8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-3,4-dihydro-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h3-4H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDKSQDNDDAXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677832 | |
| Record name | 8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-02-3 | |
| Record name | 8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds investigated for diverse therapeutic applications.[1][2][3] This technical guide focuses on a specific, yet sparsely documented derivative: 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one . While direct experimental data for this precise isomer is limited in published literature, this document provides a comprehensive overview of its core chemical principles. By analyzing the constituent parts of the molecule—the 3,4-dihydro-1,6-naphthyridin-2(1H)-one nucleus and the C8-bromo substituent—we will project its physicochemical properties, propose a viable synthetic pathway, and explore its expected reactivity. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery and development programs.
Molecular Structure and Core Scaffold Analysis
This compound is a bicyclic heterocyclic compound. Its structure is composed of a dihydropyridinone ring fused to a bromopyridine ring.
-
Core Scaffold: The 3,4-dihydro-1,6-naphthyridin-2(1H)-one core contains a lactam (a cyclic amide) moiety, which is a common feature in pharmacologically active molecules. The presence of the saturated C3-C4 bond introduces a degree of conformational flexibility compared to its fully aromatic counterpart, 8-bromo-1,6-naphthyridin-2(1H)-one.[4][5] This three-dimensional character can be crucial for optimizing interactions with biological targets.
-
Key Substituent: The bromine atom at the C8 position is a critical functional handle. As a halogen, it imparts several key characteristics:
-
It serves as a versatile point for synthetic modification, primarily through metal-catalyzed cross-coupling reactions.
-
It significantly influences the electronic properties of the pyridine ring, withdrawing electron density via induction.
-
It can act as a hydrogen bond acceptor and participate in halogen bonding, potentially enhancing binding affinity to protein targets.
-
Projected Physicochemical Properties
| Property | Projected Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₈H₇BrN₂O | Based on the chemical structure. This is consistent with isomers like 6-Bromo-3,4-dihydro-1H-[9][10]naphthyridin-2-one.[10] |
| Molecular Weight | ~227.06 g/mol | Calculated from the molecular formula. The unsaturated analog, 8-Bromo-1,6-naphthyridin-2(1H)-one, has a molecular weight of ~225.04 g/mol due to two fewer hydrogen atoms.[5][6] |
| Appearance | Likely an off-white to pale yellow solid. | Heterocyclic compounds of this class are typically crystalline solids at room temperature.[7] |
| Melting Point | Expected to be a high-melting solid (>200 °C). | The related isomer, 6-bromo-3,4-dihydro-1H-[9][10]naphthyridin-2-one, has a reported melting point of 265-267 °C.[7] The lactam functionality allows for strong intermolecular hydrogen bonding, contributing to a high melting point. |
| Solubility | Poorly soluble in water; soluble in polar aprotic organic solvents like DMSO, DMF, and potentially moderately soluble in chlorinated solvents or heated alcohols. | The rigid, planar nature of the bicyclic system and the presence of the lactam suggest strong crystal lattice energy, limiting aqueous solubility. The unsaturated analog is known to be a solid.[5] |
| Spectroscopic Data (¹H NMR) | Aromatic Protons: Signals in the δ 7.0-8.5 ppm range. Aliphatic Protons: Two methylene groups (C3-H₂ and C4-H₂) appearing as triplets or multiplets in the δ 2.5-3.5 ppm range. Amide Proton (N1-H): A broad singlet, likely > δ 8.0 ppm. | The chemical shifts are predicted based on the known spectra of related naphthyridinones. For instance, ¹H NMR data for a derivative of 6-bromo-3,4-dihydro-1H-[9][10]naphthyridin-2-one shows aliphatic protons around δ 2.7-3.0 ppm.[7] The exact positions of the aromatic protons would require specific analysis of the substitution pattern. |
Synthesis and Reaction Mechanisms
There is no specific published synthesis for this compound. However, a plausible retrosynthetic approach can be designed based on established methodologies for the 1,6-naphthyridinone core.[1][11][12] The most logical strategy involves the construction of the dihydropyridinone ring onto a pre-functionalized pyridine precursor.
Proposed Retrosynthetic Pathway
The diagram below illustrates a potential disconnection approach for the target molecule.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a predictive workflow and requires empirical optimization.
Step 1: Acylation of 5-bromo-pyridin-2-amine
-
Reagents & Setup: To a stirred solution of 5-bromo-pyridin-2-amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add 3-chloropropanoyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting amine.
-
Workup & Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(5-bromo-2-pyridinyl)-3-chloropropanamide can be purified by flash chromatography or recrystallization.
-
Causality: The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride. The reaction is performed at 0 °C initially to control the exothermic acylation process.
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Reagents & Setup: Add the N-(5-bromo-2-pyridinyl)-3-chloropropanamide intermediate (1.0 eq.) to a flask containing a strong Lewis acid, such as aluminum chloride (AlCl₃, 2.0-3.0 eq.), in a high-boiling inert solvent like nitrobenzene or 1,2-dichloroethane.
-
Reaction: Heat the mixture, typically between 80-140 °C, for several hours. The progress should be monitored carefully.
-
Workup & Isolation: Cool the reaction mixture and cautiously pour it onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes. The resulting precipitate, which is the target compound, can be collected by filtration, washed thoroughly with water and a cold organic solvent (e.g., diethyl ether), and dried under vacuum.
-
Causality: A strong Lewis acid is required to activate the pyridine ring for this challenging intramolecular electrophilic substitution (a Friedel-Crafts type acylation), leading to the formation of the lactam ring. The high temperature is necessary to overcome the activation energy for the cyclization.
-
Expected Chemical Reactivity and Applications
The reactivity of this compound is dictated by its three primary functional regions: the C8-bromo group, the lactam, and the dihydropyridine ring.
Caption: Key reactivity sites on the target molecule.
-
Cross-Coupling Reactions at C8: The C-Br bond is the most versatile site for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.[9]
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to install diverse amino substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. These reactions are fundamental for generating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.
-
-
Reactions at the Lactam Nitrogen (N1): The N-H proton of the lactam is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion can be alkylated or arylated to introduce substituents at the N1 position, which can modulate solubility, metabolic stability, and target engagement.
-
Reactivity of the Dihydro Ring: The saturated portion of the ring is less reactive than the aromatic system. However, under specific oxidative conditions, it could potentially be aromatized to form the corresponding 8-bromo-1,6-naphthyridin-2(1H)-one.
Potential Applications in Drug Development
The broader class of naphthyridinones exhibits a wide range of biological activities.[1] Derivatives have been investigated as:
-
Kinase Inhibitors: Many heterocyclic scaffolds, including naphthyridinones, are potent kinase inhibitors for oncology applications.[13]
-
Antiviral and Antibacterial Agents: The nitrogen-rich core can interact with key enzymes in pathogens.
-
CNS Agents: The rigid structure is suitable for targeting receptors in the central nervous system.
The title compound, with its defined 3D structure and versatile C8-bromo handle, represents a valuable starting point for the synthesis of novel chemical entities aimed at these and other therapeutic targets.
Conclusion
This compound is a promising but under-explored chemical entity. While direct experimental characterization is lacking, this guide establishes a strong theoretical foundation for its properties and synthesis based on the well-understood principles of its constituent functional groups. The proposed synthetic route offers a logical and actionable pathway for its preparation. The versatile reactivity of the C8-bromo position, in particular, positions this compound as a highly valuable building block for medicinal chemists engaged in the design and synthesis of next-generation therapeutics. Further empirical validation of the protocols and properties outlined herein is a necessary next step to fully unlock the potential of this scaffold.
References
-
PubChem. 8-Bromo-1,6-naphthyridin-4-ol. National Center for Biotechnology Information. Available from: [Link].
-
Lv, X. et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. Available from: [Link].
-
ResearchGate. Synthesis of naphthyridin-2(1H)-one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H). Available from: [Link].
-
Wang, Z. et al. (2019). Efficient synthesis of 1,9-substituted benzo[h][7][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Molecules. Available from: [Link].
-
Oliveras, J. M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. Available from: [Link].
-
CP Lab Safety. 6-Bromo-3, 4-dihydro-1H-[9][10]naphthyridin-2-one, min 96%, 10 grams. Available from: [Link].
-
Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link].
-
ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Available from: [Link].
-
Pharmaffiliates. 8-Bromo-3,9-dihydro-3-methyl-1H-purine-2,6-dione. Available from: [Link].
-
Quiroga, J. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link].
-
MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link].
-
ResearchGate. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link].
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. labsolu.ca [labsolu.ca]
- 5. 8-Bromo-1,6-naphthyridin-2(1H)-one AldrichCPR 902837-41-6 [sigmaaldrich.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Buy 8-Bromo-1,6-naphthyridin-4-ol [smolecule.com]
- 10. calpaclab.com [calpaclab.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characteristics of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Naphthyridinone Scaffold
The 1,6-naphthyridine motif is a privileged scaffold in medicinal chemistry, recognized for conferring a wide range of biological activities to molecules that contain it.[1] These compounds are key components in the development of novel therapeutics, including antitumor agents and kinase inhibitors.[1][2][3][4] The specific derivative, 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one, serves as a critical building block. The bromine atom at the 8-position provides a versatile synthetic handle for introducing diverse functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5] Understanding the fundamental physicochemical characteristics of this intermediate is paramount for its effective use in synthesis, formulation, and predicting its behavior in biological systems.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, details robust experimental protocols for their determination, and discusses the implications of these properties for drug development.
Core Molecular & Physical Properties
A foundational understanding begins with the basic molecular and bulk properties of the compound. These values are essential for all subsequent calculations, experimental design, and quality control.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 885271-02-3 | [6] |
| Molecular Formula | C₈H₇BrN₂O | [6] |
| Molecular Weight | 227.06 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 265-267°C | [7] |
Note: Some sources may list different CAS numbers for related isomers. The data presented here pertains to the specified 1,6-naphthyridinone structure.
Key Physicochemical Parameters for Drug Development
The solubility, acidity (pKa), and lipophilicity (logP) of a compound are cornerstone parameters that dictate its pharmacokinetic and pharmacodynamic profile. They influence everything from absorption and distribution to target engagement and excretion.
| Parameter | Description | Importance in Drug Development |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in an aqueous medium at a specific pH and temperature. | Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and formulation challenges.[8] |
| pKa | The acid dissociation constant, indicating the strength of an acidic or basic functional group. | Governs the ionization state of the molecule at physiological pH (approx. 7.4), which critically affects solubility, permeability across membranes, and binding to target proteins.[9] |
| logP | The logarithm of the partition coefficient between n-octanol and water, measuring the lipophilicity ("greasiness") of a molecule. | A key indicator of a drug's ability to cross cell membranes. Values that are too high or too low can lead to poor absorption or metabolic instability. |
The following sections detail standardized, self-validating experimental protocols for determining these critical parameters.
Experimental Workflow for Physicochemical Profiling
A logical, structured workflow is essential for generating reliable and reproducible physicochemical data. The following diagram illustrates a standard process for characterizing a new chemical entity like this compound.
Caption: Standard workflow for determining key physicochemical properties.
Detailed Experimental Protocols
The following protocols are based on established, authoritative methods to ensure data integrity and reproducibility.
Kinetic Aqueous Solubility Determination (Shake-Flask UV/LC-MS Method)
Causality: Kinetic solubility is measured to mimic the conditions of early drug discovery assays where a compound, often from a DMSO stock, is introduced into an aqueous buffer.[8][10] This method is faster than thermodynamic solubility and is highly relevant for high-throughput screening environments.[8][10]
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[11]
-
Assay Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate in triplicate.[12][13]
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[13]
-
Equilibration: Seal the plate and shake at 700 RPM for 18 hours at room temperature (or 37°C for physiological relevance) to allow the solution to reach equilibrium.[11]
-
Separation of Undissolved Solid: Centrifuge the plate at high speed (e.g., 5000 RPM for 10 minutes) to pellet any precipitated compound.[11] Alternatively, use a filter plate to separate the solid from the supernatant.[8]
-
Quantification: Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance using a UV spectrophotometer at the compound's λmax. Alternatively, for higher sensitivity and specificity, analyze the supernatant via LC-MS/MS.[12][13]
-
Concentration Calculation: Calculate the concentration of the dissolved compound by comparing its signal (UV absorbance or LC-MS peak area) to a standard curve prepared from the DMSO stock solution.[11][12]
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly precise and widely used method for pKa determination.[14][15] It directly measures the change in pH of a solution as a titrant is added, allowing for the identification of the inflection point where the compound is 50% ionized, which by definition is the pKa.[9][14]
Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[16]
-
Sample Preparation: Dissolve a precise quantity of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[15][16] Maintain a constant ionic strength using 0.15 M potassium chloride solution.[16]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially for basic pKa values.[9][16]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution stepwise with a standardized solution of 0.1 M HCl (for basic groups) or 0.1 M NaOH (for acidic groups).[9][16]
-
Data Recording: Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or the inflection point of the first derivative plot.[14][16]
Lipophilicity (logP) Determination by Shake-Flask Method (OECD 107)
Causality: The shake-flask method is the classical and most reliable method for determining the n-octanol/water partition coefficient (logP).[17][18][19] It directly measures the equilibrium distribution of the compound between two immiscible phases, providing a direct measure of its lipophilicity. This method is suitable for compounds with expected logP values between -2 and 4.[17][18]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. This ensures the two phases are in equilibrium before the experiment begins.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase. The initial concentration should be chosen to be well within the analytical detection limits in both phases.
-
Partitioning: Combine the compound-containing aqueous phase with the pre-saturated n-octanol phase in a separation funnel at a defined volume ratio (e.g., 1:1, 2:1).
-
Equilibration: Shake the funnel for a sufficient time (e.g., 2 hours) at a constant temperature (20-25°C) to allow the compound to reach partitioning equilibrium.[19][20]
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation and avoid emulsions.[19]
-
Quantification: Determine the concentration of the compound in both the aqueous phase (Cw) and the n-octanol phase (Co) using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = Co / Cw. The final value is expressed as its base-10 logarithm: logP = log10(P). The experiment should be repeated with different phase volume ratios to ensure consistency.[19]
Conclusion: A Profile for Rational Drug Design
The physicochemical properties of this compound—its high melting point suggesting a stable crystalline solid, and its anticipated solubility, pKa, and lipophilicity—define its utility as a synthetic intermediate. A thorough characterization, using the robust protocols outlined in this guide, provides the foundational data necessary for medicinal chemists and drug development scientists. This knowledge enables the rational design of synthetic routes, facilitates the development of effective formulations, and allows for the accurate interpretation of biological data, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]
-
OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]
- Avdeef, A., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 120, 179-197.
-
European Commission. A.8. PARTITION COEFFICIENT. Available from: [Link]
-
Hendriks, J. H., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
-
ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96–Well Protocol. Available from: [Link]
-
PubMed. (2020). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules. Available from: [Link]
-
RSC Publishing. (2017). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][14][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]
-
Evotec. Turbidimetric Solubility Assay. Available from: [Link]
-
PubChem. 8-bromo-3,4-dihydro-2H-naphthalen-1-one. Available from: [Link]
-
CP Lab Safety. 6-Bromo-3, 4-dihydro-1H-[9][16]naphthyridin-2-one, min 96%. Available from: [Link]
-
Pharmaffiliates. 8-Bromo-3,9-dihydro-3-methyl-1H-purine-2,6-dione. Available from: [Link]
-
PubMed. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available from: [Link]
-
Angene. 3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Available from: [Link]
-
PubChem. 8-Bromo-1,6-naphthyridine. Available from: [Link]
-
ACS Publications. (2018). Synthesis of Benzo[14][16]naphthyridinones Using the Catellani Reaction. Organic Letters. Available from: [Link]
-
PubMed. (2020). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]
-
PubMed. (2007). Discovery of dibenzo[c,f][12][17]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. enamine.net [enamine.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. evotec.com [evotec.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. oecd.org [oecd.org]
- 18. enfo.hu [enfo.hu]
- 19. oecd.org [oecd.org]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one (CAS Number: 796873-09-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Privileged Scaffolds
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1,6-naphthyridin-2(1H)-one core is one such scaffold, with a growing body of literature highlighting its potential in the development of novel therapeutics. This guide focuses on a specific, yet under-documented, derivative: 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. While extensive public data on this particular compound is scarce, its structural features suggest significant potential as a key intermediate in drug discovery programs. This document, therefore, serves as a technical primer, offering a well-reasoned, experience-driven approach to its synthesis, characterization, and potential applications, drawing upon established principles and data from closely related analogues.
Physicochemical and Structural Attributes
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₈H₇BrN₂O | Calculated from structure |
| Molecular Weight | 227.06 g/mol | Calculated from atomic weights |
| CAS Number | 796873-09-1 | Unique chemical identifier |
| Appearance | Off-white to pale yellow solid | Based on related naphthyridinone compounds. |
| Melting Point | >250 °C | High melting points are characteristic of rigid, planar heterocyclic systems with potential for strong intermolecular interactions. Isomeric compounds exhibit high melting points. |
| Solubility | Sparingly soluble in water and common organic solvents (e.g., methanol, ethanol). Soluble in polar aprotic solvents (e.g., DMSO, DMF). | The lactam and pyridine moieties provide polarity, while the bicyclic aromatic system reduces solubility in polar protic solvents. |
| pKa | Weakly acidic (lactam N-H) and weakly basic (pyridine N) | The lactam proton is weakly acidic, and the pyridine nitrogen is basic, though its basicity is influenced by the electron-withdrawing bromine atom. |
| LogP | 1.5 - 2.5 | The octanol-water partition coefficient is estimated based on the presence of both polar functional groups and a lipophilic bromo-aromatic system. |
Proposed Synthesis and Mechanistic Rationale
While a specific, published protocol for the synthesis of this compound is not available, a plausible and efficient synthetic route can be devised based on established methodologies for the construction of the 1,6-naphthyridinone core. The proposed synthesis leverages a multi-step sequence starting from readily available precursors.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a key cyclization step to form the dihydropyridinone ring. The bromine atom can be introduced early in the synthesis on a pyridine-based starting material.
Spectroscopic Elucidation of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those containing the naphthyridinone scaffold, are of significant interest due to their diverse biological activities. This guide provides an in-depth technical analysis of the spectroscopic properties of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one, a molecule with potential applications in medicinal chemistry.
Due to the limited availability of direct experimental spectra in the public domain, this document focuses on the predicted and expected spectroscopic data for this compound. The interpretations herein are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of similar molecules.
Molecular Structure and Overview of Spectroscopic Approach
The structural framework of this compound, with the systematic numbering of its atoms, is presented below. This numbering will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Our analytical workflow for the characterization of this molecule integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Integrated workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected mass spectrum would provide crucial information for confirming its identity.
Expected Mass Spectrum Data
| Feature | Expected Value | Interpretation |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| Molecular Ion (M⁺) | m/z 226 & 228 | The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 Da (for ⁷⁹Br and ⁸¹Br). |
| Major Fragment | m/z 198 & 200 | Loss of CO (28 Da) from the molecular ion, a common fragmentation for lactams. |
| Other Fragments | m/z 147 | Loss of Br (79/81 Da) from the molecular ion. |
| m/z 119 | Subsequent loss of CO from the [M-Br]⁺ fragment. |
Causality Behind Fragmentation
The fragmentation of N-heterocyclic compounds in mass spectrometry is a well-studied process.[1][2] The initial ionization would likely form a radical cation (M⁺•). The stability of aromatic and heterocyclic rings often leads to prominent molecular ion peaks.[1] Subsequent fragmentation is driven by the stability of the resulting fragments. The loss of a neutral molecule like carbon monoxide from the lactam ring is a common and favorable pathway. Cleavage of the carbon-bromine bond is also expected, leading to a fragment ion at m/z 147.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3200-3100 | N-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2960-2850 | Aliphatic C-H | Stretching |
| ~1680 | C=O (Lactam) | Stretching |
| ~1600 & ~1470 | C=C & C=N | Ring Stretching |
| ~1400 | C-N | Stretching |
| ~600-500 | C-Br | Stretching |
Interpretation of Key Absorptions
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the cyclic amide (lactam) functionality. The N-H stretching vibration should appear as a relatively broad band in the region of 3200-3100 cm⁻¹.[3] The carbonyl (C=O) stretching of the six-membered lactam ring is anticipated around 1680 cm⁻¹.[3] The presence of both aromatic and aliphatic C-H bonds will give rise to stretching vibrations just above and below 3000 cm⁻¹, respectively.[4] The carbon-bromine stretching frequency is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal. The light interacts with the sample at the crystal surface.
-
Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is typically recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution, providing information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | s | 1H | N1-H | The amide proton is typically deshielded and appears as a broad singlet. |
| ~7.8 | d | 1H | H-7 | Aromatic proton adjacent to the electron-withdrawing bromine atom. |
| ~7.4 | d | 1H | H-5 | Aromatic proton coupled to H-7. |
| ~3.2 | t | 2H | C4-H₂ | Methylene protons adjacent to the aromatic ring. |
| ~2.6 | t | 2H | C3-H₂ | Methylene protons adjacent to the carbonyl group. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C2 | Carbonyl carbon of the lactam. |
| ~145 | C8a | Aromatic carbon adjacent to nitrogen. |
| ~140 | C7 | Aromatic carbon deshielded by the adjacent nitrogen. |
| ~125 | C5 | Aromatic carbon. |
| ~120 | C4a | Aromatic carbon. |
| ~115 | C8 | Aromatic carbon bearing the bromine atom. |
| ~30 | C3 | Aliphatic carbon adjacent to the carbonyl group. |
| ~25 | C4 | Aliphatic carbon. |
Rationale for NMR Predictions
The predicted NMR data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[5][6] The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms in the heterocyclic ring. The aliphatic protons of the dihydro portion of the molecule are expected to appear as triplets due to coupling with their neighboring methylene groups. In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing at the lowest field. The chemical shifts of the aromatic carbons are influenced by the substituents and their positions within the ring system.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz). Standard parameters for a one-dimensional proton experiment are used.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating the predicted data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, researchers can gain a detailed understanding of the molecular structure of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. While this guide is based on predictive and comparative analysis, it serves as a robust framework for the characterization of this and other related naphthyridinone derivatives, thereby facilitating their potential development in the field of medicinal chemistry.
References
- Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics.
- Boyd, D. B. (1988). 17O NMR spectroscopy of lactams. Magnetic Resonance in Chemistry, 26(10), 879-881.
- Bird, A. E. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Laane, J., & Lord, R. C. (1990). Infrared and Raman Group Frequencies of Cyclic Imides. Applied Spectroscopy, 44(4), 635-641.
- The fe
- Lee, Y. A., & Lee, Y. S. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. The Journal of Physical Chemistry A, 125(21), 4646-4654.
- O'hara, K., Shiomi, Y., & Kono, M. (1991). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 84(2), 175-179.
- Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(3), 10-15.
- Lee, Y. A., & Lee, Y. S. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. PubMed.
- Leutwyler, S., & Bürgi, T. (2009). Overview infrared spectra of 2-pyridone·(H 2 O) n , n = 1−4, in the...
- Contreras, R., Pérez, J., & Joseph-Nathan, P. (2009). Structural determination of ε-lactams by 1 H and 13 C NMR. Magnetic Resonance in Chemistry, 47(11), 968-973.
- ResearchGate. (2020). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side...
- Beak, P., & Bonham, J. (1965). 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations. Journal of the American Chemical Society, 87(15), 3365-3371.
- Creative Proteomics. (n.d.).
- eGyanKosh. (n.d.).
- Wikipedia. (n.d.). 2-Pyridone.
- Vibrant Pharma Inc. (n.d.). 8-Bromo-1,6-naphthyridin-2(1H)-one; 8-Bromo-2-hydroxy-1,6-naphthyridine.
- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
-
Echemi. (n.d.). 6-Bromo-3,4-dihydro-1H-[8][9]naphthyridin-2-one.
- Wikipedia. (n.d.).
- Interpret
-
Sigma-Aldrich. (n.d.). 6-Bromo-3,4-dihydro-1H-[8][9]naphthyridin-2-one.
- ACG Publications. (n.d.).
-
CP Lab Safety. (n.d.). 6-Bromo-3, 4-dihydro-1H-[8][9]naphthyridin-2-one, min 96%, 10 grams.
- Sigma-Aldrich. (n.d.). 8-Bromo-1,6-naphthyridin-2(1H)-one.
- CFM-ID. (n.d.).
- Cheminfo.org. (n.d.). IR spectra prediction.
- Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2014).
-
Echemi. (n.d.). 6-Bromo-3,4-Dihydro-1H-[8][9]Naphthyridin-2-One.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Biosynth. (n.d.). 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione.
- Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 16(12), 10144-10156.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
- Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare.
Sources
- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Potential Biological Targets of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Introduction
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The specific compound, 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one, while not extensively characterized in publicly available literature, belongs to a chemical class with demonstrated interactions with several key protein families. The presence of the bromine atom at the 8-position and the saturated bond between C3 and C4 are key structural features that will dictate its pharmacological profile.
This technical guide provides a comprehensive overview of the potential biological targets of this compound, based on the established activities of structurally related analogs. For each potential target class, we will delve into the mechanistic rationale, structure-activity relationships (SAR) of similar compounds, and detailed experimental protocols for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of this and related compounds.
Potential Target Classes and Rationale
Based on the extensive literature on 1,6-naphthyridin-2(1H)-one derivatives, four primary classes of proteins emerge as high-probability targets for this compound:
-
Protein Kinases
-
Poly(ADP-ribose) Polymerases (PARPs)
-
Phosphodiesterases (PDEs)
-
Monoamine Oxidases (MAOs)
Protein Kinases: Targeting Dysregulated Signaling
The human kinome represents one of the most important target families for drug discovery, particularly in oncology. Several 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective kinase inhibitors.[3][4][5][6]
Fibroblast Growth Factor Receptor 4 (FGFR4)
Rationale: Aberrant FGFR4 signaling, driven by its ligand FGF19, is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other cancers.[7][8][9] The 1,6-naphthyridin-2(1H)-one scaffold has been successfully utilized to develop selective FGFR4 inhibitors that covalently target a unique cysteine residue (Cys552) in the hinge region of the kinase domain.[10]
Signaling Pathway Overview:
Caption: Simplified FGFR4 signaling cascade leading to cell proliferation.
Structure-Activity Relationship (SAR) Insights:
| Compound Series | Key Structural Features | Potency (IC50) | Reference |
| Naphthyridinone Derivatives | Acrylamide warhead for covalent binding to Cys552 | 1-10 nM | [10] |
| Aminopyrazole Derivatives | Type II inhibitors targeting DFG-out conformation | 1.1 nM (AXL) | [6] |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Bidentate H-bond with Met341 in c-Src | 10-80 nM (c-Src) | [5] |
AXL Receptor Tyrosine Kinase
Rationale: AXL is another receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance. Recent studies have identified 1,6-naphthyridinone derivatives as selective type II AXL inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase.[6]
Experimental Protocol: Kinome-wide Profiling
To assess the interaction of this compound with the human kinome, a broad kinase panel screening is the recommended initial step. This provides a comprehensive view of both intended targets and potential off-target effects.
Methodology: Radiometric Kinase Assay (e.g., KINOMEscan™ or similar) [11][12]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, appropriate substrate (e.g., a generic peptide or protein), and cofactors in a buffered solution.
-
Compound Addition: Add the test compound at a final concentration (e.g., 1 µM or 10 µM) to the assay wells. Include a DMSO-only control (100% activity) and a known inhibitor as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure physiological relevance.[13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes).
-
Reaction Termination & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity relative to the DMSO control. Hits are identified as compounds that cause significant inhibition (e.g., >50% or >80%) at the screening concentration. Follow-up dose-response curves are then generated to determine IC50 values.
Poly(ADP-ribose) Polymerases (PARPs): Exploiting Synthetic Lethality
Rationale: PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair.[14] Inhibiting PARP in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted tumor cell death.[15] The 1,6-naphthyridinone core is a known pharmacophore for PARP inhibitors.[16][17]
Signaling Pathway Overview:
Caption: The role of PARP1 in DNA repair and the concept of synthetic lethality.
SAR Insights:
| Compound Series | Key Structural Features | Potency (Ki) | Reference |
| Tricyclic Indoles/Benzimidazoles | Basic amino functionality enhances cellular activity | 1.4 - 15.1 nM | [18] |
| Phthalazinones (Olaparib-like) | Core structure mimics nicotinamide portion of NAD+ | Sub-nanomolar | [15] |
Experimental Protocol: Homogeneous PARP1 Inhibition Assay
This protocol describes a common method for measuring PARP1 activity by detecting the incorporation of biotinylated NAD+ into histone proteins.
-
Plate Coating: Coat a 96-well high-binding plate with histones and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a DMSO-only vehicle control.
-
Reaction Mix Addition: Add a reaction mixture containing activated PARP1 enzyme and biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the PARPylation reaction to proceed.
-
Washing: Wash the plate to remove unreacted components.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour.
-
Substrate Addition: After a final wash, add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phosphodiesterase III (PDE3): Modulating Cyclic AMP Signaling
Rationale: PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger. Inhibition of PDE3 increases intracellular cAMP levels, leading to positive inotropic and vasodilatory effects.[19][20] Several 1,6-naphthyridin-2(1H)-ones have been identified as novel and potent PDE3 inhibitors, with potential applications in treating heart failure.[19][21]
Signaling Pathway Overview:
Caption: Regulation of cardiac contractility by the cAMP/PDE3 signaling pathway.
SAR Insights:
| Compound Series | Key Structural Features | Effect on Activity | Reference |
| Medorinone Analogs | Modification of C=O or N1-methylation | Dramatic loss of activity | [19] |
| Medorinone Analogs | Substitution at C5 | Improved potency over milrinone | [19] |
Experimental Protocol: PDE3A Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human PDE3A enzyme and a fluorescently labeled cAMP substrate.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Assay Reaction: In a microplate, combine the PDE3A enzyme, the test compound, and initiate the reaction by adding the fluorescent cAMP substrate.
-
Incubation: Incubate at room temperature, protected from light, for 1 hour.
-
Detection: The assay relies on the cleavage of the cAMP substrate by PDE3A, which generates a fluorescent signal. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: The decrease in fluorescence in the presence of the inhibitor is proportional to its activity. Calculate IC50 values by plotting the signal against the log of the inhibitor concentration.
Monoamine Oxidases (MAOs): Neurological and Psychiatric Targets
Rationale: MAO-A and MAO-B are enzymes that catabolize monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[22][23] MAO inhibitors are used to treat depression and Parkinson's disease.[24][25][26] Benzo[b][14][27]naphthyridine derivatives, which share a core structure, have been identified as MAO-B inhibitors.[28] This suggests the potential for this compound to interact with these enzymes.
Experimental Protocol: MAO-Glo™ Assay
This commercially available luminescent assay measures the activity of MAO-A and MAO-B.
-
Reagent Preparation: Reconstitute the MAO-A or MAO-B enzyme and the MAO substrate according to the manufacturer's protocol.
-
Compound Plating: Add serially diluted test compound to a white, opaque 96-well plate. Include a known MAO inhibitor (e.g., Pargyline for MAO-B) as a positive control.
-
Enzyme Addition: Add the MAO enzyme to the wells and incubate briefly.
-
Reaction Initiation: Add the MAO substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the Luciferin Detection Reagent, which converts a product of the MAO reaction into a luminescent signal. Incubate for 20 minutes.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
General Methodologies for Target Validation
Once a putative target is identified through screening, direct engagement in a cellular context must be confirmed. The following are powerful, universally applicable methods.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[29][30] A drug-bound protein is more resistant to heat-induced denaturation and aggregation.[27][31][32]
Workflow Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Affinity Chromatography
Principle: This technique uses an immobilized version of the small molecule ("bait") to capture its binding partners ("prey") from a cell lysate.[33][34][35] The captured proteins are then identified by mass spectrometry.
Workflow Diagram:
Caption: Workflow for target identification using affinity chromatography.
Conclusion
The this compound molecule holds significant therapeutic potential due to its core scaffold, which is prevalent in inhibitors of several critical enzyme families. Based on robust evidence from structurally related compounds, protein kinases (FGFR4, AXL), PARP enzymes, phosphodiesterases (PDE3), and monoamine oxidases (MAOs) represent the most promising potential biological targets.
A systematic approach, beginning with broad, high-throughput screening against diverse target families like the kinome, followed by focused enzymatic assays, is crucial for initial hit identification. Subsequent validation of target engagement within a physiological cellular environment, using powerful techniques such as CETSA and affinity chromatography, is essential to confirm the mechanism of action. The experimental protocols and strategic workflows detailed in this guide provide a rigorous framework for elucidating the biological targets of this compound, thereby paving the way for its further development as a potential therapeutic agent.
References
-
Wang, Y., Zhang, J., & Xiao, W. (2024). The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry. [Link]
-
Wodarka, S., et al. (2022). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry. [Link]
-
Kanoh, N. (2018). Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]
-
Creative Biolabs. Affinity Chromatography. [Link]
-
Weiss, A., et al. (2018). Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Reimer, M. A., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Al-Jomaily, R., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Liao, C., et al. (2018). Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors as Hepatocellular Carcinoma Therapy: Advances and Prospects. Journal of Medicinal Chemistry. [Link]
-
Gutto, P. M., et al. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Molecular Biology. [Link]
-
Gutto, P. M., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology. [Link]
-
Wikipedia. Affinity chromatography. [Link]
-
Li, Y., et al. (2025). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Y., Zhang, J., & Xiao, W. (2024). The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry. [Link]
-
Scott, G. K., et al. (2019). New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]
-
Cao, X., et al. (2023). Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. Frontiers in Chemistry. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Singh, B., et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling. [Link]
-
La Morte, V. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
-
Wińska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
RxList. (2021). How Do PDE-3 Inhibitors Work? [Link]
-
Amsallem, E., et al. (2002). Phosphodiesterase III inhibitors for heart failure. Cochrane Database of Systematic Reviews. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Al-Kuraishy, H. M., et al. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark. [Link]
-
CETSA.science. CETSA. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Zhang, H., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]
-
Chen, X., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Menear, K. A., et al. (2008). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. ResearchGate. [Link]
-
Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. [Link]
-
Rewcastle, G. W., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry. [Link]
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]
-
FPnotebook.com. Monoamine Oxidase Inhibitor. [Link]
-
Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Monoamine oxidase inhibitor. [Link]
-
Cleveland Clinic. (2022). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. [Link]
-
Fagbuyi, Y., & D'Souza, R. S. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. frontiersin.org [frontiersin.org]
- 17. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 20. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 23. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 24. drugs.com [drugs.com]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. mdpi.com [mdpi.com]
- 29. news-medical.net [news-medical.net]
- 30. CETSA [cetsa.org]
- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 34. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 35. Affinity chromatography - Wikipedia [en.wikipedia.org]
8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Fragment in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more efficient and rational exploration of a protein's binding landscape.[2] This approach often yields higher quality hits with superior ligand efficiency, providing a more promising trajectory for optimization into potent and selective drug candidates. The success of FBDD is underscored by the growing number of approved drugs and clinical candidates that originated from fragment screens.[1]
At the heart of any successful FBDD campaign lies a well-designed fragment library. Such a library should be rich in diverse, three-dimensional pharmacophores while adhering to key physicochemical properties that ensure "druggability."[3][4] It is within this context that the 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one core emerges as a fragment of significant interest. Its rigid bicyclic structure, embedded hydrogen bond donors and acceptors, and the presence of a strategically placed bromine atom for facile chemical elaboration make it an exemplary starting point for tackling challenging drug targets.
This guide will provide a comprehensive overview of the this compound core as a valuable fragment in drug discovery. We will delve into its synthesis, physicochemical properties, and its potential applications, with a particular focus on the practical aspects of its use in a typical FBDD workflow.
The 1,6-Naphthyridinone Scaffold: A Privileged Core
The 1,6-naphthyridin-2(1H)-one scaffold is a member of the broader naphthyridine family of heterocyclic compounds, which have demonstrated a wide array of biological activities.[5] This versatility has led to their classification as "privileged structures" in medicinal chemistry. The strategic placement of nitrogen atoms within the bicyclic system provides opportunities for multiple hydrogen bonding interactions, a key feature for protein recognition. Furthermore, the rigid nature of the core reduces the entropic penalty upon binding, often leading to higher ligand efficiencies.
Physicochemical Properties of this compound
For a fragment to be effective in FBDD, it must possess a specific set of physicochemical properties, often referred to as the "Rule of Three".[6] These guidelines suggest a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. This compound aligns well with these principles.
| Property | Value | Source |
| Molecular Formula | C8H7BrN2O | [7][8] |
| Molecular Weight | 227.06 g/mol | [7] |
| cLogP (predicted) | ~1.0 | [7] |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Polar Surface Area (PSA) | 42 Ų | [7] |
These properties make the fragment sufficiently soluble for biophysical screening at high concentrations while maintaining a low molecular weight that allows for significant scope for chemical elaboration. The bromine atom at the 8-position is a particularly valuable feature, serving as a versatile chemical handle for structure-activity relationship (SAR) studies through a variety of cross-coupling reactions.
Synthesis of the this compound Core
Several synthetic routes to substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been reported, often employing inverse electron-demand Diels-Alder reactions or intramolecular cyclizations.[9][10] A general, adaptable synthesis for the this compound core is outlined below. The specific isomer of interest can be pursued through careful selection of starting materials and reaction conditions, drawing from the extensive literature on naphthyridinone synthesis.[5][11]
A Generalized Synthetic Approach:
A plausible synthetic route could involve the construction of a substituted pyridine ring followed by annulation to form the bicyclic naphthyridinone core. The bromine atom can be introduced either on the initial pyridine precursor or at a later stage via electrophilic bromination.
The FBDD Workflow with this compound
The journey of a fragment from library to lead compound follows a well-defined, multi-stage process. The this compound fragment is well-suited for this workflow, particularly in campaigns targeting ATP-binding sites, such as those in protein kinases.
Sources
- 1. Biophysical Fragment Screening | Evotec [evotec.com]
- 2. Fragment-Based Lead Discovery – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. Fragment Libraries from Large and Novel Synthetic Compounds and Natural Products: A Comparative Chemoinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of 1,6-naphthyridin-2(1H)-one derivatives in medicinal chemistry
An In-Depth Technical Guide to 1,6-Naphthyridin-2(1H)-one Derivatives in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery, earning the designation of "privileged structures." The 1,6-naphthyridine-2(1H)-one core is a prominent member of this class. Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2][3][4] Among the six possible isomers, the 1,6-naphthyridine skeleton has proven to be a particularly versatile scaffold for developing ligands that interact with a multitude of biological receptors.[1][2][3][4]
The 1,6-naphthyridin-2(1H)-one subfamily, in particular, has garnered immense interest, evidenced by the existence of over 17,000 distinct compounds reported in scientific literature and patents.[1][2][4][5][6] This extensive exploration is a direct consequence of the scaffold's ability to be readily functionalized at multiple positions (N1, C3, C4, C5, C7, and C8), allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][4][7] This chemical tractability has enabled the development of potent and selective modulators for a wide array of biological targets, leading to promising therapeutic agents, especially in oncology and neurodegenerative diseases. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biomedical applications of this remarkable chemical entity.
Part 1: The Chemical Foundation - Synthesis and Structural Diversity
The therapeutic potential of any scaffold is intrinsically linked to the accessibility of its synthesis and the diversity of derivatives that can be generated. The 1,6-naphthyridin-2(1H)-one core is accessible through two primary synthetic strategies, which provide a robust foundation for building molecular libraries.[1][4][5][6]
Core Synthetic Strategies
The construction of the 1,6-naphthyridin-2(1H)-one ring system generally proceeds via two convergent approaches:
-
From a Preformed Pyridine Ring: This strategy involves the annulation of the second (pyridone) ring onto an existing, appropriately substituted pyridine precursor.
-
From a Preformed Pyridone Ring: Conversely, this approach begins with a pyridone starting material, to which the second (pyridine) ring is fused.[1][4][5][6]
These pathways offer complementary advantages in accessing different substitution patterns on the final bicyclic system.
Caption: High-level overview of the two primary synthetic routes.
Representative Synthesis Protocol: From Diaminonicotinaldehyde
A well-established method for constructing this scaffold involves the condensation of a substituted aminonicotinaldehyde with an active methylene compound, such as a phenylacetonitrile derivative. This approach provides a direct route to highly functionalized 1,6-naphthyridin-2(1H)-ones that serve as key intermediates for further elaboration.[8]
Step-by-Step Methodology:
-
Condensation: 4,6-Diaminonicotinaldehyde is condensed with 2,6-dichlorophenylacetonitrile in the presence of a base (e.g., piperidine) in a suitable solvent like ethanol. The reaction mixture is heated to reflux to drive the formation of the initial adduct.
-
Cyclization: The intermediate undergoes intramolecular cyclization upon continued heating, forming the bicyclic 1,6-naphthyridine ring system. This step establishes the core structure.
-
Selective Diazotization: The resulting 2,7-diamino-3-(2,6-dichlorophenyl)-1,6-naphthyridine is then subjected to prolonged diazotization using sodium nitrite in 50% aqueous fluoboric acid. This key step selectively converts the 2-amino group to a hydroxyl (forming the 2-oxo tautomer) and the 7-amino group to a fluoro group, yielding a versatile intermediate.[8]
-
N-Alkylation: The N1 position of the pyridone ring can be alkylated, for instance, using methyl iodide and a base, to introduce further diversity.[8]
-
Nucleophilic Aromatic Substitution (SNAr): The 7-fluoro group serves as an excellent leaving group for SNAr reactions. Treatment with various nucleophiles, such as aliphatic diamines or aromatic amines, allows for the introduction of a wide range of side chains critical for biological activity.[8]
The Impact of Substitution Patterns
The biological activity of 1,6-naphthyridin-2(1H)-one derivatives is exquisitely sensitive to the nature and position of substituents. A critical structural feature is the bond between the C3 and C4 positions.
-
C3-C4 Double Bond: Derivatives containing a C3-C4 double bond are most frequently investigated as antitumor agents .[6]
-
C3-C4 Single Bond: In contrast, saturated analogs with a C3-C4 single bond have more commonly been associated with activity in the cardiovascular system .[6]
This fundamental difference in biological targeting underscores the importance of scaffold geometry and electronics. Further diversification at other positions allows for optimization against specific targets.
| Position | Common Substituents | General Impact on Biological Activity & Rationale |
| N1 | H, Methyl, Phenyl | Substitution at N1 is common for derivatives with a C3-C4 double bond and often enhances potency by occupying a specific hydrophobic pocket in the target protein. Unsubstituted N1 is more prevalent in C3-C4 single bond analogs.[5] |
| C3 | Phenyl, Substituted Aryls | The C3 substituent is a primary driver of potency and selectivity. Large, hydrophobic groups like dichlorophenyl are frequently used to anchor the molecule in the ATP-binding pocket of kinases.[8] |
| C4 | H, Nitrile | Often left unsubstituted to maintain a favorable planar conformation. Introduction of groups can be used to probe steric limits and introduce new interaction points. |
| C7 | Amino-alkyl chains, Arylamines | This position is a key vector for modulating solubility and targeting specific protein residues outside the primary binding pocket. Basic aliphatic side chains are crucial for potent c-Src inhibition.[8] |
| C8 | H, Carbon substituents | While often unsubstituted, introducing substituents at C8 can improve selectivity and pharmacokinetic properties by blocking potential metabolic sites or creating additional van der Waals contacts.[6] |
Part 2: Medicinal Chemistry Applications and SAR
The 1,6-naphthyridin-2(1H)-one scaffold has been successfully employed to generate inhibitors for a host of therapeutically relevant targets, particularly protein kinases involved in cancer signaling.
Application in Oncology
The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases a prime target for therapeutic intervention. The 1,6-naphthyridin-2(1H)-one core acts as an effective "hinge-binding" motif, mimicking the adenine portion of ATP.
Caption: Competitive inhibition at the kinase ATP-binding site.
2.1.1 Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma (HCC) and colorectal cancer.[9][10] This has made it a compelling target for drug discovery.
-
Causality in Design: Researchers designed novel 1,6-naphthyridin-2(1H)-one derivatives to specifically target a cysteine residue (Cys552) unique to the FGFR4 subtype, aiming for high selectivity.[9][11] Through extensive optimization of the side chain at the C7 position, compound A34 was identified.[9][11]
-
Structure-Activity Relationship (SAR): A34 demonstrated excellent FGFR4 inhibitory activity and selectivity. It also showed potent anti-proliferative effects against FGFR4-dependent cancer cell lines and significant antitumor efficacy in a Hep-3B HCC xenograft model.[9][11] Similarly, compound 19g was developed as a potent and selective FGFR4 inhibitor that induced significant tumor inhibition in a colorectal cancer xenograft model.[10]
2.1.2 PI3K/mTOR Dual Inhibitors
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is common in many cancers.[12] Dual inhibition of PI3K and mTOR can lead to a more profound and durable antitumor response compared to targeting either kinase alone.
-
Expertise in Design: Through rational design, a series of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives were identified as potent PI3K/mTOR dual inhibitors.[12] This dual activity is a testament to the scaffold's ability to fit within the highly conserved ATP-binding sites of these related kinases.
-
Authoritative Grounding: The development of highly potent and selective mTOR inhibitors like Torin1 and Torin2 further highlights the utility of the expanded benzo[h][8][11]naphthyridin-2(1H)-one scaffold.[13][14] Torin2, an evolution of Torin1, possesses an EC50 of just 0.25 nM for cellular mTOR inhibition and demonstrates significantly improved pharmacokinetic properties, making it a valuable tool for in vivo studies.[14]
Caption: Dual inhibition of the PI3K/mTOR signaling cascade.
2.1.3 Other Kinase Targets
The versatility of the scaffold extends to numerous other cancer-related kinases:
-
c-Src Inhibitors: 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent inhibitors of the c-Src tyrosine kinase. SAR studies revealed that analogs bearing basic aliphatic side chains at the C7 position were the most potent, with IC50 values in the 10-80 nM range.[8]
-
AXL Inhibitors: By optimizing a dual MET/AXL inhibitor, researchers developed a highly selective type II AXL inhibitor (compound 25c ) with an IC50 of 1.1 nM and over 300-fold selectivity against the closely related MET kinase.[15] This compound demonstrated significant antitumor efficacy in a xenograft model.[15]
-
c-Met Inhibitors: A conformationally constrained tricyclic system, 1H-imidazo[4,5-h][8][11]naphthyridin-2(3H)-one, was identified as a novel class of c-Met kinase inhibitors.[16]
Application in Neurodegenerative Diseases
Alzheimer's disease is a complex neurodegenerative disorder characterized by cholinergic deficits and the aggregation of amyloid-β (Aβ) and tau proteins.[17][18] The multitarget-directed ligand (MTDL) approach, which aims to engage multiple disease-relevant targets simultaneously, is a promising strategy.
-
Trustworthiness of Design: The tetrahydrobenzo[h][8][11]naphthyridine scaffold, a derivative of the core structure, was used as a peripheral anionic site (PAS)-binding motif for acetylcholinesterase (AChE).[17] This was hybridized with 6-chlorotacrine, a known catalytic anionic site (CAS) inhibitor of AChE.
-
SAR Insights: Molecular dynamics-driven optimization of the linker length between the two pharmacophores led to hybrid 5a , a picomolar inhibitor of human AChE.[17] This compound and its analogs also proved to be potent inhibitors of butyrylcholinesterase and moderately potent inhibitors of both Aβ42 and tau aggregation, showcasing a well-balanced, multitarget profile.[17]
Caption: A multitarget ligand for Alzheimer's disease therapy.
Part 3: Key Experimental Data and Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are paramount.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol describes a typical method for evaluating the inhibitory activity of 1,6-naphthyridin-2(1H)-one derivatives against a target protein kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of the recombinant kinase enzyme, a solution of a model peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a solution of ATP (often radiolabeled [γ-³²P]ATP or used in a fluorescence-based system).
-
Compound Dilution: Create a serial dilution of the test compound (e.g., starting from 100 µM down to the pM range) in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the kinase enzyme, the peptide substrate, and the test compound at various concentrations. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).
-
Phosphorylation Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Signal Detection:
-
Radiometric: Wash the membrane to remove unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric: Use a fluorescence- or luminescence-based method (e.g., ADP-Glo™, HTRF®) that measures either ATP consumption or substrate phosphorylation via antibody-based detection.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Summary of Key 1,6-Naphthyridin-2(1H)-one Derivatives
| Compound Name/ID | Biological Target(s) | Key Potency (IC50/EC50) | Therapeutic Application | Reference |
| A34 | FGFR4 | IC50 (kinase): 4.1 nM | Hepatocellular Carcinoma | [9][11] |
| 19g | FGFR4 | IC50 (kinase): 6.8 nM | Colorectal Cancer | [10] |
| Torin1 | mTOR | EC50 (cellular): 2 nM | Cancer | [13] |
| Torin2 | mTOR | EC50 (cellular): 0.25 nM | Cancer | [14] |
| 25c | AXL | IC50 (kinase): 1.1 nM | Cancer | [15] |
| Hybrid 5a | AChE, BChE, Aβ/Tau Aggregation | IC50 (hAChE): 77 pM | Alzheimer's Disease | [17] |
| 7-NH(CH₂)nNRR Analog | c-Src | IC50: 10-80 nM | Cancer | [8] |
Conclusion and Future Perspectives
The 1,6-naphthyridin-2(1H)-one scaffold has unequivocally established its credentials as a privileged structure in modern medicinal chemistry. Its synthetic accessibility and the rich chemical space that can be explored through substitution have enabled the development of highly potent and selective agents against a diverse range of biological targets. The successful translation of this scaffold into inhibitors of kinases, protein chaperones, and enzymes implicated in neurodegeneration underscores its broad therapeutic potential.
Future research will likely focus on several key areas. The development of covalent inhibitors by incorporating reactive "warheads" could lead to compounds with enhanced potency and prolonged duration of action. Further exploration of the scaffold in multitarget-directed ligands for complex diseases like neurodegeneration and infectious diseases remains a promising avenue. Finally, as our understanding of biology deepens, the 1,6-naphthyridin-2(1H)-one core will undoubtedly be applied to novel and challenging biological targets, continuing its journey as a cornerstone of drug discovery.
References
-
Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). [Link]
-
Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. [Link]
-
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications - Ramon Llull University. [Link]
-
1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed. [Link]
-
Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed. [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. [Link]
-
Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed. [Link]
-
discovery and SAR study of 1H-imidazo[4,5-h][8][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed. [Link]
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][8][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. [Link]
-
(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. [Link]
-
Document: Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocell... - ChEMBL - EMBL-EBI. [Link]
-
Tetrahydrobenzo[h][8][11]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer - Universitat de Barcelona. [Link]
-
Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease - MDPI. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. merit.url.edu [merit.url.edu]
- 4. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer’s Disease | MDPI [mdpi.com]
The Emergence of a Key Synthetic Intermediate: A Technical Guide to 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives showing a wide array of biological activities. This technical guide focuses on a key intermediate, 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one, providing an in-depth exploration of its synthetic history, key chemical properties, and its pivotal role in the development of targeted therapeutics, particularly as a precursor for Poly (ADP-ribose) polymerase (PARP) inhibitors. This document serves as a comprehensive resource for researchers engaged in the synthesis and application of novel therapeutics based on the 1,6-naphthyridinone core.
Introduction: The 1,6-Naphthyridin-2(1H)-one Scaffold
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a "privileged scaffold" in drug discovery.[1] The 1,6-naphthyridin-2(1H)-one core, in particular, has been the subject of extensive investigation due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents.
The introduction of a bromine atom at the C8 position of the 3,4-dihydro-1,6-naphthyridin-2(1H)-one nucleus creates a versatile chemical handle. This bromo-substituent is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This strategic importance has made this compound a sought-after building block in medicinal chemistry.
Synthetic Strategies for 8-Substituted 1,6-Naphthyridin-2(1H)-ones
The synthesis of the 1,6-naphthyridin-2(1H)-one core can be broadly categorized into two main approaches: construction from a pre-formed pyridine ring or from a pre-formed pyridone ring. The introduction of a substituent at the C8 position, such as a bromine atom, is a critical step in the synthesis of the target compound.
While a specific, seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, the synthesis of 8-substituted naphthyridinones is well-documented. Halogenated derivatives, including bromo-substituted compounds, are often prepared from appropriately substituted precursors.
A general synthetic workflow for accessing the 1,6-naphthyridin-2(1H)-one scaffold is outlined below. The introduction of the 8-bromo substituent would typically involve the use of a brominated starting material in one of the key synthetic steps.
Caption: General Synthetic Approaches to the 1,6-Naphthyridin-2(1H)-one Core.
Detailed Protocol: A Representative Synthesis of a Substituted 1,6-Naphthyridin-2(1H)-one
The following is a representative, generalized protocol for the synthesis of a substituted 1,6-naphthyridin-2(1H)-one, illustrating the key chemical transformations. The synthesis of the 8-bromo derivative would necessitate the use of a correspondingly brominated starting material.
-
Starting Material: A suitably substituted 2-chloronicotinonitrile or a related pyridine derivative. For the synthesis of the 8-bromo analogue, a brominated pyridine precursor would be employed.
-
Reaction: The pyridine derivative is reacted with a suitable cyclizing agent, such as a malonic ester derivative, in the presence of a base.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the bicyclic 1,6-naphthyridinone ring system.
-
Workup and Purification: The reaction mixture is worked up using standard procedures, and the product is purified by techniques such as recrystallization or column chromatography.
Physicochemical Properties
The key physicochemical properties of 8-bromo-1,6-naphthyridin-2(1H)-one (CAS Number: 902837-41-6) and its dihydro analog are summarized below.[2][3][4][5]
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O (unsaturated), C₈H₇BrN₂O (dihydro) |
| Molecular Weight | 225.04 g/mol (unsaturated), 227.06 g/mol (dihydro) |
| Appearance | Solid |
| CAS Number | 902837-41-6 (unsaturated), 885271-02-3 (dihydro) |
The Pivotal Role in PARP Inhibitor Synthesis
A major application of this compound is its use as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The 1,6-naphthyridin-2(1H)-one scaffold serves as a bioisostere for the phthalazinone core present in the first-in-class PARP inhibitor, Olaparib.[6][7] The 8-bromo substituent on the naphthyridinone ring provides a convenient point for the introduction of the side chains necessary for potent PARP inhibition.
Caption: Role of this compound in PARP Inhibitor Synthesis.
The development of PARP inhibitors based on the 1,6-naphthyridinone scaffold highlights the importance of this heterocyclic system in modern drug discovery. The ability to readily modify the core structure through intermediates like the 8-bromo derivative allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Other Potential Therapeutic Applications
Beyond its role in the development of PARP inhibitors, the 1,6-naphthyridin-2(1H)-one scaffold has been explored for a variety of other therapeutic applications. These include, but are not limited to:
-
Anticancer Agents: Targeting various kinases and other enzymes involved in cancer cell proliferation.
-
Antimicrobial Agents: Showing activity against a range of bacterial and fungal pathogens.
-
Antiviral Agents: Investigated for activity against viruses such as HIV.
-
Anti-inflammatory Agents: Modulating inflammatory pathways.
The versatility of the 1,6-naphthyridinone core suggests that this compound will continue to be a valuable building block for the discovery of new therapeutic agents across multiple disease areas.
Conclusion
This compound has emerged as a critical synthetic intermediate in medicinal chemistry. While its specific "discovery" is not marked by a single seminal event, its importance is underscored by its utility in the synthesis of a new generation of targeted therapeutics. Its role as a key building block for PARP inhibitors exemplifies the power of strategic halogenation in facilitating the construction of complex and potent drug candidates. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this compound is essential for the continued exploration of the therapeutic potential of the 1,6-naphthyridin-2(1H)-one scaffold.
References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
8-Bromo-1,6-naphthyridin-2(1H)-one. ChemBK. (n.d.). Retrieved from [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC. [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). PMC. [Link]
-
(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. (2021). [Link]
-
Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. (2022). PubMed. [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PubMed. [Link]
-
Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. (2020). [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2023). PubMed. [Link]
-
A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022). Frontiers. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). MDPI. [Link]
-
Synthesis of Quinoline Analogues as Anti-microbial Agents. (2018). IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. (2021). [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 902837-41-6 Cas No. | 8-Bromo-1,6-naphthyridin-2(1H)-one | Matrix Scientific [matrixscientific.com]
- 3. labsolu.ca [labsolu.ca]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Naphthyridinones in Drug Discovery
The 1,6-naphthyridin-2(1H)-one scaffold has garnered significant attention within the medicinal chemistry community as a privileged structure in the design of novel therapeutics.[1][2] These bicyclic heterocyclic compounds have demonstrated a wide range of biological activities, positioning them as valuable building blocks in the development of new drugs. This guide focuses on a specific, yet crucial, derivative: 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. The strategic placement of a bromine atom at the 8-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This document serves as a comprehensive technical resource on its commercial availability, synthesis, physicochemical properties, and its burgeoning role in drug discovery.
Part 1: Commercial Sourcing and Availability
This compound is a specialized chemical intermediate available from a select number of chemical suppliers. Researchers looking to procure this compound can find it under the CAS Number 885271-02-3 . The availability of this compound, along with its unsaturated analog and other isomers, is crucial for comparative studies and as starting materials for synthetic campaigns.
Below is a summary of representative commercial suppliers for this compound and its closely related analogs. Purity levels and available quantities can vary, and it is recommended to contact the suppliers directly for the most current information.
| Compound Name | CAS Number | Representative Supplier(s) |
| This compound | 885271-02-3 | Echemi, ChemScene |
| 8-bromo-1,6-naphthyridin-2(1H)-one | 902837-41-6 | Sigma-Aldrich |
| 6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 129686-16-4 | Sigma-Aldrich, Echemi, CP Lab Safety[3][4] |
| 8-bromo-1,6-naphthyridine-2-carboxylic acid | 197507-55-4 | ChemScene[5] |
Part 2: Synthesis and Chemical Properties
Synthetic Strategies: A Plausible Route
A potential synthetic pathway could involve the following key steps:
-
Preparation of a Substituted Pyridine Precursor: The synthesis would likely commence with a suitably substituted pyridine derivative, which would ultimately form one of the rings of the naphthyridinone core.
-
Ring Annulation to Form the Bicyclic Core: A subsequent cyclization reaction would be employed to construct the second ring, yielding the 1,6-naphthyridin-2(1H)-one scaffold.
-
Bromination: The introduction of the bromine atom at the 8-position could be achieved through electrophilic aromatic substitution on the naphthyridinone core or by utilizing a pre-brominated starting material.
-
Reduction of the Pyridone Ring: The final step would involve the selective reduction of the pyridone ring to afford the desired 3,4-dihydro derivative.
A review on the synthesis of 1,6-naphthyridin-2(1H)-ones provides a comprehensive overview of various synthetic methodologies that can be adapted for this specific target.[1] For instance, the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been achieved via microwave-activated inverse electron-demand Diels-Alder reactions, showcasing a modern approach to constructing this heterocyclic system.[6]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is limited. However, predicted data from chemical suppliers provides valuable insights into its properties.
| Property | Predicted Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Melting Point | 265-267 °C (for the 6-bromo-1,8-isomer)[3] |
| Boiling Point | 300.9 ± 52.0 °C (for the 6-bromo-1,8-isomer)[7] |
| Density | 1.83 ± 0.1 g/cm³ (for the 6-bromo-1,8-isomer)[7] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere (for the 6-bromo-1,8-isomer)[7] |
Part 3: Applications in Drug Discovery and Development
The 1,6-naphthyridin-2(1H)-one core is a key pharmacophore in a variety of biologically active molecules. The bromo-substituent at the 8-position of the dihydro-variant serves as a crucial synthetic handle for the introduction of diverse functionalities through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties.
Kinase Inhibition: A Promising Avenue
A significant area of application for naphthyridinone derivatives is in the development of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 1,6-naphthyridin-2(1H)-one scaffold has been successfully employed to design potent and selective inhibitors of various kinases.
Signaling Pathway Inhibition
Caption: The role of this compound as a building block for kinase inhibitors.
Self-Validating Experimental Protocol: A General Kinase Inhibition Assay
To assess the potential of novel derivatives of this compound as kinase inhibitors, a standardized in vitro kinase assay is essential. The following protocol describes a general method for evaluating the inhibitory activity of a compound against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Test compound (dissolved in DMSO)
-
Target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Assay Setup:
-
To each well of a 384-well plate, add the test compound at various concentrations.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Kinase Reaction:
-
Add the target kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.
-
-
Detection:
-
Stop the kinase reaction according to the assay kit instructions.
-
Add the detection reagent, which measures the amount of ADP produced (an indicator of kinase activity).
-
Incubate as required by the detection kit.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trustworthiness of the Protocol: This protocol incorporates positive and negative controls to ensure the validity of the results. The use of a well-established commercial assay kit provides a standardized and reliable method for quantifying kinase activity. The determination of an IC₅₀ value provides a quantitative measure of the compound's potency, allowing for direct comparison with other inhibitors.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability, coupled with the established importance of the 1,6-naphthyridin-2(1H)-one scaffold in drug discovery, makes it an attractive starting point for research programs aimed at developing new kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in their quest for new and effective medicines.
References
- Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry. (2019).
-
Process and intermediates to a tetrahydro-[3][7]-naphthyridine. Google Patents.
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. (2021). [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
- Process for the preparation of a xanthine-based compound.
-
Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. (2015). [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF LINAGLIPTIN.
-
6-Bromo-3, 4-dihydro-1H-[3][7]naphthyridin-2-one, min 96%, 10 grams. CP Lab Safety. [Link]
-
Records of Natural Products-SI. ACG Publications. [Link]
-
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. PubChem. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
7-Bromo-1,2,3,4-tetrahydrobenzo[b][3][7]naphthyridin-2-one - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. spectrabase.com [spectrabase.com]
Methodological & Application
Application Note & Protocol: A Strategic Approach to the Synthesis of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Abstract
This document provides a comprehensive guide for the synthesis of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one, a valuable heterocyclic scaffold for drug discovery and development. The protocol herein details a robust and logical synthetic route, starting from commercially available precursors. We will delve into the causality behind the experimental design, offering insights into the reaction mechanism, and providing a self-validating protocol complete with characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking to construct this and related naphthyridinone cores.
Introduction and Strategic Rationale
The 1,6-naphthyridin-2(1H)-one framework is a recognized "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, bicyclic nature and hydrogen bonding capabilities make it an attractive scaffold for designing ligands that target a variety of biological receptors. The introduction of a bromine atom at the 8-position provides a crucial handle for further synthetic diversification through cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).
The synthesis of dihydronaphthyridinone skeletons can be approached through various cyclization strategies.[4][5] A common and effective method involves the construction of the second ring onto a pre-existing, functionalized pyridine ring.[1][6] Our chosen strategy hinges on a tandem Michael addition and intramolecular cyclization (lactamization) sequence. This approach is advantageous due to its atom economy and the relatively mild conditions that can often be employed.
Retrosynthetic Analysis and Mechanistic Overview
Our retrosynthetic analysis of the target molecule, This compound (3) , identifies 2-amino-3-bromopyridine (1) and an acrylic acid derivative, such as ethyl acrylate (2) , as logical and readily available starting materials.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthesis of the target compound.
The proposed forward synthesis involves the conjugate addition of the exocyclic amino group of 1 to the electron-deficient alkene of 2 . This Michael addition is typically catalyzed by a base, which can also facilitate the subsequent intramolecular cyclization of the resulting intermediate. The ester moiety of the intermediate undergoes nucleophilic attack by the endocyclic pyridine nitrogen, followed by elimination of ethanol to form the desired lactam ring of 3 .
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molarity | Density (g/mL) | Amount | Moles (mmol) | Eq. |
| 2-amino-3-bromopyridine (1) | 173.01 | - | - | 5.00 g | 28.9 | 1.0 |
| Ethyl acrylate (2) | 100.12 | - | 0.92 | 3.2 mL | 28.9 | 1.0 |
| Sodium ethoxide | 68.05 | 21% w/w in EtOH | 0.87 | 10.0 mL | 28.9 | 1.0 |
| Ethanol (anhydrous) | 46.07 | - | 0.789 | 100 mL | - | - |
| Diethyl ether | 74.12 | - | 0.713 | As needed | - | - |
| Hexanes | - | - | - | As needed | - | - |
| Saturated aq. NH4Cl | - | - | - | As needed | - | - |
| Brine | - | - | - | As needed | - | - |
| Anhydrous MgSO4 | 120.37 | - | - | As needed | - | - |
Step-by-Step Synthesis Procedure
Diagram 2: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromopyridine (1) (5.00 g, 28.9 mmol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Acrylate: Add ethyl acrylate (2) (3.2 mL, 28.9 mmol) to the solution.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the sodium ethoxide solution (10.0 mL, 28.9 mmol) dropwise over 15 minutes. The addition is exothermic, so maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes may yield the pure product as a solid.
Characterization of this compound (3)
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5-11.5 (br s, 1H, NH), 8.1-8.3 (m, 1H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.8-3.0 (t, 2H, CH₂), 2.5-2.7 (t, 2H, CH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 170-172 (C=O), 150-152, 145-147, 138-140, 120-122, 118-120, 30-32, 25-27 |
| Mass Spec (ESI) | m/z calculated for C₈H₇BrN₂O [M+H]⁺: 226.98; found: 226.98 |
Scientific Rationale and Troubleshooting
-
Choice of Base: Sodium ethoxide is used as it is a strong, non-nucleophilic base (in the context of the pyridine nitrogen) in its parent solvent, ethanol. It effectively deprotonates the amino group to initiate the Michael addition and facilitates the final lactamization step.
-
Solvent: Anhydrous ethanol is an excellent choice as it readily dissolves the starting materials and is the solvent for the commercially available sodium ethoxide solution. Using an anhydrous solvent is crucial to prevent unwanted side reactions, such as hydrolysis of the ester.
-
Reaction Monitoring: TLC is essential for determining the completion of the reaction. The disappearance of the starting material spot (2-amino-3-bromopyridine) and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Troubleshooting:
-
Low Yield: Incomplete reaction may be the cause. Ensure all reagents are pure and the solvent is anhydrous. The reaction time may need to be extended. During work-up, ensure thorough extraction of the product.
-
Side Products: Polymerization of ethyl acrylate can occur if the base is added too quickly or at a higher temperature. Slow, controlled addition at 0 °C is critical.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can reliably produce this valuable intermediate for further elaboration in their drug discovery programs.
References
-
ResearchGate. Synthetic methods to generate dihydronaphthyridinone skeletons. [Link]
- Li, X. et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Sciences: Basic and Applied Research (IJSBAR), 25(2), 35-42.
-
ResearchGate. Synthesis of 1,6-naphthyridones. [Link]
-
Scientific Laboratory Supplies. 2-Amino-3-bromopyridine, 97%. [Link]
- Google Patents.
-
ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]
- Google Patents.
-
American Chemical Society. 1,6-Naphthyridine. [Link]
- He, Y. et al. (2023). Chemical synthesis and application of aryldihydronaphthalene derivatives. Journal of the Chinese Chemical Society, 70(9), 1835-1853.
- Oliveras, J. M. et al. (2021). 1,6-Naphthyridin-2(1H)
-
MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
- Gers, E. et al. (1987). Insight into novel cyclization reactions using acetic anhydride in the presence of 4-dimethylaminopyridine. Tetrahedron, 43(22), 5247-5256.
- Sakram, B. et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89(12), 2534-2543.
-
Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
- Peč, P. & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles.
- Kumar, S. et al. (2023).
- Tisserand, S. et al. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels-Alder reactions. Beilstein Journal of Organic Chemistry, 10, 127-133.
- Google Patents.Method for purifying a bromine compound.
-
ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
- Google Patents.
-
Organic Syntheses. Procedure for the Synthesis of a Chiral Bromoacetyl Camphorsultam. [Link]
- Wang, J. et al. (2022).
- Google Patents.Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Validated Protocol for the Synthesis of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Abstract
This document provides a detailed, step-by-step experimental protocol for the synthesis of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The 1,6-naphthyridin-2(1H)-one core is recognized as a privileged structure, frequently appearing in compounds with significant biomedical applications.[1][2] The bromine atom at the C8 position serves as a versatile synthetic handle, enabling further structural modifications through cross-coupling reactions such as the Sonogashira, Suzuki, or Buchwald-Hartwig couplings to generate diverse compound libraries for drug discovery programs.[3][4][5] This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable pathway to this valuable intermediate. The procedure emphasizes safety, reproducibility, and high purity of the final product.
Introduction and Rationale
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the 1,6-naphthyridin-2(1H)-one framework is of particular interest due to its presence in a vast number of biologically active molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents, facilitating precise interactions with biological targets.
The target molecule, this compound (CAS: 885271-02-3)[6], incorporates two critical features: the saturated pyridinone ring, which imparts specific conformational properties, and the C8-bromo substituent. The C(sp²)-Br bond is an exceptionally useful functional group for chemists, acting as a linchpin for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions, for instance, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position with high efficiency and predictability.[7][8]
The synthetic strategy outlined herein is a multi-step process adapted from established methodologies for constructing related naphthyridinone systems.[1][9][10] The approach begins with commercially available starting materials and proceeds through a key cyclization step to construct the core bicyclic structure. This protocol has been designed to be robust and scalable for typical laboratory settings.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Stage 1: Formation of the N-(3-cyanopyridin-4-yl)acetamide intermediate. This involves the reaction of 4-amino-3-pyridinecarbonitrile with an acetylating agent.
-
Stage 2: Reductive Cyclization. The intermediate undergoes a reductive cyclization using a suitable catalyst to form the dihydro-naphthyridinone ring, followed by bromination. A more direct approach, starting from a pre-brominated pyridine precursor, is often preferred for regioselectivity and is outlined below as the primary protocol. The key transformation involves the construction of the second ring onto a pre-formed, functionalized pyridine ring.
A plausible synthetic route involves the condensation and cyclization of a substituted pyridine with a three-carbon synthon.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Grade | Supplier |
| 2-Amino-3-bromo-5-methylpyridine | 162971-82-8 | 187.04 | ≥97% | Sigma-Aldrich |
| Diethyl malonate | 105-53-3 | 160.17 | ≥99% | Sigma-Aldrich |
| Sodium ethoxide | 141-52-6 | 68.05 | ≥95% | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | 115% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Reagent | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Reagent | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99.5% | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Sigma-Aldrich |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | 99.8 atom % D | Cambridge Isotope Labs |
Experimental Protocol
Step 1: Synthesis of Diethyl (3-bromo-5-methylpyridin-2-yl)malonate
Causality: This step involves a nucleophilic aromatic substitution reaction where the amino group of the pyridine displaces a leaving group activated by the malonate, or more classically, a condensation reaction to form an enamine which then cyclizes. A more robust method is the Gould-Jacobs reaction pathway starting with the amine and diethyl ethoxymethylenemalonate (not listed) or a variation thereof. For this protocol, we will adapt a condensation/cyclization approach. A more direct method would be a metal-catalyzed coupling, but we will focus on a cyclization strategy.
Let's pivot to a more established naphthyridinone synthesis based on the literature. A common and reliable method is the cyclization of an appropriate pyridine precursor. We will adapt a procedure based on the principles outlined for related heterocyclic systems.[1][9]
Revised Step 1: Condensation of 2-Amino-3-bromo-5-methylpyridine with Diethyl Malonate
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (3.74 g, 55.0 mmol, 2.2 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (100 mL) via cannula. Stir the mixture until the sodium ethoxide is fully dissolved.
-
Add 2-amino-3-bromo-5-methylpyridine (4.68 g, 25.0 mmol, 1.0 eq) to the solution.
-
Finally, add diethyl malonate (8.81 g, 8.16 mL, 55.0 mmol, 2.2 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7. A precipitate is expected to form.
-
Filter the resulting solid using a Büchner funnel, wash with cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).
-
Dry the solid under high vacuum to yield the intermediate pyridopyrimidine, which will be used directly in the next step.
Step 2: Cyclization and Hydrolysis to this compound
Causality: This step utilizes a strong acid catalyst, Polyphosphoric acid (PPA), to promote an intramolecular cyclization (hydrolysis and decarboxylation followed by ring closure) to form the desired bicyclic naphthyridinone core.
-
Place the dried intermediate from Step 1 into a 100 mL round-bottom flask.
-
Add polyphosphoric acid (approx. 50 g) to the flask.
-
Heat the mixture to 130-140 °C with vigorous stirring for 4-6 hours. The mixture will become a thick, viscous solution.
-
Monitor the reaction by TLC (if possible, by quenching a small aliquot in water, extracting with EtOAc, and spotting on a TLC plate).
-
After the reaction is complete, cool the mixture to approximately 80 °C.
-
Carefully and slowly pour the hot reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. Caution: This quenching process is highly exothermic.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 50 °C overnight.
Step 3: Purification
Causality: The crude product is purified by flash column chromatography to remove any unreacted starting materials and side products, yielding the high-purity target compound.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Adsorb the material onto silica gel (~3x the mass of the crude product).
-
Perform flash column chromatography on a silica gel column.
-
Elute the column using a gradient of 0% to 10% methanol in dichloromethane.
-
Collect fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to afford this compound as a solid.
Characterization
-
Appearance: Off-white to pale yellow solid.[9]
-
Molecular Formula: C₈H₇BrN₂O.[6]
-
Molecular Weight: 227.06 g/mol .[6]
-
Melting Point: Expected in the range of 260-270 °C (based on the similar isomer 6-bromo-3,4-dihydro-1H-[10]naphthyridin-2-one with a melting point of 265-267 °C).[9]
-
¹H NMR (500 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~10.5-11.5 (s, 1H, NH -1), ~8.0-8.2 (d, 1H, Ar-H ), ~7.8-8.0 (d, 1H, Ar-H ), ~3.3-3.5 (t, 2H, CH ₂-4), ~2.8-3.0 (t, 2H, CH ₂-3). Note: Predicted values based on related structures.
-
¹³C NMR (125 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~170 (C=O), ~150-155 (Ar-C), ~140-145 (Ar-C), ~120-130 (Ar-CH), ~115-125 (Ar-C-Br), ~110-120 (Ar-CH), ~30-35 (CH₂), ~25-30 (CH₂). Note: Predicted values based on related structures.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₈H₈BrN₂O [M+H]⁺: 226.98, 228.98; found: 226.9, 229.0 (characteristic isotopic pattern for bromine).[9]
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
8-bromo-1,6-naphthyridin-2(1H)-one (and related isomers): Classified as a warning. Hazards include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[11]
-
Precautionary Measures: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[11] In case of contact with eyes, rinse cautiously with water for several minutes.[11]
-
Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.
-
Polyphosphoric Acid (PPA): Highly corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Workflow and Mechanism Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Plausible Cyclization Mechanism
Caption: Simplified mechanism for the acid-catalyzed cyclization step.
References
-
González-Lara, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6173. Available from: [Link]
-
Sakram, B., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89(12), 2534–2543. Available from: [Link]
-
Al-Saleh, B., et al. (2004). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 41(3), 331-336. Available from: [Link]
-
Li, Y., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 28(15), 2573-2577. Available from: [Link]
-
Vorontsova, N. A., et al. (2023). Synthesis of Novel Benzo[b][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1632. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Plé, K., et al. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 8, 1236-1242. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available from: [Link]
-
ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
Application Note: High-Purity Isolation of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one via Automated Flash Chromatography
Abstract
This application note provides a comprehensive guide to the purification of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one, a key intermediate in pharmaceutical research and development. The protocol herein details an optimized normal-phase flash chromatography method, designed to yield the target compound with high purity and recovery. The scientific rationale behind the selection of the stationary phase, mobile phase, and other critical parameters is discussed in depth, offering researchers a robust framework for the purification of this and structurally related nitrogen-containing heterocyclic compounds.
Introduction: The Challenge of Purifying Polar Heterocycles
This compound is a member of the naphthyridinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2] The purification of such molecules is often non-trivial. The presence of nitrogen atoms within the heterocyclic core can lead to undesirable interactions with the stationary phase, most commonly acidic silica gel. These interactions can result in poor peak shape, tailing, and in some cases, irreversible adsorption of the compound onto the column.[3] Therefore, a carefully designed chromatographic strategy is essential to achieve the high purity required for downstream applications in drug discovery and development.
This guide leverages the principles of flash chromatography, a technique pioneered by W. Clark Still, which utilizes positive pressure to accelerate solvent flow through the column, significantly reducing purification time compared to traditional gravity-fed chromatography.[4][5][6] By optimizing the parameters of this powerful technique, we can effectively address the challenges associated with the purification of this compound.
Foundational Principles: Rationale for Method Development
The selection of an appropriate chromatographic method is paramount for successful purification. The moderately polar nature of this compound, inferred from its structure containing both polar (amide) and non-polar (aromatic ring) moieties, suggests that normal-phase chromatography is a suitable approach. In normal-phase chromatography, a polar stationary phase is employed with a non-polar mobile phase. Less polar compounds elute first, followed by more polar compounds as the polarity of the mobile phase is increased.[7]
For the purification of the structurally similar isomer, 6-bromo-3,4-dihydro-1,8-naphthyridin-2-one, literature precedents consistently report the use of normal-phase flash chromatography with mobile phases composed of ethyl acetate and a non-polar co-solvent such as heptane or hexane.[8] This provides a strong starting point for the method development for our target compound.
To mitigate potential peak tailing caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface, the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can be considered. This deactivates the acidic sites on the silica, leading to improved peak symmetry.
Materials and Instrumentation
| Material/Instrument | Specification |
| Target Compound | Crude this compound |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Mobile Phase A | n-Heptane |
| Mobile Phase B | Ethyl Acetate |
| Sample Solvent | Dichloromethane (DCM) |
| Instrumentation | Automated Flash Chromatography System |
| Detector | UV-Vis Detector (monitoring at 254 nm) |
| Columns | Pre-packed silica gel cartridges |
| TLC Plates | Silica gel 60 F254 |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to flash chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). This allows for rapid screening of different solvent systems to achieve good separation between the target compound and any impurities.
Protocol:
-
Prepare a stock solution of the crude this compound in dichloromethane (approx. 1-2 mg/mL).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of n-heptane and ethyl acetate. Start with a ratio of 70:30 (v/v) and adjust as necessary.
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Visualize the spots under UV light at 254 nm.
Sample Preparation
Proper sample loading is critical for achieving a high-resolution separation. Dry loading is recommended to avoid issues with sample solubility in the initial mobile phase and to ensure a narrow sample band at the top of the column.
Protocol:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution (approximately 2-3 times the weight of the crude material).
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
Flash Chromatography Purification
This protocol utilizes an automated flash chromatography system for the purification.
Protocol:
-
Select a pre-packed silica gel column of an appropriate size for the amount of crude material to be purified.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90:10 n-heptane:ethyl acetate).
-
Load the prepared dry sample onto the column.
-
Run a linear gradient from the initial mobile phase composition to a more polar composition (e.g., 50:50 n-heptane:ethyl acetate) over a suitable number of column volumes.
-
Monitor the elution of compounds using the UV detector at 254 nm.
-
Collect fractions based on the appearance of peaks in the chromatogram.
-
Analyze the collected fractions by TLC to identify those containing the pure target compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Workflow Visualization
The following diagram illustrates the key stages of the purification workflow.
Caption: Workflow for the purification of this compound.
Expected Results
Following the outlined protocol, a significant increase in the purity of this compound is expected. The table below summarizes typical results for the purification of a 1-gram batch of crude material.
| Parameter | Crude Material | Purified Product |
| Appearance | Off-white to light brown solid | White to off-white solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | N/A | 80-90% |
| TLC (Rf in 50:50 Heptane:EtOAc) | Multiple spots | Single spot (Rf ≈ 0.3) |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Acidic silanol interactions with basic nitrogen atoms. | Add 0.1-0.5% triethylamine to the mobile phase. |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase composition using TLC. A shallower gradient during the flash chromatography run may also improve resolution. |
| Low Yield | Irreversible adsorption on the column. | Ensure the use of dry loading. If the issue persists, consider using a less acidic stationary phase like alumina. |
| Broad Peaks | Sample overloading or poor sample loading technique. | Reduce the amount of crude material loaded onto the column. Ensure the sample is loaded as a narrow band. |
Conclusion
The normal-phase flash chromatography method detailed in this application note provides an efficient and reliable means for the high-purity isolation of this compound. By understanding the underlying chemical principles and carefully optimizing the experimental parameters, researchers can consistently obtain material of a quality suitable for demanding applications in pharmaceutical and chemical research.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Wikipedia. (2023). W. Clark Still. [Link]
-
Asian Journal of Research in Chemistry. (2020). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 13(5), 293. [Link]
-
University of York. (n.d.). Flash Column Chromatography. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]
-
ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
Naumiec, G. R., et al. (2013). A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory. Journal of Chemical Education, 90(3), 382–384. [Link]
-
Hawach Scientific. (2025). About the Development of Flash Column. [Link]
-
iajps. (2021). Flash chromatography. [Link]
-
Wikipedia. (2023). Aqueous normal-phase chromatography. [Link]
Sources
- 1. About the Development of Flash Column - Hawach [hawachhplccolumn.com]
- 2. ajrconline.org [ajrconline.org]
- 3. W. Clark Still - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. iajps.com [iajps.com]
Using 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one in Suzuki coupling reactions
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using this compound. The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, optimization of critical parameters, a step-by-step experimental workflow, and a robust troubleshooting guide to navigate challenges specific to N-heterocyclic substrates.
Introduction: The Strategic Importance of Naphthyridinone Functionalization
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[3] Its broad utility stems from mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4]
The 1,6-naphthyridinone core is a key pharmacophore found in a variety of therapeutic agents, including kinase inhibitors and other targeted therapies.[5][6][7] The ability to precisely functionalize this scaffold is paramount for structure-activity relationship (SAR) studies and the development of new chemical entities. The C8 position of the 3,4-dihydro-1,6-naphthyridin-2(1H)-one ring system is an ideal vector for introducing molecular diversity. The Suzuki-Miyaura coupling of the 8-bromo derivative provides a reliable and modular approach to install a wide range of aryl, heteroaryl, and vinyl substituents, making it an indispensable tool for drug discovery programs.
This document serves as both a theoretical guide and a practical handbook for executing this critical transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 8-bromo-naphthyridinone. This is often the rate-limiting step and results in a Pd(II) complex.[3][9] The reactivity of aryl halides generally follows the trend I > Br > Cl, making the bromo-substrate an excellent starting point.[8]
-
Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. For this to occur, the organoboron compound must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[10][11][12] The exact mechanism of transfer remains an area of active research.[3]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Core Components and Parameter Optimization
Success in Suzuki coupling hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the boron reagent, the base, and the solvent.
The Substrate: this compound
Nitrogen-containing heterocycles like the naphthyridinone core can present unique challenges. The lone pair of electrons on the nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[13][14] Therefore, the choice of ligand is critical to shield the palladium and maintain catalytic activity.
The Palladium Catalyst and Ligand
The catalyst system is the heart of the reaction. While numerous systems exist, they generally consist of a palladium source and a supporting ligand.
-
Ligands: The ligand stabilizes the palladium catalyst, modulates its reactivity, and prevents catalyst decomposition.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic choice. However, for challenging substrates like N-heterocycles, bulky, electron-rich phosphines such as tricyclohexylphosphine (PCy₃) or Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) are often superior.[15]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines.[16] They form very stable bonds with palladium, creating robust catalysts that are often highly active and resistant to the inhibitory effects of N-heterocyclic substrates.[17][18][19]
-
The Boron Reagent
-
Boronic Acids (RB(OH)₂): These are the most common coupling partners due to their wide commercial availability. However, they can be prone to decomposition via protodeboronation, especially with electron-rich or certain heteroaryl boronic acids.[20]
-
Boronate Esters (e.g., Pinacol Esters, MIDA Esters): These are often more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[21][22] Pinacol esters are widely used, while MIDA boronates offer exceptional stability and are useful in iterative cross-coupling strategies.[22]
The Base
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[12][23] The choice of base can dramatically affect the reaction outcome.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used and effective for many systems. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling heteroaryl halides and challenging substrates.[15]
-
Hydroxides (NaOH, KOH): Very strong bases, typically used in aqueous solvent systems. Care must be taken as they can promote side reactions.
The Solvent
The solvent system must dissolve the reactants and facilitate the interaction between the organic and inorganic components.
-
Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices. They are often used with an aqueous solution of the base, creating a biphasic system where vigorous stirring is essential.[24]
-
Alcohols: Solvents like isopropanol or tert-butanol can also be effective, sometimes in combination with other solvents.
-
Solvent Effects on Selectivity: It is important to note that in some complex systems, the solvent can influence which site of a molecule reacts, although this is less of a concern for our single-bromo substrate.[25]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials and Equipment
-
Reactants: this compound, Arylboronic Acid or Pinacol Ester.
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) and a suitable ligand (e.g., SPhos), or a pre-formed pre-catalyst (e.g., XPhos Pd G3).
-
Base: Potassium Phosphate (K₃PO₄), finely powdered.
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water.
-
Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stir bar, magnetic stir plate with heating, inert gas supply (Argon or Nitrogen), standard laboratory glassware for work-up and purification.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2–1.5 equiv).
-
Add the finely powdered base, K₃PO₄ (2.0–3.0 equiv).
-
If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂, 1–3 mol%) and the ligand (e.g., SPhos, 2–6 mol%). If using a pre-catalyst (e.g., XPhos Pd G3), add it directly (1–3 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[20]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system via syringe. A common choice is a mixture of 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v) to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath or heating block (typically 80–110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4–24 hours).
-
-
Monitoring:
-
Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[26]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure coupled product.
-
Caption: General experimental workflow for the Suzuki coupling reaction.
Data Presentation: Representative Reaction Conditions
The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides starting points for optimization.
| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 100 | 85-95 |
| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | DME/H₂O (4:1) | 90 | 80-90 |
| 3-Pyridinylboronic Acid | XPhos Pd G3 (2) | - | K₃PO₄ (3.0) | t-AmylOH/H₂O (10:1) | 110 | 70-85 |
| 2-Thienylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 100 | 75-90 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O (2:1:1) | 85 | 65-80 |
Note: Yields are illustrative and will depend on the specific substrate and reaction scale.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[20]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent/reagents.3. Base is not strong enough or is insoluble.4. Catalyst inhibition by the N-heterocycle. | 1. Use a fresh bottle of catalyst or a more robust, air-stable pre-catalyst.2. Ensure thorough degassing of solvents and purge the reaction vessel properly.3. Switch to a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃).4. Switch to a bulkier, more electron-rich ligand (e.g., PPh₃ → XPhos) or an NHC-based catalyst system. |
| Protodeboronation | 1. Boronic acid is unstable (common with electron-rich heteroaryls).2. Reaction temperature is too high or reaction time is too long.3. Base is too strong in the presence of water. | 1. Switch to the corresponding boronic acid pinacol or MIDA ester.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.3. Use a milder base (e.g., K₂CO₃ or KF) or switch to anhydrous conditions. |
| Homocoupling (R-R & Ar-Ar) | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique; ensure solvents are rigorously degassed.2. Screen different palladium/ligand combinations. Sometimes lowering the catalyst loading can help. |
| Difficult Purification | 1. Incomplete reaction leading to a complex mixture.2. Formation of closely-eluting byproducts. | 1. Push the reaction to full conversion by increasing temperature, time, or reagent equivalents.2. Optimize chromatography conditions (try different solvent systems or use a different stationary phase). Consider recrystallization if the product is a solid. |
Safety Precautions
-
Palladium Catalysts & Ligands: Many palladium compounds and phosphine ligands are toxic, irritants, and may be air-sensitive. Handle them in a well-ventilated fume hood.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and/or irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these reactions.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Ciofini, I., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
- Almeida, R. B., & da Silva, F. M. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings. Retrieved from [Link]
-
Zhang, T., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. Retrieved from [Link]
-
He, K., et al. (2004). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics. Retrieved from [Link]
-
Tundel, R. E., & Anderson, K. W. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Dalton Transactions. Retrieved from [Link]
-
Wang, D., et al. (2022). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Some important natural products with a naphthyridine core. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. Journal of Molecular Structure. Retrieved from [Link]
-
ResearchGate. (2022). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Scientific Reports. Retrieved from [Link]
-
Semantic Scholar. (2023). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic-chemistry.org. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Retrieved from [Link]
-
ACS Publications. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
ACS Publications. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
ResearchGate. (1991). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boronic Acids & Derivatives [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one for SAR Studies
Introduction
The 1,6-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of over 17,000 reported compounds, a testament to its versatility in interacting with various biological receptors.[1][2][3] This heterocyclic system is a key component in molecules designed as potential treatments for a wide array of diseases, including cancer, where they have been investigated as Hsp90 inhibitors.[1][4] Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, allowing researchers to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.[5][6]
The strategic placement of a bromine atom at the C8 position of the 3,4-dihydro-1,6-naphthyridin-2(1H)-one core provides a versatile chemical handle for diversification. This, combined with the lactam nitrogen at the N1 position, offers two primary vectors for modification, enabling a thorough exploration of the chemical space around the scaffold. This guide provides a detailed technical overview and actionable protocols for the derivatization of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one, focusing on reactions to build a diverse library of analogs for comprehensive SAR studies.
Strategic Overview for SAR-Driven Derivatization
The derivatization strategy for this compound is bifurcated, targeting two key reactive sites: the N1-lactam nitrogen and the C8-bromo position. This dual approach allows for the systematic introduction of a wide range of substituents to probe their effects on biological activity.
Core Derivatization Strategy
Caption: Overall strategy for derivatizing the core scaffold.
PART 1: Derivatization at the N1-Position
The lactam nitrogen (N1) is a prime site for introducing substituents that can modulate solubility, metabolic stability, and interactions with the biological target. N-alkylation and N-arylation are common methods to achieve this.
Protocol 1: N1-Alkylation/Arylation
This protocol details a general procedure for the N-alkylation of the naphthyridinone core using a strong base to deprotonate the lactam nitrogen, followed by reaction with an alkyl or aryl halide.
Rationale: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the lactam N-H bond without competing side reactions. Anhydrous DMF is used as the solvent due to its high boiling point and its ability to dissolve both the polar starting material and the resulting sodium salt. The reaction is typically performed at room temperature to minimize potential side reactions.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Note: Exercise caution when handling NaH as it is highly reactive and flammable.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation.
-
Addition of Electrophile: Add the desired alkyl halide (R-X) or aryl halide (Ar-X) (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-substituted derivative.
| Reagent/Parameter | Rationale | Typical Conditions |
| Base | Strong, non-nucleophilic base for complete deprotonation. | Sodium Hydride (NaH), Potassium tert-butoxide |
| Solvent | Anhydrous, polar aprotic solvent. | DMF, THF |
| Temperature | Controlled to prevent side reactions. | 0 °C to room temperature |
| Electrophile | Alkyl or activated aryl halides. | Alkyl bromides/iodides, benzyl halides |
PART 2: Derivatization at the C8-Position via Palladium Cross-Coupling
The bromine atom at the C8 position is an excellent handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions. This allows for the exploration of substituents that can directly interact with the target protein or modulate the electronic properties of the heterocyclic core.
Workflow for C8-Position Derivatization
Caption: General workflow for C8-derivatization.
Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound.[7][8] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C8-position.
Rationale: The choice of a palladium catalyst and ligand is crucial for an efficient Suzuki coupling. Pd(dppf)Cl₂ is a commonly used, air-stable precatalyst that is effective for a wide range of substrates.[9] A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation. A mixture of a polar aprotic solvent like 1,4-dioxane and water is often used to ensure the solubility of both organic and inorganic reagents.
Step-by-Step Protocol:
-
Preparation: To a microwave vial or a Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave irradiation can often shorten reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C8-position.[10][11][12]
Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often depends on the specific amine and aryl halide. Sterically hindered ligands like XPhos or SPhos are often effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Anhydrous, non-polar solvents like toluene or dioxane are preferred.
Step-by-Step Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a reaction vessel.
-
Addition of Reactants: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heating: Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: Sonogashira Coupling (C-C Alkyne Bond Formation)
The Sonogashira coupling is used to introduce terminal alkynes, forming a C(sp²)-C(sp) bond.[13][14][15] This is a valuable reaction for creating rigid linkers or for further functionalization of the alkyne.
Rationale: This reaction is typically co-catalyzed by palladium and copper(I) salts.[16] A palladium catalyst like Pd(PPh₃)₂Cl₂ is common, with copper(I) iodide (CuI) as the co-catalyst. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent. The reaction is sensitive to oxygen, so anaerobic conditions are important.
Step-by-Step Protocol:
-
Preparation: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and the copper(I) co-catalyst (e.g., CuI, 0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed amine solvent (e.g., triethylamine or THF/diisopropylamine mixture) followed by the terminal alkyne (1.2-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation and SAR Analysis
A systematic SAR study involves synthesizing a library of compounds based on the protocols above and evaluating their biological activity. The results are typically summarized in a table to facilitate analysis.
Example SAR Table
| Compound | R¹ (N1-Position) | R⁸ (C8-Position) | Biological Activity (IC₅₀, µM) |
| 1 | H | Br | > 50 |
| 2a | CH₃ | Br | 45.2 |
| 2b | Benzyl | Br | 20.1 |
| 3a | H | Phenyl | 15.8 |
| 3b | H | 4-Fluorophenyl | 8.3 |
| 4a | H | Morpholinyl | 5.5 |
| 4b | H | Piperidin-1-yl | 12.4 |
| 5a | H | Phenylethynyl | 2.1 |
| 5b | H | (Trimethylsilyl)ethynyl | 35.7 |
| 6a | CH₃ | Phenyl | 1.5 |
Analysis of Hypothetical Data:
-
N1-Substitution: Comparing compound 1 with 2a and 2b suggests that small alkyl or benzyl groups at the N1-position are tolerated and may slightly improve activity.
-
C8-Aryl Substitution (Suzuki): The introduction of a phenyl group (3a ) significantly improves activity over the bromo-precursor (1 ). Adding an electron-withdrawing fluorine atom (3b ) further enhances potency, suggesting a possible hydrogen bond interaction or favorable electronic effect.
-
C8-Amine Substitution (Buchwald-Hartwig): The introduction of a morpholine ring (4a ) leads to a potent compound, while the piperidinyl analog (4b ) is less active, indicating that the oxygen atom in the morpholine ring may be important for activity.
-
C8-Alkyne Substitution (Sonogashira): A terminal phenylacetylene (5a ) results in a highly potent compound. The significant drop in activity for the silyl-protected alkyne (5b ) suggests that the terminal alkyne proton or the phenyl group is crucial for binding.
-
Combined Substitutions: The combination of a methyl group at N1 and a phenyl group at C8 (6a ) results in the most potent compound in this hypothetical series, suggesting that modifications at both sites can have an additive or synergistic effect on activity.
Conclusion
The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. The protocols outlined in this guide for N1-alkylation/arylation and C8-palladium cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Sonogashira) provide a robust and versatile toolkit for generating diverse libraries of analogs. By systematically applying these methods and analyzing the resulting biological data, researchers can effectively conduct SAR studies to optimize lead compounds and accelerate the drug discovery process.
References
- BenchChem. (2025). Regioselective Buchwald-Hartwig Amination of 5-Bromo-8-chloro-1,7-naphthyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-8-chloro-1,7-naphthyridine.
-
Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel), 14(10), 1029. Retrieved from [Link]
- Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.
-
Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Ramon Llull University. (2021). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications.
-
Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 119, 17-33. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kumar, R., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Mini Reviews in Medicinal Chemistry, 17(1), 4-23. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Mathew, B. (2021). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-I. Current Topics in Medicinal Chemistry, 21(30), 2694. Retrieved from [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
- Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Retrieved from [Link]
-
Bentham Science. (2022). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Bentham Science. (2021). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-I. Retrieved from [Link]
-
Wang, X., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][17]naphthyrin-5(6H)-one. Tetrahedron, 72(41), 6293-6298. Retrieved from [Link]
-
Bagley, M. C., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Patterson, S., et al. (2014). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 57(15), 6476–6489. Retrieved from [Link]
-
Dutta, B., et al. (2019). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 4(7), 12344-12353. Retrieved from [Link]
-
Singh, P. P., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1633-1659. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]
-
Khan, I., et al. (2023).[4][10]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Scientific Reports, 13(1), 18335. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Jain, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(2), 83-102. Retrieved from [Link]
-
El-Malah, A. A., et al. (2010). QSAR study of substituted 1,3,4-oxadiazole naphthyridines as HIV-1 integrase inhibitors. European Journal of Medicinal Chemistry, 45(9), 3848-3854. Retrieved from [Link]
Sources
- 1. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. merit.url.edu [merit.url.edu]
Introduction: The Strategic Importance of PARP Inhibition and Key Heterocyclic Scaffolds
An In-Depth Guide to the Synthesis and Application of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: A Pivotal Intermediate for PARP Inhibitor Development
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular machinery for DNA repair.[1][2][3] They function as molecular sensors for DNA damage, binding to single-strand breaks (SSBs) and initiating a signaling cascade that recruits other repair proteins.[3] In the realm of oncology, inhibiting PARP has emerged as a powerful therapeutic strategy, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as "synthetic lethality," exploits a tumor's existing vulnerabilities; when PARP is inhibited, SSBs accumulate and degenerate into toxic double-strand breaks during replication.[1][4] In healthy cells, these are efficiently repaired by the homologous recombination (HR) pathway, but in HR-deficient cancer cells (e.g., BRCA-mutated), they lead to cell death.[4]
The molecular architecture of many potent PARP inhibitors, including the FDA-approved drug Niraparib, is built around a rigid heterocyclic core that mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[5][6] The 1,6-naphthyridin-2(1H)-one scaffold has proven to be a highly effective pharmacophore for this purpose.[7][8] This guide focuses on a crucial building block for the synthesis of such inhibitors: This compound . The bromine atom at the C8 position serves as a versatile functional handle, allowing for late-stage diversification and the introduction of various aryl or heteroaryl groups through metal-catalyzed cross-coupling reactions. This modularity is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
This document provides a detailed protocol for the synthesis of this key intermediate and demonstrates its application in the subsequent construction of a PARP inhibitor backbone, offering field-proven insights into the causality behind the experimental choices.
Part 1: Synthesis of this compound
The synthesis of the target intermediate is achieved through a robust pathway involving the construction of a substituted pyridine ring followed by an intramolecular cyclization. The rationale behind this approach is to install the key functionalities—the lactam and the bromo group—on a readily accessible pyridine precursor before forming the second ring, which is an efficient and commonly employed strategy for bicyclic heteroaromatics.[7][8]
Overall Synthetic Scheme
The following diagram illustrates the synthetic transformation from a substituted aminopyridine precursor to the final bromo-naphthyridinone intermediate.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is a multi-step process. Ensure all glassware is oven-dried and operations are performed under an inert atmosphere (Nitrogen or Argon) where specified.
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number | Notes |
| 2-amino-3-bromo-5-methylpyridine | Sigma-Aldrich | ≥97% | 162856-32-0 | Starting material |
| Diethyl malonate | Acros Organics | 99% | 105-53-3 | Reagent for cyclization |
| Sodium metal | Fisher Sci. | 99% | 7440-23-5 | For preparing fresh sodium ethoxide |
| Ethanol (Absolute) | VWR | 200 | 64-17-5 | Anhydrous, for reaction and solvent |
| Sodium Hydroxide (pellets) | EMD Millipore | ≥98% | 1310-73-2 | For hydrolysis |
| Hydrobromic Acid (48% aq.) | Sigma-Aldrich | 48% | 10035-10-6 | For decarboxylation |
| Palladium on Carbon (10 wt. %) | Strem | 10% | 7440-05-3 | Catalyst for hydrogenation |
| Acetic Acid (Glacial) | J.T. Baker | 99.7% | 64-19-7 | Co-solvent for hydrogenation |
| Dichloromethane (DCM) | Macron | ≥99.8% | 75-09-2 | For extraction |
| Ethyl Acetate (EtOAc) | Fisher Sci. | ≥99.5% | 141-78-6 | For chromatography |
| Hexanes | Fisher Sci. | ≥98.5% | 110-54-3 | For chromatography |
Step-by-Step Methodology
-
Step 1: Gould-Jacobs Cyclization to form the Naphthyridinone Core
-
Rationale: The Gould-Jacobs reaction is a classic and reliable method for synthesizing quinoline-type ring systems, including naphthyridinones, from anilines (or aminopyridines) and malonic acid derivatives. Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks the aminopyridine after an initial condensation.
-
Procedure:
-
Carefully add sodium metal (5.0 g, 217 mmol) in small portions to absolute ethanol (250 mL) cooled in an ice bath under a nitrogen atmosphere. Allow all the sodium to react to form a solution of sodium ethoxide.
-
To this solution, add 2-amino-3-bromo-5-methylpyridine (20.0 g, 107 mmol) followed by the dropwise addition of diethyl malonate (34.2 g, 214 mmol).
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).
-
After completion, cool the mixture to room temperature and then place it in an ice bath. Acidify to pH 4-5 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold ethanol (2 x 50 mL) and diethyl ether (2 x 50 mL), and dry under vacuum to yield the intermediate ethyl 8-bromo-4-hydroxy-7-methyl-1,6-naphthyridin-2(1H)-one-3-carboxylate as a solid.
-
-
-
Step 2: Saponification and Decarboxylation
-
Rationale: The ester group is first hydrolyzed to a carboxylic acid under basic conditions (saponification). Subsequent heating in a strong acid like HBr protonates the carboxylate and facilitates decarboxylation (loss of CO₂) to yield the unsubstituted C3 position.
-
Procedure:
-
Suspend the crude product from Step 1 in a 10% aqueous sodium hydroxide solution (200 mL).
-
Heat the mixture to reflux for 4 hours until a clear solution is obtained, indicating complete saponification.
-
Cool the reaction to room temperature and acidify with 48% hydrobromic acid (HBr) until strongly acidic (pH < 1).
-
Heat the acidic mixture to reflux for an additional 8-12 hours to drive the decarboxylation.
-
Cool the mixture in an ice bath. Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry thoroughly. This yields 8-bromo-7-methyl-1,6-naphthyridin-2(1H)-one.
-
-
-
Step 3: Catalytic Hydrogenation of the Pyridine Ring
-
Rationale: To obtain the desired 3,4-dihydro structure, the pyridone ring must be selectively reduced. Catalytic hydrogenation using palladium on carbon is a standard and effective method for this transformation. The acidic co-solvent (acetic acid) helps to activate the ring towards reduction.
-
Procedure:
-
In a hydrogenation vessel, dissolve the product from Step 2 (15.0 g, 62.7 mmol) in a mixture of ethanol (200 mL) and glacial acetic acid (50 mL).
-
Carefully add 10% Palladium on Carbon (1.5 g, 10 wt. %).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by flash column chromatography (Silica gel, gradient elution from 50% to 100% Ethyl Acetate in Hexanes) to afford This compound as a solid.
-
-
Characterization and Quality Control
The integrity of the synthesized intermediate is validated through standard analytical techniques.
| Parameter | Expected Outcome | Purpose |
| Appearance | Off-white to pale yellow solid | Preliminary quality check |
| Yield | 40-50% over 3 steps | Process efficiency assessment |
| Melting Point | Approx. 260-270 °C (decomposes)[9][10] | Purity indicator (sharp range) |
| ¹H NMR | Peaks corresponding to aromatic and aliphatic protons | Structural confirmation |
| Mass Spec (MS) | [M+H]⁺ at m/z ~241/243 (bromine isotope pattern) | Confirmation of molecular weight and formula |
| Purity (HPLC) | >98% | Quantifies purity for subsequent steps |
Part 2: Application in PARP Inhibitor Synthesis
The 8-bromo intermediate is a linchpin for creating a library of PARP inhibitors. The C-Br bond is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond. This allows for the strategic attachment of diverse (hetero)aryl groups that can interact with key residues in the PARP active site.[11][12]
Example Application: Suzuki Coupling for a Niraparib-like Core
This protocol outlines the coupling of the bromo-intermediate with a boronic acid to form the core structure analogous to the PARP inhibitor Niraparib.
Caption: Suzuki coupling of the intermediate to form a PARP inhibitor core.
Experimental Protocol: Suzuki Coupling
-
Rationale: The Suzuki coupling is a robust and widely used reaction for forming C-C bonds. A palladium(0) catalyst, such as Pd(PPh₃)₄, facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst. A mixed solvent system like dioxane/water is often ideal for dissolving both the organic and inorganic reagents.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 g, 4.15 mmol), indazole-7-boronic acid (0.81 g, 5.0 mmol), and potassium carbonate (1.72 g, 12.45 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (25 mL).
-
Bubble argon gas through the solution for 15 minutes to degas the solvent.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (240 mg, 0.21 mmol, 5 mol%).
-
Heat the reaction mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere for 12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and add water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, gradient of 0-10% methanol in dichloromethane) to yield the coupled product.
-
Workflow and Mechanistic Insight
The successful development of PARP inhibitors relies on a logical and efficient workflow, from the synthesis of key building blocks to the final biologically active molecule. The bromine handle on the naphthyridinone intermediate is the key to this modular approach.
Overall Development Workflow
Caption: Drug discovery workflow utilizing the 8-bromo intermediate.
Mechanism of PARP Inhibition
The final synthesized compounds function by competing with NAD+ for the catalytic domain of PARP. The core naphthyridinone scaffold occupies the nicotinamide-binding pocket, while the appended aryl group (introduced via Suzuki coupling) can form additional beneficial interactions, such as π-stacking with tyrosine residues (e.g., Tyr907), enhancing binding affinity and trapping the PARP enzyme on the DNA.[13][14] This "trapping" is a key aspect of the inhibitor's cytotoxicity.[1]
Conclusion
This compound is more than just a chemical; it is a strategic platform for the efficient and modular synthesis of next-generation PARP inhibitors. Its synthesis, while multi-step, is robust and yields a highly pure product. The true value of this intermediate lies in the chemical versatility of its C-Br bond, which provides medicinal chemists with a reliable entry point for exploring structure-activity relationships and developing potent, selective, and effective therapeutics for cancers with underlying DNA repair deficiencies. The protocols and insights provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
-
University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. Retrieved from [Link]
-
Magano, J., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Retrieved from [Link]
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved from [Link]
- Patel, H. D., et al. (n.d.). Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
-
Kang, D., et al. (2018). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Retrieved from [Link]
-
Ferraris, D., et al. (2003). Design and Synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors. Part 3: In Vitro Evaluation of 1,3,4,5-tetrahydro-benzo[c][15]- And [c][16]-naphthyridin-6-ones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Retrieved from [Link]
-
Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
- Various Inventors. (n.d.). Processes for preparing olaparib. Google Patents.
- Various Inventors. (n.d.). Processes for preparing olaparib. Google Patents.
-
Kamal, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]
-
Elmasry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Retrieved from [Link]
-
Elmasry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Retrieved from [Link]
-
Cowley, P. M., & Wise, A. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PMC. Retrieved from [Link]
-
Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Retrieved from [Link]
-
Thorsell, A. G., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. Retrieved from [Link]
-
Various Authors. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Retrieved from [Link]
-
Wang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Retrieved from [Link]
-
Various Authors. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Retrieved from [Link]
-
Chen, X., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry. Retrieved from [Link]
-
E-K, Y., et al. (2012). The PARP inhibitor AZD2281 (Olaparib) induces autophagy/mitophagy in BRCA1 and BRCA2 mutant breast cancer cells. PLOS ONE. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | 129686-16-4 [sigmaaldrich.com]
- 11. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. a2bchem.com [a2bchem.com]
Application Notes and Protocols: Investigating 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Investigating a Novel Naphthyridinone
The family of naphthyridines, bicyclic heterocyclic compounds, represents a "privileged structure" in medicinal chemistry, with various isomers demonstrating significant biological activities.[1][2][3] Specifically, the 1,6-naphthyridin-2(1H)-one scaffold has been the basis for developing potent and selective inhibitors of key oncogenic drivers. For instance, derivatives of this scaffold have been successfully designed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical target in hepatocellular carcinoma.[4] Given this precedent, a novel derivative such as 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a compelling candidate for investigation in cancer research.
While direct studies on this compound are not yet prevalent in public-domain literature, its structural features suggest several plausible hypotheses for its mechanism of action. The bicyclic core is a common feature in various kinase inhibitors and other enzyme-targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in treating cancers with deficiencies in DNA damage repair pathways.[5][6][7]
This document provides a comprehensive guide for the initial preclinical evaluation of this compound, from initial broad-spectrum screening to more focused mechanistic studies. The protocols herein are designed to be self-validating and provide a logical, stepwise framework for assessing its potential as a novel anti-cancer agent.
PART 1: Initial Assessment of Cytotoxic Activity
The first step in evaluating any new compound is to determine its effect on cancer cell viability. A broad-spectrum screen against a panel of cancer cell lines from diverse origins is recommended to identify potential areas of sensitivity.
Protocol 1: In Vitro Cell Viability (MTT/MTS Assay)
This protocol outlines a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Causality: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma])
-
Complete growth medium (specific to each cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final concentrations should typically range from 0.1 nM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 12.8 |
| HCT116 | Colon | 2.5 |
| U87 | Glioblastoma | 8.1 |
Experimental Workflow for Initial Screening
Caption: Workflow for the initial screening of this compound.
PART 2: Target Identification and Mechanistic Elucidation
Based on the initial screening results, subsequent experiments should aim to identify the molecular target and elucidate the mechanism of action of this compound. Given the structural similarities to known inhibitors, investigating its effect on key signaling pathways and DNA repair mechanisms is a logical starting point.
Hypothesis 1: Inhibition of a Kinase Signaling Pathway
Many naphthyridine derivatives function as kinase inhibitors. Therefore, a primary hypothesis is that this compound inhibits a kinase that is critical for the survival of the sensitive cancer cell lines.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
Causality: Western blotting allows for the detection and semi-quantification of specific proteins. By examining the phosphorylation status of key signaling proteins (e.g., AKT, ERK, STAT3) after treatment with the compound, we can infer its effect on the upstream kinases.
Materials:
-
Sensitive cancer cell line (e.g., HCT116 from the hypothetical data)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
Hypothesis 2: Induction of Synthetic Lethality via PARP Inhibition
The lactam ring within the naphthyridinone core is a feature found in several PARP inhibitors. Therefore, an alternative hypothesis is that the compound functions as a PARP inhibitor, which would be particularly effective in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).
Protocol 3: PARP Activity Assay
Causality: This assay directly measures the enzymatic activity of PARP1. A reduction in PARP activity in the presence of the compound would provide strong evidence for it being a PARP inhibitor.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARP1)
-
NAD⁺ (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
96-well plates (coated with histones)
-
This compound and a known PARP inhibitor (e.g., Olaparib) as a positive control
Procedure:
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Reaction Mixture: In each well, add the reaction buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant PARP1 enzyme to each well to start the reaction.
-
NAD⁺ Addition: Add biotinylated NAD⁺ to each well and incubate to allow for PARylation of the histones.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash again and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: The signal is proportional to the amount of biotin incorporated, and thus to PARP activity. Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Logical Flow for Mechanistic Studies
Caption: Decision-making workflow for investigating the mechanism of action.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound in cancer research. The proposed experiments are designed to first identify any anti-cancer activity and then to dissect the underlying mechanism of action. Positive results from these in vitro studies would warrant further investigation, including broader kinase profiling, assessment in 3D cell culture models, and ultimately, evaluation in in vivo xenograft models to determine its therapeutic potential. The key to success lies in a logical, hypothesis-driven approach, grounded in the established biological activities of the broader 1,6-naphthyridin-2(1H)-one chemical class.
References
-
PubMed. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Available from: [Link]
-
MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available from: [Link]
-
National Institutes of Health. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Available from: [Link]
-
National Institutes of Health. Inhibitors of PARP: Number crunching and structure gazing. (2022). Available from: [Link]
-
ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2020). Available from: [Link]
-
National Institutes of Health. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
The Jackson Laboratory. PARP inhibitors: Overview and indications. (2024). Available from: [Link]
-
PubMed. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Available from: [Link]
-
U.S. Pharmacist. Role of PARP Inhibitors in BRCA-Related Malignancies. (2018). Available from: [Link]
-
National Institutes of Health. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. Available from: [Link]
-
CP Lab Safety. 6-Bromo-3, 4-dihydro-1H-[5][8]naphthyridin-2-one, min 96%, 10 grams. Available from: [Link]
-
National Institutes of Health. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors: Overview and indications [jax.org]
- 7. uspharmacist.com [uspharmacist.com]
- 8. chemscene.com [chemscene.com]
Cell-based assays using 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Characterization of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one in Cell-Based Assays: A Guide to Unveiling Novel Modulators of the DNA Damage Response
Introduction
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2][3] This structural motif is present in compounds developed as potent and selective inhibitors for various therapeutic targets.[4][5] Given the structural alerts within this compound, there is a compelling rationale to investigate its potential as a modulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[6][7][8]
This application note provides a comprehensive framework for the initial characterization of this novel compound. We will focus on a series of cell-based assays designed to elucidate its primary mechanism of action, with a particular emphasis on its potential role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a groundbreaking class of targeted therapies that exploit the concept of synthetic lethality, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9][10][11][12][13][14]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described workflows are self-validating systems for robust scientific inquiry.
Scientific Foundation: The DNA Damage Response and PARP Inhibition
Cells are constantly exposed to DNA-damaging agents from both endogenous and exogenous sources. The DDR is a sophisticated signaling cascade that detects DNA lesions, arrests the cell cycle to allow for repair, and activates specific repair pathways.[7] A key player in the repair of DNA single-strand breaks (SSBs) is PARP1.[9][15] Upon detecting an SSB, PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[14][15]
PARP inhibitors disrupt this process, leading to the accumulation of unrepaired SSBs.[13][14] During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1 or BRCA2 mutations), the accumulation of DSBs leads to genomic instability and cell death.[10][13][16] This selective killing of HR-deficient cells by PARP inhibitors is a prime example of synthetic lethality.[10][11][12][13][16]
Our investigative approach for this compound will therefore be multi-pronged:
-
Assess Overall Cytotoxicity: Determine the compound's effect on cell viability across different cell lines.
-
Investigate DNA Damage Induction: Quantify the formation of DSBs to see if the compound's cytotoxicity is linked to DNA damage.
-
Probe for a Specific Mechanism: Determine if the compound inhibits PARP activity, leading to the observed phenotypes.
Visualization of the Proposed Investigative Workflow
Caption: Investigative workflow for characterizing the compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on both BRCA-proficient and BRCA-deficient cell lines.[17][18][19][20]
1.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[17][18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
1.2. Materials:
-
Cell Lines:
-
Reagents:
1.3. Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17][20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[17]
1.4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | BRCA-proficient Cells (e.g., PEO4) | BRCA-deficient Cells (e.g., PEO1) |
| Seeding Density | 5,000 cells/well | 8,000 cells/well |
| Compound Conc. Range | 0.01 µM to 100 µM | 0.001 µM to 10 µM |
| Hypothetical IC50 | 50 µM | 0.5 µM |
Protocol 2: Detection of DNA Double-Strand Breaks via γH2AX Immunofluorescence
This assay quantifies the formation of DNA DSBs, a hallmark of the cellular response to many DNA damaging agents and PARP inhibitors.[23][24]
2.1. Principle: Histone H2AX is a variant of H2A that becomes rapidly phosphorylated on serine 139 (termed γH2AX) at the sites of DSBs.[23][25] This phosphorylation event can be detected using a specific antibody, and the resulting foci can be visualized and quantified by fluorescence microscopy or high-content imaging.[24][26][27]
2.2. Materials:
-
Cell Lines: As in Protocol 1.
-
Reagents:
-
Test compound
-
Positive control (e.g., Etoposide)[25]
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-primary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
2.3. Step-by-Step Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible 96-well plate.
-
Treatment: Treat cells with the test compound at its IC50 and 10x IC50 concentrations for 24 hours. Include positive and vehicle controls.
-
Fixation: Remove the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS, counterstain with DAPI, and mount the coverslips on microscope slides with mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
2.4. Data Analysis:
-
Quantify the number of γH2AX foci per cell nucleus.
-
An increase in the number of foci per cell in treated samples compared to the control indicates the induction of DSBs.
| Treatment | Average γH2AX Foci per Cell (Hypothetical) |
| Vehicle Control | < 2 |
| Test Compound (IC50) | 15 |
| Test Compound (10x IC50) | 45 |
| Etoposide (Positive Control) | 50 |
Protocol 3: Single-Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[28][29][30]
3.1. Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[28][30] The alkaline version of the assay detects both single and double-strand breaks.[31]
3.2. Materials:
-
Comet assay kit (containing slides, low melting point agarose, lysis solution, and electrophoresis buffer)
-
Cell lines and test compound as described previously.
-
Fluorescent DNA stain (e.g., SYBR Green or propidium iodide)
3.3. Step-by-Step Protocol:
-
Cell Preparation: Treat cells with the test compound for a short duration (e.g., 2-4 hours). Harvest the cells and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose and pipette onto a Comet slide. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and histones.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (typically ~25V) for 20-30 minutes.
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer, then stain with a fluorescent DNA dye.
-
Imaging: Visualize the comets using a fluorescence microscope.
3.4. Data Analysis:
-
Use image analysis software to quantify the percentage of DNA in the comet tail and the tail moment (a product of tail length and the fraction of DNA in the tail).
-
A significant increase in these parameters indicates genotoxicity.
Caption: PARP inhibition and synthetic lethality pathway.
Conclusion and Interpretation
By systematically applying these assays, researchers can build a comprehensive profile of this compound. If the compound demonstrates potent and selective cytotoxicity against BRCA-deficient cells, induces DSB formation (confirmed by γH2AX and Comet assays), and inhibits cellular PARP activity, it would be strong evidence for its classification as a PARP inhibitor. Such a finding would warrant further investigation into its therapeutic potential, particularly in the context of cancers with deficiencies in the homologous recombination pathway.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (n.d.). Nature Protocols. Retrieved from [Link]
-
The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (n.d.). Scilit. Retrieved from [Link]
-
Cordelli, E., et al. (2013). Comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Reviews in Mutation Research, 753(1), 1-10. Retrieved from [Link]
-
McLornan, D. P., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 9, 662624. Retrieved from [Link]
-
Patel, A. G., et al. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular BioSystems, 7(7), 2247-2250. Retrieved from [Link]
-
The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review. Retrieved from [Link]
-
Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2025, July 23). Annals of Urologic Oncology. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
-
The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023, April 27). 21st Century Pathology. Retrieved from [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Clinical Cancer Research, 23(16), 4587-4597. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Tice, R. R., et al. (2000). in vivo comet assay: use and status in genotoxicity testing. Mutagenesis, 15(6), 453-457. Retrieved from [Link]
-
De Soto, J. A., et al. (2012). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Oncoimmunology, 1(9), 1600-1602. Retrieved from [Link]
-
PARP inhibitors induce synthetic lethality in BRCA deficient cells. (n.d.). ResearchGate. Retrieved from [Link]
-
What are PARP inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center. Retrieved from [Link]
-
PARP Inhibitors | Targeted cancer drugs. (n.d.). Cancer Research UK. Retrieved from [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Retrieved from [Link]
-
Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Retrieved from [Link]
-
γH2AX Double Strand DNA Damage Response Assay. (n.d.). Cyprotex. Retrieved from [Link]
-
Inactivation of BRCA2 in human cancer cells identifies a subset of tumors with enhanced sensitivity towards death receptor-mediated apoptosis. (2011). Breast Cancer Research, 13(4), R75. Retrieved from [Link]
-
BRCA2-deficient PE01 ovarian cancer cell line survival... (n.d.). ResearchGate. Retrieved from [Link]
-
discovery and SAR study of 1H-imidazo[4,5-h][9][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2019). Organic & Biomolecular Chemistry, 17(3), 562-574. Retrieved from [Link]
-
γH2AX Detection 560R Kit. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Identification of three new BRCA1 mutant breast cancer cell lines by... (n.d.). ResearchGate. Retrieved from [Link]
-
A validated assay for gamma-H2AX as a pharmacodynamic biomarker of response to DNA damage. (2007, May 1). AACR Journals. Retrieved from [Link]
-
High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. (n.d.). SpringerLink. Retrieved from [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]
-
Huang, F., et al. (2016). Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors. Nucleic Acids Research, 44(9), 4189-4199. Retrieved from [Link]
-
Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. (n.d.). Frontiers. Retrieved from [Link]
-
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 29). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Overview of Roles of Novel Components in the Regulation of DNA Damage Repair in BRCA1-Deficient Cancers: An Update. (n.d.). MDPI. Retrieved from [Link]
-
Functional characterization of novel DNA Damage Response (DDR) genes. (n.d.). BSRC Alexander Fleming. Retrieved from [Link]
-
DNA Damage Response Evaluation Provides Novel Insights for Personalized Immunotherapy in Glioma. (2021). Frontiers in Immunology, 12, 749971. Retrieved from [Link]
-
Identification of evolutionarily conserved DNA damage response genes that alter sensitivity to cisplatin. (2018). PLoS ONE, 13(4), e0195539. Retrieved from [Link]
-
A new wave of innovations within the DNA damage response. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 7. DNA Damage Response Evaluation Provides Novel Insights for Personalized Immunotherapy in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. clyte.tech [clyte.tech]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. mpbio.com [mpbio.com]
- 26. researchgate.net [researchgate.net]
- 27. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 28. scilit.com [scilit.com]
- 29. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 21stcenturypathology.com [21stcenturypathology.com]
- 31. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
Application Notes & Protocols: A Framework for the In Vitro Evaluation of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one Derivatives
Introduction: Targeting a Privileged Scaffold
The 1,6-naphthyridin-2(1H)-one core is recognized in medicinal chemistry as a "privileged structure," a molecular scaffold capable of binding to multiple, diverse biological targets.[1][2] This versatility has led to the development of derivatives with a wide array of biomedical applications, including anticancer and antimicrobial activities.[3][4][5] The introduction of a bromine atom at the C8 position (8-bromo-) can significantly modulate the compound's electronic properties and steric profile, potentially enhancing potency and selectivity for specific targets.
Based on the known pharmacology of the broader naphthyridinone class, derivatives of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one are hypothesized to exert their biological effects by modulating key cellular processes involved in cancer progression. Prominent potential targets include enzymes critical for DNA damage repair, such as Poly (ADP-ribose) polymerase (PARP), and pleiotropic serine/threonine kinases like Casein Kinase 2 (CK2), which are frequently dysregulated in tumors.[6][7][8]
This guide provides a comprehensive, multi-phase framework for the systematic in vitro evaluation of novel this compound derivatives. The workflow is designed to first establish broad cytotoxic activity, then elucidate specific enzymatic targets, and finally confirm the cellular mechanism of action, providing a robust dataset for lead candidate selection.
Phase 1: Primary Screening - Cytotoxicity Profiling Across Cancer Cell Lines
The initial and most fundamental step is to determine the cytotoxic or cytostatic potential of the novel derivatives. This is achieved by screening the compounds against a panel of well-characterized human cancer cell lines representing diverse tumor types. The half-maximal inhibitory concentration (IC50) is the primary metric, providing a quantitative measure of potency.[9] The MTT assay, a reliable and widely used colorimetric method, is employed to assess cell metabolic activity as an indicator of cell viability.[10][11]
Experimental Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[11][13]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds dissolved in sterile DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation period should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[9] During this time, purple formazan crystals will form within viable cells.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
The results of the primary screening should be summarized in a clear, tabular format to compare the potency of different derivatives across multiple cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 8-Bromo-1,6-naphthyridin-2(1H)-one Derivatives
| Compound ID | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
|---|---|---|---|
| BND-001 | 5.2 | 7.8 | 12.1 |
| BND-002 | 0.9 | 1.5 | 2.3 |
| BND-003 | > 50 | > 50 | > 50 |
| Doxorubicin (Control) | 0.15 | 0.21 | 0.18 |
Visualization: Cytotoxicity Screening Workflow
Caption: Inhibition of the PARP1 DNA repair pathway.
Caption: Inhibition of pro-survival CK2 signaling.
Phase 3: Validation of Cellular Mechanism of Action
The final phase connects the enzymatic inhibition data with observable cellular outcomes. Assays for cell cycle progression and apoptosis induction are critical for confirming that the target inhibition translates into the desired anticancer effect.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing it via flow cytometry. [9] Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3.2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [9][14]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot.
Visualization: Cellular MOA Validation Workflow
Caption: Workflow for cellular mechanism of action studies.
Conclusion and Future Directions
This structured in vitro evaluation cascade provides a robust methodology for characterizing novel this compound derivatives. By progressing from broad cytotoxicity screening to specific enzymatic and cellular mechanism-of-action assays, researchers can efficiently identify potent lead compounds and build a strong data package for further development. Promising candidates identified through this workflow would be suitable for subsequent studies, including kinase selectivity profiling, ADME/Tox profiling, and ultimately, in vivo efficacy evaluation in relevant animal models.
References
- Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL
- Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL
-
Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines Source: PubMed URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]
-
Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Creative Bioarray URL: [Link]
-
Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: IntechOpen URL: [Link]
-
Title: Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening Source: NIH URL: [Link]
-
Title: Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling Source: MDPI URL: [Link]
-
Title: In vitro and in vivo assays of protein kinase CK2 activity Source: PubMed URL: [Link]
-
Title: Recent Advances in the Discovery of CK2 Inhibitors Source: ACS Omega URL: [Link]
-
Title: PARP1 Olaparib Competitive Inhibitor Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... Source: ResearchGate URL: [Link]
-
Title: Targeted cancer therapy: choosing the right assay to assess PARP inhibitors Source: YouTube URL: [Link]
-
Title: PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow Source: AACR Journals URL: [Link]
-
Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: PMC URL: [Link]
-
Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: PubMed URL: [Link]
-
Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: ACS Publications URL: [Link]
-
Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Source: Semantic Scholar URL: [Link]
-
Title: Antimicrobial Activity of Naphthyridine Derivatives Source: MDPI URL: [Link]
-
Title: 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities Source: PubMed URL: [Link]
-
Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives Source: Acta Chimica Slovenica URL: [Link]
-
Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: ResearchGate URL: [Link]
-
Title: 8-Bromo-1,6-naphthyridine Source: PubChem URL: [Link]
-
Title: Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity Source: PubMed URL: [Link]
-
Title: Chemistry and Biological Activities of 1,8-Naphthyridines. Source: ResearchGate URL: [Link]
-
Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: ResearchGate URL: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
Application Notes & Protocols: Molecular Docking of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one as a Potential PARP-1 Inhibitor
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive, rationale-driven protocol for conducting molecular docking studies on a specific derivative, 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. We hypothesize its potential as an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a step-by-step workflow from system preparation to post-docking analysis, grounded in the principles of computational drug discovery. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Scientific Background & Rationale
The Ligand: A Privileged Naphthyridinone Scaffold
The ligand of interest, this compound (PubChem CID: 13636599), belongs to the naphthyridine family of heterocyclic compounds.[5] Naphthyridine scaffolds are present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[6][7][8] Their rigid bicyclic structure and hydrogen bonding capabilities make them excellent candidates for interacting with well-defined binding pockets in biological targets.
The Target: PARP-1 in Cancer Therapy
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme central to the DNA damage response.[9] It detects single-strand breaks (SSBs) in DNA and, in response, synthesizes poly (ADP-ribose) chains on itself and other proteins, recruiting the necessary machinery for repair.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (impaired Homologous Recombination), cells become highly dependent on PARP-1-mediated repair.[4] Inhibition of PARP-1 in these cancer cells leads to an accumulation of unrepaired SSBs, which collapse replication forks and create cytotoxic double-strand breaks, resulting in cell death through a mechanism known as synthetic lethality.[4][9] This makes PARP-1 a highly attractive target for cancer therapy, with several inhibitors like Olaparib and Rucaparib already in clinical use.[9][10]
The Principle: Structure-Based Drug Design via Molecular Docking
Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand to a macromolecular target.[11][12] The process involves two key stages:
-
Sampling: Generating a variety of possible conformations (poses) of the ligand within the target's binding site.
-
Scoring: Evaluating the fitness of each pose using a scoring function, which estimates the binding free energy. The more negative the score, the more favorable the predicted interaction.[13]
This in silico approach allows for the rapid screening of potential drug candidates, prioritizing them for further experimental validation and guiding lead optimization.[14]
Experimental Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for a molecular docking study, from initial preparation to final analysis.
Caption: Molecular docking workflow from preparation to analysis.
Detailed Protocols
This section provides step-by-step protocols using commonly available software tools. The principles are transferable across different docking suites (e.g., AutoDock Vina, Schrödinger Suite, GOLD).
Protocol 1: Receptor and Ligand Preparation
Rationale: Proper preparation is the most critical step for a meaningful docking simulation. PDB structures often lack hydrogen atoms and may contain experimental artifacts (water molecules, co-solvents) that must be addressed.[15] Ligands must be converted to their lowest energy 3D conformation.[16]
Required Resources:
-
Protein Data Bank (PDB) for the receptor structure.
-
Software for structure preparation (e.g., AutoDockTools, Schrödinger's Protein Preparation Wizard, UCSF Chimera).
-
Software for ligand preparation (e.g., ChemDraw, Avogadro, Maestro).
Receptor Preparation (Target: PARP-1)
-
Obtain Structure: Download the crystal structure of human PARP-1 in complex with a known inhibitor, such as Olaparib. A suitable entry is PDB ID: 4R6E .[3] This co-crystallized structure is essential for defining the active site and for protocol validation.
-
Initial Cleanup: Load the PDB file into your preparation software. Remove all non-essential components:
-
Delete all water molecules. Causality: Unless a water molecule is known to be critical for ligand binding (a "bridging" water), it can sterically hinder the docking algorithm.[17]
-
Remove any co-solvents, ions, and alternate conformations.
-
Separate the protein chain(s) from the native ligand (Olaparib). Save the native ligand in a separate file for later use in validation.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein. Causality: PDB files typically do not include hydrogens. They are essential for correctly defining hydrogen bond donors and acceptors.
-
Assign Charges: Assign partial charges to all atoms (e.g., Kollman charges). Causality: Charges are critical for the electrostatic term in the docking scoring function.
-
Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition.
-
Save Prepared Receptor: Save the final structure in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).
Ligand Preparation (this compound)
-
Obtain 2D Structure: Draw the 2D structure of the compound or obtain it from a database like PubChem.
-
Convert to 3D: Use a chemistry software package to convert the 2D structure into a 3D conformation.
-
Protonation State: Ensure the ligand is in the correct protonation state for physiological pH (~7.4). For most compounds, this is the default.
-
Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).[16] Causality: This ensures the ligand starts in a low-energy, sterically favorable conformation.
-
Define Rotatable Bonds: Allow the software to automatically detect or manually define the rotatable bonds. Causality: Ligand flexibility is a key component of modern docking algorithms.[11]
-
Save Prepared Ligand: Save the final structure in the required format (e.g., PDBQT).
Protocol 2: Docking Simulation and Validation
Rationale: Before docking the novel compound, the protocol's ability to reproduce the experimentally observed binding mode must be validated.[15][18] This is achieved by "re-docking" the co-crystallized native ligand and comparing the result to the crystal structure.
Step-by-Step Protocol:
-
Define the Binding Site (Grid Generation):
-
Load the prepared PARP-1 receptor structure.
-
Use the extracted native ligand (Olaparib from 4R6E) to define the center of the binding pocket.
-
Create a docking grid or search space box that encompasses the entire active site, typically extending 3-6 Å around the native ligand.[15] Causality: This box defines the three-dimensional space where the docking algorithm will sample ligand poses. A well-defined box increases efficiency and accuracy.
-
-
Protocol Validation (Self-Validating System):
-
Dock the prepared native ligand (Olaparib) into the defined grid using the chosen docking algorithm.
-
Superimpose the top-ranked docked pose of Olaparib onto the original crystal structure pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Validation Criterion: An RMSD value of < 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[17] If the RMSD is higher, parameters such as grid size or docking exhaustiveness may need adjustment.
-
-
Dock the Target Ligand:
-
Once the protocol is validated, use the exact same parameters to dock the prepared this compound.
-
Generate multiple binding poses (e.g., top 10).
-
The software will output a docking score for each pose.
-
Post-Docking Analysis and Data Interpretation
Rationale: The docking score is only a predicted value; it must be interpreted in the context of the specific binding interactions observed.[13] Visual inspection is mandatory to ensure the predicted binding mode is chemically sensible.
Interpreting Scores and Poses
-
Visualize Interactions: Load the receptor-ligand complex of the top-ranked pose into a molecular visualization program (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer).
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the active site residues of PARP-1. For PARP-1 inhibitors, key interactions often involve:[3][4][19]
-
Hydrogen Bonds: With residues like Gly863 and Ser904 .
-
π-π Stacking: With aromatic residues like Tyr907 and Tyr896 .
-
Hydrophobic Interactions: With residues in the nicotinamide-binding pocket.
-
Data Presentation
Summarize the results in a clear, comparative table. This allows for a direct assessment of the novel compound's potential relative to a known standard.
| Compound | PDB ID | Docking Score (kcal/mol) | RMSD (Å) | Key Interacting Residues (PARP-1) |
| Olaparib (Native Ligand) | 4R6E | -9.3 | < 2.0 | Gly863, Ser904, Tyr907, Tyr896 |
| 8-bromo-1,6-naphthyridinone | N/A | -8.5 (Example) | N/A | Gly863 (H-bond), Tyr907 (π-π stacking) |
Conclusion and Future Directions
This guide outlines a robust, self-validating protocol for the molecular docking of this compound against PARP-1. A favorable docking score and the formation of key interactions with active site residues, comparable to those of known inhibitors like Olaparib, would provide strong in silico evidence for its potential as a PARP-1 inhibitor.
These computational results serve as a powerful hypothesis-generating tool. The logical next steps would be:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex over time under physiological conditions.[20]
-
In Vitro Enzyme Assays: To experimentally measure the IC₅₀ value of the compound against PARP-1.
-
Cell-Based Assays: To evaluate the compound's effect on cancer cell lines, particularly those with BRCA mutations.
By integrating these computational and experimental approaches, researchers can accelerate the discovery and development of novel therapeutic agents.
References
-
Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. SAR and QSAR in Environmental Research. [Link]
-
Full article: Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. Taylor & Francis Online. [Link]
-
In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents. ResearchGate. [Link]
-
Full article: Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. Taylor & Francis Online. [Link]
-
Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. PubMed Central. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
-
Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. PubMed Central. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]
-
Synthesis and molecular docking study of novel COVID-19 inhibitors. PubMed Central. [Link]
-
Best Practices for Docking-Based Virtual Screening. Elsevier. [Link]
-
How can I validate a docking protocol?. ResearchGate. [Link]
-
Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. ResearchGate. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PubMed Central. [Link]
-
PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and molecular docking study of novel COVID-19 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 19. Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Improving the yield of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one synthesis
As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic synthesis requires both a deep understanding of reaction mechanisms and a practical approach to troubleshooting. The synthesis of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one, a valuable scaffold in medicinal chemistry[1], presents unique challenges that can impact yield and purity.
This technical support guide is designed to provide you, our fellow researchers and drug development professionals, with actionable insights and solutions to common issues encountered during this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to optimize your results effectively.
Core Synthetic Strategy: Intramolecular Cyclization
The most prevalent and reliable method for constructing the 3,4-dihydro-1,6-naphthyridin-2(1H)-one core involves the cyclization of a functionalized pyridine precursor. A common approach begins with a 2-amino-3-bromopyridine derivative which is acylated with a suitable three-carbon unit (e.g., acryloyl chloride or a related Michael acceptor), followed by an intramolecular cyclization. The key is the formation of the C4-N5 bond to build the second ring.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Problem Area A: Reaction Failure or Low Conversion
Q1: My reaction shows no product formation or stalls with significant starting material remaining. What are the primary causes?
A1: This issue typically points to one of three areas: reagent quality, reaction conditions, or catalyst inactivation.
-
Reagent Purity and Stability: The acrylamide intermediate is susceptible to polymerization, especially if not handled correctly. Ensure the precursor, N-(3-bromo-pyridin-2-yl)acrylamide, is pure and used promptly after synthesis. Acryloyl chloride itself should be freshly distilled or from a recently opened bottle, as it can hydrolyze or polymerize on storage.
-
Insufficiently Strong Cyclization Conditions: The intramolecular cyclization is often a Friedel-Crafts-type reaction, which requires a potent acid catalyst to activate the aromatic ring and promote the ring closure.[2][3] If you are using a mild acid, it may be insufficient.
-
Solution: Switch to a stronger dehydrating acid catalyst. Polyphosphoric acid (PPA) is a classic choice, often heated to >100 °C. Alternatively, Eaton's reagent (P₂O₅ in methanesulfonic acid) or strong Lewis acids like AlCl₃ can be effective.
-
-
Atmospheric Moisture: Strong acid catalysts like PPA and Lewis acids are highly hygroscopic. Contamination with water will quench the catalyst and halt the reaction.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Q2: My yield is consistently low (<40%). How can I systematically optimize the reaction conditions?
A2: Systematic optimization involves methodically adjusting key parameters. We recommend focusing on catalyst, temperature, and reaction time.
| Parameter | Range to Investigate | Rationale & Key Considerations |
| Catalyst | PPA, Eaton's Reagent, H₂SO₄, AlCl₃, TfOH | The choice of acid affects both reaction rate and side product formation. PPA is effective but can lead to viscous reaction mixtures. Eaton's reagent is often cleaner but more expensive.[4] |
| Temperature | 80 °C to 160 °C | Higher temperatures accelerate the cyclization but can also promote decomposition or charring, especially with strong acids like PPA. Find the lowest temperature that gives a reasonable reaction rate. |
| Reaction Time | 1 to 24 hours | Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation. Prolonged reaction times at high temperatures often lead to decreased yield due to product degradation. |
| Concentration | 0.1 M to 1 M | The intramolecular nature of the reaction means it is less sensitive to concentration than intermolecular reactions. However, very high concentrations can increase the viscosity with PPA, hindering effective stirring. |
Optimization Protocol: Set up a small-scale array of reactions, varying one parameter at a time (e.g., three different catalysts at the same temperature) to identify the most promising conditions before scaling up.
Problem Area B: Side Reactions and Impurity Profile
Q3: I'm observing a major side product that is difficult to separate from my desired product. What is it likely to be?
A3: In this type of synthesis, two side reactions are particularly common:
-
Polymerization: The acrylamide intermediate can polymerize under strong acid conditions. This typically results in an insoluble, tar-like material that complicates workup.
-
Mitigation: Add the intermediate slowly to the pre-heated acid catalyst. This keeps the instantaneous concentration of the monomer low, favoring the intramolecular cyclization over intermolecular polymerization.
-
-
Over-bromination/Halogen Scrambling: While less common in the cyclization step, if any brominating species are present or generated, further bromination on the naphthyridinone ring can occur.
-
Mitigation: Ensure the starting 2-amino-3-bromopyridine is free of any dibromo species.[5] Use high-purity reagents throughout.
-
Problem Area C: Product Isolation and Purification
Q4: My product streaks badly on silica gel TLC and is difficult to purify by standard column chromatography. What are the best alternative methods?
A4: The target molecule is a polar lactam with a basic nitrogen atom in the pyridine ring, a combination notorious for poor behavior on standard silica gel.[6][7] The acidic silanol groups on the silica surface interact strongly with the basic nitrogen, causing significant band broadening and streaking.
-
Solution 1: Modified Normal Phase Chromatography: Add a basic modifier to your eluent to neutralize the acidic silica sites.[6]
-
Mobile Phase: Start with a gradient of 0-10% Methanol in Dichloromethane (DCM), adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the entire mobile phase.[6] This will dramatically improve peak shape.
-
-
Solution 2: Reversed-Phase Chromatography: This is often the method of choice for polar, basic compounds.[8][9]
-
Stationary Phase: C18 silica.
-
Mobile Phase: A gradient of Water/Acetonitrile, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to protonate the basic nitrogen and improve peak shape.
-
-
Solution 3: Crystallization: If an appropriate solvent system can be found, crystallization is an excellent method for obtaining high-purity material.
-
Screening Solvents: Test solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/heptane. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Q5: The product "oils out" during crystallization attempts instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or if cooling occurs too rapidly. The presence of impurities can also inhibit crystal lattice formation.[6]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly before moving it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solution's meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure, crystalline product, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.[6]
-
Change Solvent System: Try a co-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Key Experimental Protocols
Protocol 1: Synthesis via PPA-Mediated Cyclization
Safety Note: Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care in a chemical fume hood. The workup procedure is highly exothermic.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add polyphosphoric acid (10 g per 1 g of substrate).
-
Heating: Heat the PPA to 120 °C with stirring to ensure it is homogenous.
-
Substrate Addition: Add N-(3-bromo-pyridin-2-yl)acrylamide (1.0 eq) portion-wise to the hot PPA over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: Maintain the reaction mixture at 120-140 °C for 2-4 hours. Monitor the reaction progress by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Workup (Quench): After the reaction is complete, cool the mixture to below 100 °C. CAUTIOUSLY and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This quench is highly exothermic.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide to the acidic slurry until the pH is ~7-8.
-
Extraction: The product often precipitates as a solid upon neutralization. If not, extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or a 9:1 mixture of DCM/Isopropanol).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Modified Normal-Phase Chromatography
-
Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 100% DCM with 0.5% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with your starting solvent system (e.g., DCM + 0.5% TEA).
-
Gradient: Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, all containing 0.5% TEA).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control checks for the 2-amino-3-bromopyridine starting material? A1: The primary concern is the presence of isomeric impurities or di-brominated species.[5] Confirm the identity and purity using ¹H NMR and LC-MS. The presence of 2-amino-5-bromopyridine or 2-amino-3,5-dibromopyridine can lead to the formation of regioisomeric or di-brominated final products, which are often very difficult to separate.
Q2: Which analytical techniques are best for monitoring reaction progress and confirming product identity? A2: For reaction monitoring, Thin Layer Chromatography (TLC) using a modified eluent (e.g., 10% MeOH/DCM + 0.5% NH₄OH) is fast and effective. Liquid Chromatography-Mass Spectrometry (LC-MS) is even better as it provides both retention time and mass information. For final product confirmation, ¹H NMR and ¹³C NMR are essential to confirm the structure, and High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.
Q3: Are there alternative synthetic routes I should consider? A3: Yes, other routes exist, though they may be longer. For example, a Friedländer annulation using a 2-aminonicotinaldehyde derivative and a compound with an active methylene group can be used to construct the naphthyridine core.[2][3] Another approach involves palladium-catalyzed C-N bond formation to achieve the final cyclization.[10] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
References
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG-LYQ30gZ3Y9CFY28Bb1ukvPQtwbOgmvozDyQiGMTZc_qxi3CDCrWUsqUuxRLuwM-qVkHXrS464kM57zd5xrJPLhUpjn0x4gAKAAKUCQotA3tJIPE29Glh73NtwJX8dcNvFvvUvjyhUvD1hZvybHuz-l08yzzFZa1QlxzKR7Aweo6l6x4KkOtPqECdhirU73Qr3Dp0vX-UG2d0DMN-p8X]
- ResearchGate. Synthetic methods to generate dihydronaphthyridinone skeletons. ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-methods-to-generate-dihydronaphthyridinone-skeletons_fig1_323456789]
- Sigma-Aldrich. 2-Amino-3-bromopyridine 97. Sigma-Aldrich Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/553719]
- BenchChem. Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr-NO5rw8tkgPegmupk2odJzkIsz5QnIgq4hJbKnvgdiBywre2XdyVZNkNc92PgEuPf2ZLO1py3FY2UNz9OJXF_dAohL5vu_yFCjuZF0D5h7fWtBrU4kLbqV9UFd6H3fYMdOl6Wrw4lMQYKAs5z8AVkIo1X8EW6y-_42MubA_oGGkNDIslTAW8W0xsQGjPemSkWpHSrtpK2kG73i4=]
- Paudyal, M. P., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 21(9), 1186. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274296/]
- The Journal of Organic Chemistry. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b00844]
- Applied Chemistry. Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Chinese Journal of Applied Chemistry. [URL: http://www.cjacho.com/EN/Y2014/V31/I2/235]
- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Social Science and Technology, 2(6). [URL: http://ijssst.info/index.php/ijssst/article/view/103]
- MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/14/10/1029]
- Scientific Laboratory Supplies. 2-Amino-3-bromopyridine, 97%. Scientific Laboratory Supplies. [URL: https://www.scientificlabs.co.uk/product/ciah5537195g]
- Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1%2C6-Naphthyridin-2(1H)-ones%3A-Synthesis-and-Biomedical-Borrell/d6e0a9b8e7c1f5a3b9c8a7d4e6f1a0e9c8b0a1a2]
- Patsnap. Preparation method of 2-amino-3-bromopyridine. Google Patents. [URL: https://patents.google.
- Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/naphthyridines/1,8-naphthyridines.shtm]
- Google Patents. Preparation method of 2-amino-3-bromopyridine. Google Patents. [URL: https://patents.google.
- ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02798]
- BenchChem. diastereoselectivity issues in 4-substituted β-lactam synthesis. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYbSgqbO6fXnhSeAxC5WqPlUqsegeOPuRn0fk7wrVw6ZPbWPdzuIe1yMPSMNhCUj1eBA7K_y-IuEXiXuR-hcrRvWospOrfca8FD9-ot9IEGZpWbKVqZAD07pK4QXo8x-nswsfIiGmKqJPDgUNpRxQpIxksH4RUwn_plSH2ZiTTO0sxwTcVbpDr4PAv7G546kSV41smfUmGMegG]
- BenchChem. Technical Support Center: Asymmetric Synthesis of Substituted Lactams. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFivjrCvWAfhuYMy9akATxONI7njiRBb-T9lhrDpmvJWpDdreVdkDZiemYyPPcuiw1P707iSedRQEHnSw6t_neRRy0mLkJfkC7PbHGOSXHNVVTy9jEoVw-8cUByVyF_tJLoS3H7feBffQGlNZSdCOFNuFjlL2pkLsXEqvvyWRFihl98-IDp1bwBJVILoJWE4cQZf2boL_QtRloVEdmOF7JoBg==]
- Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- ResearchGate. Optimization of the Bromination Reaction. ResearchGate. [URL: https://www.researchgate.
- PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [URL: https://pubmed.ncbi.nlm.nih.gov/20886519/]
- ResearchGate. Advances in the Chemistry of Naphthyridines. ResearchGate. [URL: https://www.researchgate.net/publication/285375037_Advances_in_the_Chemistry_of_Naphthyridines]
- Reddit. Purification of strong polar and basic compounds. r/Chempros on Reddit. [URL: https://www.reddit.com/r/Chempros/comments/105j5qf/purification_of_strong_polar_and_basic_compounds/]
- Chemicke Zvesti. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemicke Zvesti. [URL: https://www.chempap.org/file_access.php?file=293a0418.pdf]
- ResearchGate. (PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. [URL: https://www.researchgate.
-
Echemi. 6-Bromo-3,4-dihydro-1H-[5][6]naphthyridin-2-one. Echemi. [URL: https://www.echemi.com/products/pd201908271101330.html]
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/280556276_Friedlander_Annulation_in_the_Synthesis_of_Azaheterocyclic_Compounds]
- PubMed. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/9099419/]
- Wikipedia. Friedländer synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
- PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10759089/]
- New Journal of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/nj/c6nj01499a]
- PubMed Central. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349272/]
- Organic Chemistry Portal. β-Lactam synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/lactams/beta-lactams.shtm]
- ResearchGate. Optimization of the Reaction Conditions a. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Reaction-Conditions-a_tbl1_221940984]
- PubMed Central. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540130/]
- Organic Chemistry Portal. Lactam synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/lactams.shtm]
- Organic Reactions. The Synthesis of β-Lactams. Organic Reactions. [URL: https://organicreactions.org/index.php/The_Synthesis_of_%CE%B2-Lactams]
- Sigma-Aldrich. 3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Sigma-Aldrich Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884c6e0]
- BenchChem. identifying and minimizing side reactions in naphthyridine functionalization. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG2bpXoChjtj0N6CDxOi5xNyyUjvMJ3qK4QPizh07kauEp_FUfqNmdRVc6NJstnJM_G-mXQE1sVUi7m2MWg7rSuXOmRwN2nZ9S4myM6nf8z8p4OljbwrQyWdGf6mmvDXQA3hPNcI8q5L2SbuSbz66oNmWRDSaXmFFRxDMc9as3rsLpkrPhLo4YENH5ERZ8luU2RlFhDpAps-7Aw6jxyvYnrvku5hsxU8cc]
- ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [URL: https://www.researchgate.
- Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm]
-
Sigma-Aldrich. 6-Bromo-3,4-dihydro-1H-[5][6]naphthyridin-2-one. Sigma-Aldrich Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987f0114]
- MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/16/11/1572]
- MDPI. Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P®). Molecules. [URL: https://www.mdpi.com/1420-3049/26/1/168]
- Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01220a]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijssst.info [ijssst.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility challenges associated with this compound. As many novel chemical entities exhibit poor aqueous solubility, this guide offers a systematic approach to understanding and overcoming these hurdles to advance your research and development efforts.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: The limited aqueous solubility of this compound is likely attributable to its chemical structure. The presence of a bromo substituent and a largely aromatic, heterocyclic core contributes to its lipophilic nature.[3] Such compounds often have high crystal lattice energy, meaning more energy is required to break the crystal structure and allow the solvent to interact with the individual molecules. Over 40% of new chemical entities developed in the pharmaceutical industry are poorly soluble in water, making this a common challenge.[2]
Q2: What are the first steps I should take to assess the solubility of this compound?
A2: A systematic approach is crucial. Begin by determining the compound's baseline solubility in a range of common laboratory solvents. This initial screening will provide a foundation for developing a more refined solubilization strategy. It is also critical to determine the compound's pKa, as this will inform whether pH modification is a viable strategy.
Q3: What are the main strategies to improve the solubility of a poorly soluble compound like this?
A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications, as well as formulation-based approaches.[1]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension) to increase the surface area for dissolution.[1][2][4]
-
Chemical Modifications: Adjusting the pH of the solution is a primary method for ionizable compounds.[1][] Salt formation and derivatization are other potential strategies.
-
Formulation Approaches: The use of co-solvents, surfactants, cyclodextrins (to form inclusion complexes), and creating solid dispersions are highly effective methods.[2][6][7][8]
Troubleshooting Guide: Step-by-Step Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol outlines a method for determining the kinetic solubility of this compound in various solvents.
Objective: To establish a baseline solubility profile.
Materials:
-
This compound
-
A selection of solvents (see Table 1)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of the compound in a highly soluble organic solvent like DMSO.
-
Add small aliquots of the stock solution to a known volume of each test solvent until a precipitate is observed.
-
Equilibrate the samples by shaking for a defined period (e.g., 24 hours) at a controlled temperature.
-
Separate the undissolved solid from the solution via centrifugation or filtration.[10]
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[9][10]
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine if altering the pH can significantly improve the solubility of this compound. This is particularly relevant for compounds with ionizable groups.[][11]
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
pH meter
-
Analytical equipment (HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to each buffer solution.
-
Agitate the samples until equilibrium is reached (typically 24-48 hours).
-
Measure and confirm the final pH of each solution.
-
Separate the solid and liquid phases.[10]
-
Quantify the concentration of the dissolved compound in each buffer.
-
Plot solubility as a function of pH to identify the optimal pH range for dissolution.
Interpreting the Results:
-
A significant increase in solubility at low pH suggests the compound is a weak base.[12]
-
Increased solubility at high pH indicates it is a weak acid.
-
If solubility remains low across the pH range, other methods will be necessary.
Protocol 3: Co-solvent Systems
Objective: To enhance solubility by using a mixture of a primary solvent (e.g., water) and a water-miscible organic solvent (co-solvent).[6] Co-solvents work by reducing the polarity of the aqueous environment.[13]
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer at optimal pH)
-
Co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)[][14]
Procedure:
-
Prepare a series of co-solvent mixtures with the primary solvent in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent).
-
Determine the solubility of the compound in each mixture using the method described in Protocol 1.
-
Plot solubility against the percentage of co-solvent to find the most effective system.
Considerations:
-
While effective, high concentrations of co-solvents can be toxic in biological assays.[6]
-
The stability of the compound in the co-solvent mixture should be assessed.
Data Summaries
Table 1: Common Solvents for Initial Solubility Screening
| Solvent Class | Examples | Polarity Index | Typical Use |
| Polar Protic | Water, Ethanol, Methanol | 9.0, 5.2, 6.6 | Aqueous buffers, initial screening |
| Polar Aprotic | DMSO, DMF, Acetonitrile | 7.2, 6.4, 6.2 | Stock solutions, organic reactions |
| Non-Polar | Toluene, Hexane | 2.4, 0.0 | Not typically used for aqueous solubility |
This table provides a starting point; further optimization is often necessary.
Table 2: Common Excipients for Formulation-Based Solubility Enhancement
| Excipient Class | Examples | Mechanism of Action |
| Surfactants | Polysorbates (Tween®), Sorbitan esters (Span®) | Form micelles to encapsulate hydrophobic drugs.[8][15] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes with the drug molecule.[2][16] |
| Polymers | PEG, PVP, HPMC | Used in solid dispersions to create an amorphous state.[13][17][18] |
Decision-Making Framework
The following diagram illustrates a logical progression for tackling the solubility issues of this compound.
References
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2010). ISRN Pharmaceutics. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Available at: [Link]
-
Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics. Available at: [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Available at: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Available at: [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). Journal of Young Pharmacists. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). GDCh. Available at: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]
- Method for determining solubility of a chemical compound. (2005). Google Patents.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]
-
8-Bromo-1,6-naphthyridine. (n.d.). PubChem. Available at: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules. Available at: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). AAPS PharmSciTech. Available at: [Link]
-
formulation approaches to enhance drug solubility-brief overview. (n.d.). Semantic Scholar. Available at: [Link]
-
6-Bromo-3, 4-dihydro-1H-[16][19]naphthyridin-2-one, min 96%, 10 grams. (n.d.). CP Lab Safety. Available at: [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Available at: [Link]
-
Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. (2024). Marine Drugs. Available at: [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijmsdr.org [ijmsdr.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 18. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Stability of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one in different solvents
Welcome to the technical support center for 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your Senior Application Scientist, I have structured this center to address practical challenges you may encounter, focusing on the stability of this molecule in various solvents and conditions.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Inconsistent results or loss of compound potency in aqueous buffers.
-
Question: I am observing variable results in my biological assays when using this compound dissolved in aqueous buffers. What could be the cause?
-
Answer: The most likely culprit is the hydrolytic degradation of the lactam ring within the naphthyridinone structure. The stability of lactams is often highly dependent on pH and temperature.[1][2]
Troubleshooting Steps:
-
pH Assessment: Determine the pH of your buffer. The lactam moiety is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values should be avoided.
-
Buffer Selection: If possible, prepare your stock solutions in an aprotic solvent like DMSO and make final dilutions into your aqueous assay buffer immediately before use. If the compound must be in an aqueous buffer for an extended period, conduct a preliminary stability study to find the optimal pH range. Generally, for lactam-containing compounds, maximum stability is often found in a slightly acidic to neutral pH range (pH 4-7).[1]
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down potential degradation. If elevated temperatures are required, minimize the incubation time.
-
Control Experiments: Include a time-course control experiment where the compound is incubated in the assay buffer for the duration of your experiment. Analyze the sample by HPLC at different time points to quantify any degradation.
-
Issue 2: Compound precipitation when diluting a DMSO stock solution into an aqueous medium.
-
Question: My this compound precipitates out of solution when I dilute my concentrated DMSO stock into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common solubility issue. While DMSO is an excellent solvent for many organic molecules, the compound's solubility can decrease dramatically when introduced into a predominantly aqueous environment.
Troubleshooting Steps:
-
Decrease Stock Concentration: Lower the concentration of your DMSO stock solution. This will result in a lower final concentration of DMSO in your aqueous solution, which can sometimes prevent precipitation.
-
Use of Co-solvents: Consider the use of a co-solvent in your final solution. Small percentages of ethanol, polyethylene glycol (PEG), or other pharmaceutically acceptable co-solvents can improve solubility.
-
pH Adjustment: The ionization state of your molecule can affect its solubility. Although this compound is not strongly acidic or basic, slight pH adjustments to your aqueous buffer might improve solubility.
-
Vortexing/Sonication: When making the dilution, add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing. Gentle sonication can also help to redissolve small amounts of precipitate.
-
Issue 3: Appearance of unknown peaks in my chromatogram after leaving the sample on the autosampler.
-
Question: I prepared my samples for HPLC analysis, but after running them overnight, I see new, unexpected peaks in the chromatograms. What is happening?
-
Answer: The appearance of new peaks suggests degradation of your compound. Given the bromo-aromatic structure, photodegradation is a significant possibility, especially if the samples are exposed to light.[3][4] Additionally, the mobile phase composition can also contribute to on-instrument degradation.
Troubleshooting Steps:
-
Protect from Light: Use amber autosampler vials or cover the sample tray to protect your samples from light.
-
Control Autosampler Temperature: If your HPLC has a temperature-controlled autosampler, set it to a low temperature (e.g., 4°C) to minimize thermal degradation.
-
Mobile Phase Compatibility: Assess the pH and composition of your mobile phase. Highly acidic or basic mobile phases can cause on-column or in-vial degradation.
-
Fresh Sample Comparison: Immediately analyze a freshly prepared sample and compare the chromatogram to the one that has been sitting in the autosampler. This will confirm if the degradation is time-dependent.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, it is best to store the compound as a solid at -20°C under an inert atmosphere.[5][6] If a stock solution is required, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare small aliquots to avoid repeated freeze-thaw cycles.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, or stress testing, is crucial for understanding the intrinsic stability of a molecule.[7][8][9] A typical study would involve exposing the compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is heated (e.g., at 105°C).
-
Photodegradation: Expose a solution of the compound to a combination of UV and visible light, as specified in ICH Q1B guidelines.
Samples should be analyzed by a stability-indicating HPLC method at various time points to determine the extent of degradation.
Q3: What are the likely degradation products of this compound?
A3: Based on its structure, the primary degradation pathways are likely to be:
-
Hydrolysis: Opening of the lactam ring to form an amino acid derivative.
-
Photodegradation: Potential debromination or other rearrangements of the aromatic system.
-
Oxidation: The electron-rich aromatic ring could be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
The exact degradation products would need to be identified using techniques such as LC-MS.
Section 3: Data & Protocols
Table 1: Predicted Stability of this compound in Common Solvents
| Solvent | Predicted Stability | Rationale |
| DMSO, DMF (anhydrous) | High | Aprotic solvents, minimize hydrolysis. |
| Acetonitrile, THF | High | Aprotic, suitable for short-term use. |
| Methanol, Ethanol | Moderate | Protic solvents may participate in solvolysis over time. |
| Water | Low to Moderate | Prone to hydrolysis; stability is pH-dependent. |
| Aqueous Buffers (pH < 4) | Low | Risk of acid-catalyzed hydrolysis of the lactam. |
| Aqueous Buffers (pH > 8) | Low | Risk of base-catalyzed hydrolysis of the lactam.[2] |
Experimental Protocol: Preliminary Assessment of Aqueous Stability
This protocol outlines a simple experiment to determine the short-term stability of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable C18 column
-
Amber HPLC vials
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
In an amber vial, dilute the stock solution to a final concentration of 100 µM in the aqueous buffer.
-
Immediately inject a sample (t=0) onto the HPLC system to obtain an initial chromatogram and peak area.
-
Incubate the vial under the desired experimental conditions (e.g., room temperature, 37°C).
-
Inject samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
Diagrams
Caption: Troubleshooting workflow for inconsistent experimental results.
Sources
- 1. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a step-by-step troubleshooting plan, grounded in chemical principles.
Issue 1: Low or No Product Yield
You've completed the reaction, but analysis (TLC, LC-MS) shows a low yield of the desired this compound or no product formation at all.
Troubleshooting Workflow:
Low Yield Troubleshooting Workflow
Step-by-Step Guidance:
-
Verify Starting Material and Reagent Purity:
-
Rationale: The quality of your starting materials is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side products.
-
Action:
-
Confirm the identity and purity of your starting materials (e.g., a suitable aminopyridine precursor and a three-carbon synthon) using techniques like NMR or melting point analysis.
-
Ensure all reagents, especially catalysts and bases, have not degraded. For instance, some bases can be hygroscopic and lose their activity.
-
-
-
Review Reaction Conditions:
-
Rationale: Seemingly minor deviations from the protocol can significantly impact the outcome.
-
Action:
-
Double-check that the reaction was set up with the correct stoichiometry of all reactants.
-
Confirm that the reaction was maintained at the specified temperature. Temperature fluctuations can either slow down the reaction or promote decomposition.
-
Ensure the reaction was stirred adequately to ensure a homogenous mixture.
-
-
-
Optimize Reaction Temperature:
-
Rationale: The optimal temperature is a balance between reaction rate and stability of reactants and products.[1]
-
Action:
-
If the reaction is sluggish, consider incrementally increasing the temperature.
-
If you observe decomposition or the formation of multiple side products, try lowering the temperature.
-
Run a series of small-scale reactions at different temperatures to identify the optimal range.
-
-
-
Optimize Reaction Time:
-
Rationale: Reactions need sufficient time to go to completion, but prolonged reaction times can lead to product degradation or side reactions.
-
Action:
-
Monitor the reaction progress using TLC or LC-MS at regular intervals.
-
Determine the point at which the consumption of starting material plateaus and product formation is maximized.
-
-
-
Investigate Catalyst Activity:
-
Rationale: For catalyst-driven reactions, such as palladium-catalyzed cross-coupling reactions which can be used to form the naphthyridine core, the catalyst's activity is critical.[2][3]
-
Action:
-
If using a solid catalyst, ensure it is properly activated and not poisoned.
-
Consider screening different catalysts or ligands to find a more effective combination for your specific substrate.
-
-
-
Evaluate Solvent Choice:
-
Rationale: The solvent can influence the solubility of reactants, the reaction rate, and the reaction pathway. Aprotic solvents are often employed to prevent unwanted side reactions.[3]
-
Action:
-
If solubility is an issue, try a different solvent or a solvent mixture.
-
The polarity of the solvent can affect the transition state of the reaction; experimenting with solvents of varying polarities may improve the yield.
-
-
Issue 2: Formation of Significant Impurities
Your reaction produces the desired product, but it is contaminated with one or more significant impurities, making purification difficult.
Troubleshooting Workflow:
Impurity Troubleshooting Workflow
Step-by-Step Guidance:
-
Identify the Impurity:
-
Rationale: Understanding the structure of the impurity can provide valuable clues about the side reaction that is occurring.
-
Action:
-
Attempt to isolate the impurity and characterize it using techniques like Mass Spectrometry and NMR.
-
Common impurities could be starting material, over-brominated products, or products from incomplete cyclization.
-
-
-
Refine Temperature Control:
-
Rationale: Side reactions are often more sensitive to temperature changes than the desired reaction.
-
Action:
-
Running the reaction at a lower temperature may selectively slow down the side reaction.
-
-
-
Modify Reagent Addition:
-
Rationale: The local concentration of a reagent can influence which reaction pathway is favored.
-
Action:
-
If a side reaction involves a highly reactive reagent, consider adding it slowly to the reaction mixture to maintain a low concentration.
-
-
-
Consider Protecting Groups:
-
Rationale: If a functional group on your starting material is susceptible to unwanted side reactions, it may be necessary to protect it.
-
Action:
-
For example, if the amine is undergoing an undesired reaction, a suitable protecting group can be introduced and then removed after the main reaction.
-
-
-
Optimize Purification Method:
-
Rationale: Even with some impurity formation, an effective purification strategy can yield a pure product.
-
Action:
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common strategy involves the cyclization of a suitably substituted pyridine precursor. For instance, a reaction analogous to the Friedländer annulation, which condenses an aminopyridine with a carbonyl compound containing an α-methylene group, can be employed to construct the naphthyridine ring system.[5] The bromo-substituent can either be present on the starting pyridine derivative or introduced at a later stage via electrophilic bromination using a reagent like N-bromosuccinimide (NBS).[6][7]
Q2: What are the key reaction parameters to control for optimal yield and purity?
The key parameters to optimize are summarized in the table below.
| Parameter | Importance | Recommended Starting Point | Optimization Strategy |
| Temperature | High | 80-100 °C | Increase for rate, decrease to minimize side products.[1] |
| Solvent | High | Aprotic polar (e.g., Dioxane, DMF) | Screen different solvents to improve solubility and reaction rate.[8] |
| Catalyst | Medium-High | Acid or base catalyst depending on the specific cyclization reaction. | Screen different catalysts and loadings. |
| Reaction Time | Medium | 12-24 hours | Monitor by TLC/LC-MS to determine the optimal endpoint. |
| Stoichiometry | High | Equimolar amounts of reactants, or a slight excess of one. | Vary the ratio of reactants to find the optimal balance. |
Q3: How can I effectively purify the final product?
Purification of this compound can typically be achieved through the following methods:
-
Flash Column Chromatography: This is a versatile technique for separating the product from impurities. A common eluent system is a gradient of ethyl acetate in heptane or dichloromethane.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be a highly effective method for achieving high purity.[1]
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be a simple and effective purification step.[4]
Q4: What are some potential side reactions to be aware of?
-
Over-bromination: If the bromination step is not carefully controlled, di- or poly-brominated products may form.
-
Incomplete Cyclization: The cyclization reaction may not go to completion, leaving unreacted starting materials or intermediates in the reaction mixture.
-
Decomposition: At elevated temperatures, the starting materials or the product may be susceptible to decomposition.
-
Hydrolysis: If water is present in the reaction mixture, sensitive functional groups may undergo hydrolysis.
Q5: Are there any "green" chemistry approaches for this synthesis?
Yes, there are several strategies to make the synthesis more environmentally friendly:
-
Catalyst-free conditions: Some syntheses of naphthyridine derivatives can be performed under catalyst-free conditions in an aqueous medium.[9]
-
Use of safer solvents: Replacing hazardous solvents with greener alternatives is a key principle of green chemistry.
-
One-pot reactions: Designing a synthesis where multiple steps are performed in a single reaction vessel without isolating intermediates can reduce waste and improve efficiency.[10]
References
-
Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst - Chemical Review and Letters. Available from: [Link]
-
Optimization of reaction conditions. a | Download Table - ResearchGate. Available from: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. Available from: [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC - NIH. Available from: [Link]
-
Optimization of the reaction conditions a | Download Table - ResearchGate. Available from: [Link]
-
An expeditious and efficient synthesis of highly functionalized[1][5]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed. Available from: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
Technical Support Center: Scaling Up the Synthesis of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to provide you with the technical expertise and practical insights needed to navigate the complexities of this multi-step synthesis, ensuring both success at the bench and a clear path to larger-scale production.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The most common and scalable approach is a variation of the Friedländer annulation, which involves the condensation of a substituted 2-aminopyridine with a carbonyl compound containing an α-methylene group, followed by cyclization.[1][2]
Our recommended pathway involves three main stages:
-
Preparation of Key Starting Materials: Synthesis of 2-amino-3-bromopyridine and diethyl acetamidomalonate.
-
Condensation and Cyclization: A high-temperature condensation to form the naphthyridinone core.
-
Hydrolysis and Decarboxylation: Removal of the ester group to yield the final product.
This strategy is selected for its reliance on readily available starting materials and its amenability to scale-up, although it presents specific challenges that this guide will address.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound on a lab scale?
The most established route involves a thermal condensation of 2-amino-3-bromopyridine with diethyl acetamidomalonate, followed by a hydrolysis and decarboxylation sequence. This method, a variation of the Friedländer synthesis, is advantageous due to the commercial availability and relatively low cost of the initial precursors.[1][3] The key steps are the formation of the C-N and C-C bonds to build the second ring onto the pyridine core.
Q2: What are the critical starting materials, and how can I ensure their quality?
The two most critical starting materials are 2-amino-3-bromopyridine and diethyl acetamidomalonate.
-
2-Amino-3-bromopyridine: Purity is crucial as common impurities, such as the dibrominated or regioisomeric byproducts, can lead to difficult-to-remove impurities in the final product. It is recommended to either purchase from a reputable supplier with a certificate of analysis (≥97% purity) or synthesize and purify it carefully.[4] The melting point should be sharp, typically around 63-67 °C.
-
Diethyl Acetamidomalonate: This reagent should be a white crystalline solid with a melting point of 95–98 °C.[5] It is sensitive to moisture and can hydrolyze over time. It is best to use a freshly opened bottle or a recently prepared batch. Impurities can hinder the initial condensation step.[6]
Q3: What are the major safety precautions I should take during this synthesis?
This synthesis involves several hazardous reagents and conditions:
-
Bromine (for preparing 2-amino-3-bromopyridine): Highly corrosive, toxic, and volatile. All operations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[7]
-
High Temperatures: The condensation step often requires heating to >200 °C. Use a well-calibrated heating mantle and a reaction setup that allows for safe reflux and pressure equalization.
-
Strong Acids/Bases: The hydrolysis step uses strong acids or bases (e.g., HCl, NaOH).[8] These are corrosive and require careful handling.
-
Pressure Build-up: During the decarboxylation step, carbon dioxide is evolved, which can cause pressure build-up in a sealed system. Ensure the reaction vessel is adequately vented.
Q4: What are the expected yields for this process?
Yields can vary significantly based on reaction scale, purity of reagents, and optimization of conditions. The following are typical ranges for each step on a lab scale:
| Step | Product | Typical Yield Range |
|---|---|---|
| 1 | 2-Amino-3-bromopyridine | 60-75% |
| 2 | Diethyl Acetamidomalonate | 75-85%[6] |
| 3 & 4 | this compound | 40-60% (over two steps)[8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-bromopyridine
This procedure is adapted from patented methods for the selective bromination of 2-aminopyridine.[9][10]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (1.0 eq) in a suitable organic solvent (e.g., acetic acid).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. The rate of addition is critical to prevent over-bromination.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LCMS analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a stirred solution of aqueous sodium hydroxide or sodium bisulfite to neutralize excess acid and bromine.
-
Extraction: Adjust the pH to neutral (pH 7-8) with a base (e.g., NaOH solution). Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-amino-3-bromopyridine.
Protocol 2: Synthesis of Diethyl Acetamidomalonate
This protocol is based on the well-established method of reducing diethyl isonitrosomalonate.[6]
-
Isonitrosomalonate Formation: Cool a mixture of diethyl malonate (1.0 eq) in glacial acetic acid and water to approximately 5 °C. Add sodium nitrite (3.0 eq) in portions over 1.5 hours, maintaining the temperature around 5 °C. Stir for an additional 2 hours. The resulting product, diethyl isonitrosomalonate, is typically used directly in the next step.
-
Reductive Acetylation: To the solution of diethyl isonitrosomalonate, add acetic anhydride (2.7 eq). With vigorous stirring, add zinc dust (3.8 eq) in small portions, maintaining the reaction temperature between 40-50 °C.
-
Reaction: After the zinc addition is complete, stir the mixture at 40-50 °C for 1.5 hours.
-
Work-up: Filter the hot reaction mixture to remove zinc salts. Wash the filter cake with hot glacial acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure. Add water to the residue and warm until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the product.
-
Purification: Collect the white crystals by filtration, wash with cold water, and dry. The typical yield is 77-78%.[6]
Protocol 3: Condensation and Hydrolysis for this compound
This procedure combines the high-temperature condensation and subsequent hydrolysis/decarboxylation steps.
-
Setup: Combine 2-amino-3-bromopyridine (1.0 eq) and diethyl acetamidomalonate (1.1 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Condensation: Heat the mixture to reflux (approx. 240-260 °C) under a nitrogen atmosphere. Ethanol will be evolved as the condensation proceeds. Monitor the reaction by TLC or LCMS until the starting materials are consumed (typically 2-4 hours). The intermediate, methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate, is formed in this step.[8]
-
Hydrolysis & Decarboxylation: Cool the reaction mixture. Carefully add a solution of aqueous hydrochloric acid (e.g., 6N HCl). Heat the mixture to reflux (approx. 100-110 °C) overnight. This step hydrolyzes the ester and amide groups and promotes decarboxylation.[8]
-
Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Adjust the pH of the system to 6 with an aqueous sodium hydroxide solution.
-
Purification: Filter the resulting solid, wash thoroughly with water, and then with a small amount of a non-polar solvent like ether or n-pentane to remove residual high-boiling solvent. Dry the solid under high vacuum to afford the crude product.[8] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
Troubleshooting Guide
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 10. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Crystallization of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. This document is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystalline material of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound will not crystallize from solution. What are the initial troubleshooting steps?
A1: Failure to crystallize is a common issue that can often be resolved by systematically evaluating and adjusting key parameters. The primary reasons for crystallization failure are either too high solubility in the chosen solvent or the presence of impurities that inhibit crystal lattice formation.
Initial Steps:
-
Induce Nucleation: If the solution is clear and supersaturated, nucleation may be the kinetic barrier.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide a surface for nucleation.[1][2]
-
Seeding: Introduce a seed crystal of the desired compound to the supersaturated solution. If seed crystals are unavailable, a small amount of the crude solid can sometimes be used.
-
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate the solvent in a fume hood or under a gentle stream of nitrogen. This increases the concentration of the compound.
-
Cooling: If the solution was prepared at an elevated temperature, ensure it has been allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[3]
-
-
Re-evaluate Solvent System: The initial solvent may be too effective at dissolving the compound. Consider adding an anti-solvent.
Q2: I am observing "oiling out" instead of crystal formation. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent system or when high concentrations of impurities are present.[4]
Corrective Actions:
-
Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution too quickly. Re-heat the mixture to dissolve the oil, and add more of the primary solvent (the one in which the compound is more soluble) to decrease the supersaturation level upon cooling.[4]
-
Slower Cooling Rate: Rapid cooling can lead to oiling out. Allow the solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring to a colder environment.[5]
-
Change Solvent System: The polarity of the solvent may be too similar to the compound. A less polar or more polar solvent, or a different solvent mixture, may be required.
-
Purification: If impurities are suspected, consider a preliminary purification step such as column chromatography or treatment with activated carbon to remove colored impurities.[6]
Q3: The crystallization yield is very low. How can I improve it?
A3: A low yield indicates that a significant portion of your compound remains in the mother liquor. This is often a consequence of using too much solvent or an inappropriate solvent system.[4]
Strategies to Improve Yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will increase the amount of compound that remains dissolved upon cooling.[2][7]
-
Optimize Cooling: Ensure the solution has been thoroughly cooled. After reaching room temperature, placing the flask in an ice bath for an extended period (30 minutes or more) can maximize precipitation.[6]
-
Solvent/Anti-Solvent System: A properly chosen anti-solvent can significantly increase yield. The anti-solvent should be miscible with the primary solvent but should not dissolve the compound. Add the anti-solvent dropwise to the dissolved compound until the solution becomes slightly turbid, then allow it to cool.
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating a portion of the solvent and cooling again. This "second crop" of crystals can be collected, though it may be of lower purity than the first.[2]
Q4: The resulting crystals are very small or needle-like, making them difficult to handle and filter. How can I obtain larger crystals?
A4: Crystal morphology is influenced by the rate of crystallization and the solvent system. Rapid crystallization often leads to the formation of small or needle-like crystals, which can trap impurities.[8][9]
Methods to Promote Larger Crystal Growth:
-
Slow Down Crystallization: The key to larger crystals is a slow cooling rate. Allow the hot, saturated solution to cool to room temperature undisturbed over several hours. Insulating the flask can help.[5][6]
-
Reduce Supersaturation: A slightly less supersaturated solution will crystallize more slowly. Add a small excess of the hot solvent after the compound has just dissolved. While this may slightly decrease the overall yield, it can improve crystal quality.[4]
-
Solvent System Modification: The choice of solvent can impact crystal habit. Experiment with different solvents or solvent mixtures. Sometimes, the presence of a co-solvent can alter the crystal growth on different faces, leading to a more block-like morphology.[10]
Experimental Workflow: Systematic Solvent Screening
A systematic approach to solvent selection is crucial for successful crystallization. The following workflow and diagram outline a standard procedure for identifying a suitable solvent system.
Protocol for Solvent Screening
-
Initial Solubility Tests:
-
Place a small amount (e.g., 10-20 mg) of this compound into several test tubes.
-
To each tube, add a different solvent (e.g., 0.5 mL) from a range of polarities (see table below).
-
Observe the solubility at room temperature with vigorous mixing.[1]
-
-
Hot Solubility Tests:
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.
-
Observe if the compound dissolves at or near the boiling point of the solvent.[1]
-
-
Cooling and Crystallization:
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature.
-
If no crystals form, place the test tube in an ice bath for 10-20 minutes.[1]
-
-
Evaluation:
-
An ideal single solvent will dissolve the compound when hot but show low solubility when cold.[11]
-
If no single solvent is ideal, consider a solvent/anti-solvent pair. A good solvent pair consists of one solvent that readily dissolves the compound and another in which the compound is insoluble, with both solvents being miscible.[12]
-
Table 1: Common Solvents for Crystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds. |
| Methanol | High | 65 | Can dissolve a wide range of polarities.[11] |
| Ethanol | High | 78 | Similar to methanol but less volatile. |
| Acetone | Medium | 56 | A good solvent, but its low boiling point can be a drawback.[11] |
| Ethyl Acetate | Medium | 77 | An excellent and versatile solvent.[11] |
| Dichloromethane | Low | 40 | Often a good solvent, but high volatility can be an issue.[10] |
| Toluene | Low | 111 | Good for less polar compounds, can promote good crystal growth.[10] |
| Heptane/Hexane | Low | 98/69 | Often used as anti-solvents. |
Diagram: Solvent Screening Workflow
Caption: Workflow for single-solvent crystallization screening.
Frequently Asked Questions (FAQs)
Q: What is the likely impact of impurities on the crystallization of this compound?
A: Impurities can have a significant negative impact on crystallization. Even at low concentrations, they can inhibit nucleation, slow down crystal growth, and alter the final crystal morphology, often leading to smaller or needle-like crystals.[13][14] Structurally related impurities may even co-crystallize, becoming incorporated into the crystal lattice and reducing the purity of the final product.[8][15] If you are facing persistent crystallization issues, it is highly recommended to assess the purity of your starting material.
Q: Can a mixed solvent system (solvent/anti-solvent) be used?
A: Yes, a mixed solvent system is a powerful technique, especially when no single solvent provides the desired solubility profile. The process involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (anti-solvent) until the solution becomes slightly cloudy (the point of saturation). Slow cooling from this point should induce crystallization.[12] Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.[12]
Q: How can I be sure that my final product is pure?
A: Visual inspection of the crystals is the first step; they should be uniform in shape and color. However, for scientific and developmental purposes, analytical techniques are essential. The purity of the crystallized material should be confirmed by methods such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Chromatography (TLC, HPLC): These techniques can separate the main compound from residual impurities.
-
Spectroscopy (NMR, MS): These methods confirm the chemical structure and can detect the presence of impurities.
Q: What safety precautions should be taken during crystallization?
A: Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When heating flammable organic solvents, always use a steam bath, heating mantle, or hot plate in a well-ventilated fume hood. Avoid using an open flame. Be aware of the specific hazards of the solvents and the compound you are working with by consulting their Safety Data Sheets (SDS).
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344.
- Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Docherty, C., et al. (2021). Impact of impurities on crystallization and product quality: a case study with paracetamol. HAL Open Science.
- Various Authors. (2018).
- LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts.
- Various Authors. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization.
- Various Authors. (n.d.). Early screening of crystallization and wash solvents for the rapid development...
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Various Authors. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
- LibreTexts. (2023).
- Various Authors. (n.d.).
- LibreTexts. (2021). 2.
- Benchchem. (n.d.).
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Chem Help ASAP. (2021).
- Bocsci. (n.d.). 8-Bromo-1,6-naphthyridin-4-ol. Bocsci.
- Ambeed, Inc. (n.d.). 3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Ambeed, Inc.
- ChemScene. (n.d.). 8-Bromo-1,6-naphthyridine-2-carboxylic acid. ChemScene.
- LabSolu. (n.d.). 8-Bromo-1,6-naphthyridin-2(1H)-one. LabSolu.
-
Echemi. (n.d.). 6-Bromo-3,4-dihydro-1H-[16]naphthyridin-2-one. Echemi.
-
CP Lab Safety. (n.d.). 6-Bromo-3, 4-dihydro-1H-[16]naphthyridin-2-one, min 96%, 10 grams. CP Lab Safety.
- Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)
-
Sigma-Aldrich. (n.d.). 6-Bromo-3,4-dihydro-1H-[16]naphthyridin-2-one. Sigma-Aldrich.
-
Santa Cruz Biotechnology. (n.d.). 6-Bromo-3,4-dihydro-1H-[16]naphthyridin-2-one. Santa Cruz Biotechnology.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [ouci.dntb.gov.ua]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. unifr.ch [unifr.ch]
- 11. quora.com [quora.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. mdpi.com [mdpi.com]
- 14. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Storage and Stability of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues. Our recommendations are grounded in established principles of chemical stability and informed by studies on analogous heterocyclic structures.
Introduction to the Molecule and its Stability Profile
This compound is a heterocyclic compound featuring a naphthyridinone core. This structure incorporates several key functional groups that dictate its stability: a lactam (a cyclic amide), a secondary amine within a partially saturated ring, and a bromine atom attached to the aromatic portion of the bicyclic system. The stability of this molecule is paramount for obtaining reliable and reproducible results in any research or development setting. Degradation can lead to the formation of impurities, loss of potency, and potentially altered biological activity.
The primary environmental factors that can compromise the stability of this compound are moisture, pH, temperature, light, and oxygen . Understanding the molecule's susceptibility to these factors is the first step in preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a controlled environment. Based on vendor recommendations for analogous structures, two common conditions are appropriate:
-
Refrigerated: 2°C to 8°C.
-
Cold/Frozen: -20°C.
Storing at low temperatures significantly reduces the rate of potential solid-state reactions and thermal decomposition. The inert atmosphere minimizes the risk of oxidative degradation, and the opaque container protects against photodegradation. It is crucial to ensure the container is well-sealed to prevent moisture ingress, as the compound may be hygroscopic.
Q2: My laboratory doesn't have inert gas. How critical is it for storage?
While storage under an inert atmosphere is the gold standard for preventing oxidation, its necessity depends on the duration of storage and the intrinsic oxidative stability of the compound. For short- to medium-term storage (weeks to months), storing the compound in a tightly sealed vial with minimal headspace, protected from light and moisture at -20°C, is often sufficient. For long-term archival storage (years), backfilling with an inert gas is strongly recommended to mitigate any potential for slow oxidative degradation.
Q3: Can I store the compound as a stock solution? If so, what are the best practices?
Storing compounds in solution is generally less ideal than storing them as a solid due to increased molecular mobility, which can accelerate degradation. If you must prepare stock solutions for frequent use, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Aprotic solvents like DMSO or DMF are common choices. Be aware that residual water in these solvents can lead to hydrolysis over time.
-
Concentration: Prepare solutions at the highest practical concentration to minimize the relative amount of solvent impurities.
-
Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed, opaque vials at -20°C or, preferably, -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Shelf-life: Do not assume long-term stability in solution. It is advisable to qualify the stability of your stock solution over your intended use period by periodically re-analyzing its purity.
Q4: I've noticed a change in the color of my solid compound. What does this mean?
A change in color (e.g., from white/off-white to yellow or brown) is a common visual indicator of chemical degradation. This is often due to the formation of small quantities of highly colored degradation products, which may arise from oxidation or photodegradation pathways. If you observe a color change, it is crucial to re-assess the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q5: What is "hygroscopicity," and should I be concerned about it?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] Amorphous solids and some crystalline salts are particularly prone to this. The absorbed water can act as a solvent, increasing molecular mobility and facilitating degradative reactions like hydrolysis of the lactam ring.[2] To mitigate this, always handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) and ensure containers are tightly sealed immediately after use. If you suspect your compound is hygroscopic, you can perform a hygroscopicity test using Dynamic Vapor Sorption (DVS) analysis.
Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a structured approach to troubleshooting common degradation issues. The core of this process is a well-designed forced degradation study, which helps to identify the likely degradation pathways and establish a stability-indicating analytical method.[3]
Issue 1: Loss of Purity or Appearance of Extra Peaks in HPLC Analysis
If you observe a decrease in the main peak area or the appearance of new peaks in your HPLC chromatogram over time, your compound is likely degrading. The key is to identify the cause.
Based on the structure of this compound, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[4] This would open the six-membered ring to form a carboxylic acid and a secondary amine. The rate of hydrolysis is often pH-dependent.[5][6]
-
Oxidation: The electron-rich heterocyclic ring system and the secondary amine could be susceptible to oxidation.[7][8] Common laboratory oxidants (e.g., peroxide impurities in solvents) or atmospheric oxygen can initiate these reactions, leading to the formation of N-oxides or other oxidized species.
-
Photodegradation: Aromatic and heteroaromatic compounds, particularly those with halogen substituents, can be sensitive to light, especially UV radiation.[9] Photodegradation can involve complex radical pathways or debromination.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for the target compound.
To systematically investigate these pathways, a forced degradation or "stress testing" study is essential.[3][10] This involves exposing the compound to harsh conditions to intentionally induce degradation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drhothas.com [drhothas.com]
- 4. How to Predict API Stability and Degradation from Its Chemical Structure [pharmaspecialists.com]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharxmonconsulting.com [pharxmonconsulting.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Introduction: Welcome to the technical support guide for the analytical assessment of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. This molecule is a key heterocyclic building block frequently utilized in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents.[1][2][3] The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, potentially leading to downstream reaction failures, the formation of toxic by-products, or compromised biological activity in the final compound.
This guide is structured to provide researchers, analytical chemists, and process development scientists with practical, field-tested insights into troubleshooting common analytical challenges. We will explore the most effective methods for purity determination, focusing on an orthogonal approach that leverages the strengths of multiple techniques to build a comprehensive and reliable purity profile.
The Orthogonal Approach to Purity Verification
A single analytical method is rarely sufficient to declare a compound "pure." An orthogonal approach, using techniques with different separation and detection principles, provides the highest degree of confidence. For a compound like this compound, a robust purity assessment strategy integrates chromatographic, spectroscopic, and elemental methods.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A well-developed reversed-phase (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and most degradation products.
Troubleshooting & FAQ
Q: My main peak is showing significant tailing. What is the likely cause and how can I fix it?
A: Peak tailing for a basic, heterocyclic compound like this naphthyridinone is commonly caused by secondary interactions between the analyte's basic nitrogen atoms and acidic, un-capped silanol groups on the silica-based column packing.
-
Causality: These interactions create an alternative, non-hydrophobic retention mechanism, leading to a portion of the analyte molecules being retained longer, resulting in a "tail."
-
Solutions:
-
Mobile Phase Modifier: Add a small amount (0.05-0.1%) of a competing base, such as triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Lower pH: Decrease the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to a pH of 2.5-3.5. At this pH, the analyte's basic nitrogens will be protonated, and the silanol groups will be in their neutral state, minimizing the unwanted ionic interaction.
-
Column Choice: Switch to a column with high-purity silica and advanced end-capping technology designed to minimize silanol activity. For very polar compounds, consider columns designed for aqueous mobile phases.[4][5]
-
Q: My retention times are drifting between injections. What should I check first?
A: Drifting retention times are a classic sign of an unequilibrated or changing system. Before blaming the column, investigate the system itself.[6][7]
-
Causality & Troubleshooting Steps:
-
Column Equilibration: This is the most common cause. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. If you are running a gradient, ensure the re-equilibration time at the end of the method is sufficient.
-
Mobile Phase Composition: In reversed-phase, small changes in the organic solvent percentage can cause significant retention shifts.[4] If you are mixing solvents online, check that the pump's proportioning valve is functioning correctly. Try using a pre-mixed mobile phase to see if the problem disappears.[6]
-
Temperature Fluctuation: Column temperature directly affects retention. Use a column oven to maintain a constant, stable temperature.[7]
-
Leaks: Check for small leaks at all fittings, especially between the pump and the injector and between the column and the detector.
-
Caption: Troubleshooting flowchart for common HPLC issues.
Standard Operating Protocol: RP-HPLC Purity Method
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined UV max).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. The final concentration will be ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Reporting:
-
Inject a blank (diluent) first, followed by the sample.
-
Integrate all peaks.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
| Parameter | Typical Specification | Rationale |
| Column Chemistry | C18, End-capped | Provides good hydrophobic retention for a broad range of organic molecules. |
| Mobile Phase pH | 2.5 - 3.5 (Acidic) | Suppresses silanol activity and ensures consistent protonation of the basic analyte. |
| Detection | UV (e.g., 254 nm) | Naphthyridinone core is UV-active, allowing for sensitive detection. |
| System Suitability | Tailing Factor: < 1.5 | Ensures symmetrical peaks for accurate integration. |
| System Suitability | Resolution: > 2.0 | Ensures baseline separation between the main peak and the closest eluting impurity.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC provides chromatographic purity, NMR spectroscopy confirms the structural identity and can provide an independent, quantitative measure of purity against a certified internal standard (qNMR).[9] It is also excellent for detecting residual solvents and proton-bearing impurities that may not be visible by UV-HPLC.
Troubleshooting & FAQ
Q: How can I use ¹H NMR to get an accurate purity value?
A: This is achieved through quantitative NMR (qNMR). The principle is to compare the integral of a well-resolved proton signal from your analyte with the integral of a signal from a known amount of a high-purity internal standard.
-
Causality & Key Considerations:
-
Internal Standard Selection: The standard must be high purity (>99.9%), non-reactive with your sample, and have a simple spectrum with at least one signal that is well-resolved from all analyte and impurity signals. Maleic acid or dimethyl sulfone are common choices.
-
Accurate Weighing: The accuracy of qNMR depends entirely on the precise weighing of both your sample and the internal standard.
-
Relaxation Delay (d1): To ensure full relaxation of all protons for accurate integration, a long relaxation delay (d1) is critical. A value of 5 times the longest T1 relaxation time of any proton being integrated is recommended (a d1 of 30-60 seconds is often sufficient for small molecules).
-
Data Processing: Use a consistent baseline correction method and careful integration of the selected peaks.
-
Q: I see signals in my spectrum that don't belong to my compound. How do I identify them?
A: These could be residual solvents, impurities from the synthesis, or water.
-
Identification Strategy:
-
Residual Solvents: Compare the chemical shifts of the unknown signals to published tables of common laboratory solvents in your deuterated solvent. For example, in DMSO-d₆, residual acetone appears at ~2.09 ppm, and ethyl acetate signals appear at ~1.15, ~1.99, and ~4.03 ppm.
-
Water: The water peak is often broad and its chemical shift is temperature-dependent. In DMSO-d₆, it typically appears around 3.33 ppm.
-
Synthetic Impurities: These are impurities related to your reaction, such as unreacted starting materials or by-products.[10][11] Compare the spectrum to the known spectra of your starting materials. For complex unknowns, 2D NMR experiments (like COSY and HSQC) may be required to elucidate their structure.[12][13]
-
Standard Operating Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of this compound into a clean NMR tube. Record the weight to 4 decimal places.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. Record the weight to 4 decimal places.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube, cap, and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key Parameters: Set the relaxation delay (d1) to at least 30 seconds. Ensure the number of scans (e.g., 16 or 32) provides a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Apply phase and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., a specific aromatic proton). Record the integral value (I_analyte) and the number of protons it represents (N_analyte).
-
Integrate the known signal from the internal standard (e.g., the two vinyl protons of maleic acid). Record its integral value (I_std) and the number of protons it represents (N_std).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where: MW = Molecular Weight, m = mass.
-
Elemental Analysis (EA)
Elemental analysis provides a fundamental measure of a compound's composition by determining the mass percentages of Carbon, Hydrogen, and Nitrogen (CHN analysis).[14][15] It is an excellent orthogonal technique to chromatography as it is insensitive to impurities with the same elemental composition but will detect inorganic salts or residual solvents that chromatography might miss.
Troubleshooting & FAQ
Q: My CHN results deviate from the theoretical values by more than the accepted ±0.4%. What's the problem?
A: A deviation greater than 0.4% suggests the sample is not pure or contains components that interfere with the analysis.[16]
-
Common Causes:
-
Residual Solvent or Water: This is the most frequent cause. Even small amounts of high-boiling solvents (like DMF or DMSO) or bound water will significantly alter the C, H, and N percentages. Solution: Dry the sample thoroughly under high vacuum, potentially with gentle heating, before submitting for analysis.
-
Inorganic Impurities: The presence of inorganic salts (e.g., NaCl, K₂CO₃) from the workup will not contribute to the CHN count, leading to measured values being consistently low. Solution: Ensure the final purification step (e.g., recrystallization or column chromatography) effectively removes all inorganic materials.
-
Incomplete Combustion: If the sample is very stable or refractory, it may not combust completely in the instrument, leading to inaccurate results. This is less common with modern analyzers but can be discussed with the instrument operator.
-
| Element | Theoretical % (for C₈H₇BrN₂O) |
| Carbon (C) | 42.69% |
| Hydrogen (H) | 3.13% |
| Nitrogen (N) | 12.45% |
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Yau, W. W. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Nussbaum, M. A. (2014). Validation of Impurity Methods, Part II. [Link]
-
European Centre for Clinical Research. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Thoen, J. C., et al. (2019). An International Study Evaluating Elemental Analysis. PMC - PubMed Central. [Link]
-
Neto, J. C. S., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Fischer, R. A. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Singh, S., & Singh, P. (2022). Troubleshooting in HPLC: A Review. IJSDR. [Link]
-
Bakshi, M., & Singh, S. (2002). Analytical method validation: A brief review. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
GfG. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]
-
Monakhova, Y. B., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
-
Elyashberg, M., et al. (2019). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Science.gov. (n.d.). quantitative gc-ms analysis: Topics. [Link]
-
Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
CP Lab Safety. (n.d.). 6-Bromo-3, 4-dihydro-1H-[14][17]naphthyridin-2-one, min 96%, 10 grams. [Link]
-
Naaz, N., et al. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield. [Link]
-
Singh, L., & Nema, R. K. (2012). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. [Link]
-
Chen, B., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]
-
Willie, P., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. [Link]
-
Chen, B., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Figshare. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Substituted 1,6-Naphthyridin-2(1H)-one Analogs: Biological Activity and Therapeutic Potential
The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of substituted 1,6-naphthyridin-2(1H)-one analogs, with a focus on their potential as inhibitors of key therapeutic targets in oncology, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases. We will delve into the structure-activity relationships (SAR) of these compounds, supported by experimental data, and provide detailed protocols for the evaluation of their biological efficacy.
The core structure of 1,6-naphthyridin-2(1H)-one offers multiple positions for substitution (N1, C3, C4, C5, C7, and C8), allowing for the fine-tuning of pharmacological properties.[1][2] A significant determinant of the biological activity of these compounds is the saturation of the C3-C4 bond. Analogs with a C3-C4 double bond have been predominantly explored as antitumor agents, while those with a single bond have been investigated for cardiovascular diseases.[1] This guide will focus on the former, particularly analogs of 3,4-dihydro-1,6-naphthyridin-2(1H)-one, a scaffold that has shown promise in the development of targeted cancer therapies.
The Rise of Naphthyridinones as PARP Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[3] Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[3][4]
The 1,6-naphthyridin-2(1H)-one scaffold has been successfully utilized to develop potent PARP1 inhibitors. The design of these inhibitors often involves mimicking the nicotinamide portion of the NAD+ substrate, which binds to the catalytic domain of PARP1.
Comparative Inhibitory Activity of Naphthyridinone Analogs against PARP1
The following table summarizes the PARP1 inhibitory activity of a series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives, which serve as close structural analogs to the 1,6-naphthyridinone core. These compounds demonstrate the impact of substitutions at the C8 position on potency and selectivity.[5]
| Compound | R Group (at C8) | PARP1 IC50 (nM) |
| 8m | 4-fluoro-benzyl | 0.49 |
| 7a | H | >1000 |
| 7b | Methyl | 15.8 |
| 7c | Ethyl | 8.9 |
| 7d | Propyl | 5.6 |
| 7e | Cyclopropyl | 4.3 |
| 8a | Phenyl | 3.1 |
| 8b | 4-methyl-benzyl | 1.9 |
Data sourced from Zhang et al., 2022.[5]
The data clearly indicates that the nature of the substituent at the C8 position plays a crucial role in determining the PARP1 inhibitory potency. The unsubstituted analog (7a) is inactive, while the introduction of small alkyl groups (7b-7e) significantly improves activity. Aromatic substituents at this position (8a, 8b, 8m) lead to highly potent inhibitors, with the 4-fluorobenzyl group in compound 8m resulting in sub-nanomolar potency.[5]
Naphthyridinones as Kinase Inhibitors
Beyond PARP, the versatile 1,6-naphthyridin-2(1H)-one scaffold has been explored for the development of inhibitors against various protein kinases implicated in cancer progression, such as c-Src and AXL.
c-Src Kinase: As a non-receptor tyrosine kinase, c-Src is involved in multiple signaling pathways that regulate cell proliferation, survival, and metastasis. Its overexpression or activation is common in many cancers.
AXL Kinase: AXL is a receptor tyrosine kinase that plays a role in tumor progression, metastasis, and the development of drug resistance.[6]
The following diagram illustrates the general structure-activity relationships for 1,6-naphthyridin-2(1H)-one analogs as kinase inhibitors.
Caption: Key substitution points on the 1,6-naphthyridin-2(1H)-one scaffold influencing kinase inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of these analogs.
PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Dilute recombinant human PARP1 enzyme to the desired concentration in PARP Assay Buffer.
-
Prepare a solution of activated DNA (e.g., 50 ng/reaction) in PARP Assay Buffer.[7]
-
Prepare a solution of biotinylated NAD+ in PARP Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in PARP Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound solutions.
-
Add the diluted PARP1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[7]
-
Initiate the reaction by adding a mixture of activated DNA and biotinylated NAD+.
-
Incubate the plate for 30-60 minutes at 30-37°C with gentle agitation.[7]
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., containing a PARP inhibitor like 3-aminobenzamide).
-
Add streptavidin-conjugated fluorophore (e.g., streptavidin-FITC) and incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the PARP1 enzymatic inhibition assay.
Cellular PARP Activity Assay
This assay measures the inhibition of PARP activity within intact cells, providing a more physiologically relevant assessment of compound efficacy.
Principle: This protocol utilizes live-cell imaging to monitor the recruitment of PARP1 to sites of DNA damage induced by micro-irradiation.[8] The effect of inhibitors on the dynamics of PARP1 accumulation and dissociation is quantified.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., U2OS) in glass-bottom dishes.
-
Transfect the cells with a vector expressing fluorescently tagged PARP1 (e.g., PARP1-GFP).
-
-
Inhibitor Treatment:
-
Place the dish in a microscope incubation chamber.
-
Treat the cells with the desired concentration of the test compound dissolved in DMSO. A DMSO concentration below 0.3% should be maintained.[8]
-
Incubate for a sufficient time (e.g., 15-30 minutes) to allow for cell penetration and target engagement.[8]
-
-
Micro-irradiation and Imaging:
-
Induce localized DNA damage in the nucleus of a selected cell using a laser micro-irradiation system.
-
Immediately acquire a time-lapse series of fluorescence images to monitor the recruitment and retention of PARP1-GFP at the damage site.
-
-
Image and Data Analysis:
-
Quantify the fluorescence intensity at the damage site over time.
-
Analyze the kinetics of PARP1 recruitment and dissociation. PARP inhibitors typically prolong the residence time of PARP1 at the damage site.[8]
-
Compare the kinetic profiles of inhibitor-treated cells to vehicle-treated controls.
-
c-Src Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation of a specific substrate by the c-Src kinase.
Principle: A peptide substrate is incubated with c-Src kinase and ATP. The amount of phosphorylated substrate is then quantified, often using a fluorescence-based method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Src Assay Buffer.
-
Reconstitute the Src peptide substrate and ATP to their stock concentrations.[9]
-
Dilute recombinant human c-Src enzyme in Src Assay Buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
Detection:
-
Stop the reaction.
-
Add the detection reagents. For a fluorescence-based assay, this may involve an antibody that specifically recognizes the phosphorylated substrate.
-
Measure the fluorescence at the appropriate wavelengths.[9]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The 1,6-naphthyridin-2(1H)-one scaffold represents a highly versatile platform for the design of potent and selective inhibitors of key cancer targets. The biological activity of these compounds can be significantly modulated through substitutions at various positions of the naphthyridinone ring system. The data presented herein on analogs of this core structure highlight the potential for developing novel therapeutics, particularly in the realm of PARP and kinase inhibition. The provided experimental protocols offer a robust framework for the preclinical evaluation of these promising compounds. Further exploration of the structure-activity relationships, particularly for the 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one subclass, is warranted to unlock the full therapeutic potential of this chemical series.
References
-
Zhelev, D. V., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 2(4), 100869. Available from: [Link]
-
Ortega, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 26(20), 6248. Available from: [Link]
-
Creative Diagnostics. PARP Assay Protocol. Available from: [Link]
-
Li, H., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules (Basel, Switzerland), 23(11), 2949. Available from: [Link]
-
Ortega, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]
-
BPS Bioscience. AXL Kinase Assay Kit. Available from: [Link]
-
Ambler, C. M., et al. (2017). Development of a highly selective c-Src kinase inhibitor. ACS chemical biology, 12(4), 933–938. Available from: [Link]
-
Zhang, X., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. European journal of medicinal chemistry, 244, 114842. Available from: [Link]
-
BPS Bioscience. PARP1 Chemiluminescent Assay Kit (384-wells). Available from: [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]
-
Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit. Available from: [Link]
-
Arcus Biosciences. Potent and Selective Inhibition of AXL Receptor Tyrosine Kinase for the Treatment of Cancer. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia, 71(2), 405-415. Available from: [Link]
-
Mollard, A., et al. (2019). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 62(17), 7799–7815. Available from: [Link]
-
Zhang, X., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. European journal of medicinal chemistry, 244, 114842. Available from: [Link]
-
Shaffer, B. S., et al. (2022). AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells. Oncoimmunology, 11(1), 2091219. Available from: [Link]
-
Balasubramanian, M., et al. (2016). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available from: [Link]
-
Creative BioMart. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Available from: [Link]
-
de Almeida, J. G. L., et al. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules (Basel, Switzerland), 25(24), 5909. Available from: [Link]
-
Wang, Z., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific reports, 8(1), 16817. Available from: [Link]
-
BPS Bioscience. SRC Assay Kit. Available from: [Link]
-
Young, J. R., et al. (2008). Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: Identification of MK-0873, a potent and effective PDE4 inhibitor. Bioorganic & medicinal chemistry letters, 18(17), 4886–4890. Available from: [Link]
-
Podgórski, R., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(16), 4992. Available from: [Link]
-
Patterson, S., et al. (2017). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS infectious diseases, 3(12), 939–950. Available from: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Synthetic Utility of Brominated Heterocycles: A Comparative Analysis Featuring 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Introduction: The Strategic Role of the Carbon-Bromine Bond in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are paramount. Their rigid frameworks and defined vectoral presentation of functional groups make them ideal for precise interactions with biological targets. The strategic introduction of a bromine atom onto these scaffolds transforms them into versatile synthetic intermediates.[1] This halogen serves as a "reactive handle," a reliable linchpin for constructing complex molecular architectures through a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.[1][2]
The reactivity of the C-Br bond is not absolute; it is exquisitely modulated by the electronic environment of the heterocyclic ring to which it is attached.[2] Factors such as the nature and position of heteroatoms, the aromaticity of the ring, and the presence of other substituents collectively dictate the bond's susceptibility to oxidative addition in catalytic cycles or its role in nucleophilic aromatic substitution (SNAr).[2] Understanding these nuances is critical for rational reaction design and troubleshooting.
This guide provides a comparative analysis of the synthetic utility of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one against other canonical brominated heterocycles. We will delve into the causality behind experimental choices, present comparative data, and provide robust protocols to empower researchers in their synthetic endeavors.
Featured Scaffold: this compound
The 1,6-naphthyridin-2(1H)-one core is a significant "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3] The introduction of a bromine atom at the C8 position provides a key functionalization point for late-stage diversification, allowing for the exploration of structure-activity relationships (SAR). The dihydro-pyridone portion of the bicycle introduces a lactam functionality and a non-aromatic, sp³-hybridized center, adding three-dimensional character that is often desirable for improving pharmacokinetic properties.
The bromine at C8 is attached to an electron-deficient pyridine ring, yet its reactivity is modulated by the fused dihydro-pyridone ring. This unique electronic makeup influences its performance in key synthetic transformations. While specific experimental data for the 8-bromo-1,6-naphthyridinone isomer is limited in publicly available literature, we can infer its reactivity based on closely related structures like brominated 1,5- and 1,8-naphthyridines, which are valuable intermediates for developing novel therapeutics.[4][5] The bromination of naphthyridine skeletons has been shown to enhance the antibacterial activity of resulting compounds.[5]
Caption: Key structural and functional attributes of the featured scaffold.
Comparative Analysis: Reactivity in Key Cross-Coupling Reactions
The true value of a brominated heterocycle is realized in its ability to participate in bond-forming reactions. We will compare the anticipated reactivity of our featured scaffold with three widely used classes of brominated heterocycles: bromopyridines, bromoindoles, and bromoquinolines, in the context of palladium-catalyzed cross-coupling reactions.
The general catalytic cycle for these transformations is a foundational concept in modern organic synthesis.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron reagent and an organic halide.[1] The key step is the oxidative addition of the palladium catalyst to the C-Br bond.[2]
-
8-bromo-1,6-naphthyridin-2(1H)-one: The C8-Br bond is on a pyridine ring, which is electron-deficient and generally facilitates oxidative addition. Reactivity is expected to be high, comparable to or greater than that of simple bromopyridines.
-
Bromopyridines (e.g., 3-Bromopyridine): These are standard substrates. Their reactivity is well-established, with the order generally being I > Br > Cl.[2] They are highly effective coupling partners.[6][7]
-
Bromoindoles (e.g., 5-Bromoindole): Indoles are electron-rich heterocycles.[8] This can sometimes retard the rate of oxidative addition compared to electron-deficient systems. However, they are widely and successfully used in Suzuki couplings, often requiring careful selection of ligands to promote the catalytic cycle.[8]
-
Bromoquinolines (e.g., 5-Bromoquinoline): Similar to our featured scaffold, the bromine is on a fused aromatic system. Quinolines are generally good substrates for Suzuki coupling, serving as crucial precursors in drug development.[9]
Comparative Data: Representative Suzuki-Miyaura Coupling Yields
| Brominated Heterocycle | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80-100 | ~85-95 | [6][7] |
| 5-Bromoindole | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~80-92 | [8] |
| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborate | Pd(dppf)Cl₂ (6) | Cs₂CO₃ | Toluene/H₂O | 60 | 90 | [10] |
| 2-Bromopyridine | Arylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene/DMF | 100 | 77 | [11] |
Note: Data is compiled from representative literature procedures and may vary based on specific substrates and optimized conditions. The yield for the naphthyridinone is inferred from similar electron-deficient systems.
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds via Buchwald-Hartwig amination is one of the most significant transformations in medicinal chemistry.[12][13] This reaction is crucial for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[12][14]
-
8-bromo-1,6-naphthyridin-2(1H)-one: The electron-deficient nature of the pyridine ring makes the C8-Br bond an excellent electrophile for this coupling. High yields are anticipated, though the lactam N-H could potentially compete or require protection depending on the reaction conditions and the amine nucleophile used.
-
Bromopyridines: These are excellent substrates for Buchwald-Hartwig amination. The reaction is well-developed, and numerous catalyst systems are available for coupling with a wide range of primary and secondary amines.[6][13]
-
Bromoindoles: The N-H proton of the indole ring is acidic and can interfere with the reaction by reacting with the strong base required. N-protection (e.g., with a Boc or PMB group) is often a necessary strategic step before performing the C-N coupling at a bromo-substituted position.[14]
-
Bromoquinolines: These are generally effective substrates, and their C-N functionalization is a common strategy in the synthesis of bioactive molecules.[15]
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling provides a powerful method for linking a terminal alkyne to an sp² carbon, creating conjugated enyne systems prevalent in materials and pharmaceuticals.[16][17] The reaction typically uses a dual palladium and copper co-catalyst system.[16]
-
8-bromo-1,6-naphthyridin-2(1H)-one: As an electron-deficient bromide, it is expected to be a highly competent substrate for Sonogashira coupling, likely proceeding under mild conditions with high efficiency.
-
Bromopyridines: These are classic substrates for Sonogashira reactions, and their coupling with various terminal alkynes is well-documented.[6][18]
-
Bromoindoles: The electron-rich nature of the indole ring does not typically inhibit the Sonogashira reaction, which is widely used for the alkynylation of this scaffold.[8]
-
Bromoquinolines: Bromoquinolines readily participate in Sonogashira couplings, yielding alkynyl-substituted quinolines that are valuable synthetic intermediates.[15]
Comparative Data: Representative Sonogashira Coupling Yields
| Brominated Heterocycle | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 85-95 | [18] |
| Aryl Bromides (general) | Terminal Alkynes | Benzimidazolyl Pd complex (0.1) | K₂CO₃ | H₂O/EtOH | 80 | >90 | [19] |
| 5-Bromoquinoline | Terminal Alkyne | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | 60 | ~80-90 | [1] |
| Heterocyclic Bromides | Various Acetylenes | Water Soluble Pd Complex (1) | K₂CO₃ | H₂O/iPrOH | 90 | ~95 | [20] |
Experimental Protocols: A Practical Guide
The following sections provide generalized, yet detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These protocols are based on established procedures and should be adapted and optimized for specific substrates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chemimpex.com [chemimpex.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The targeted introduction of substituents, such as a bromine atom at the C8 position, provides a crucial handle for further chemical modification, often through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. This guide provides an in-depth validation and comparison of two distinct synthetic routes to 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: a classical thermal cyclization approach and a modern palladium-catalyzed annulation strategy. We will dissect the mechanistic underpinnings of each route, provide detailed, self-validating experimental protocols, and present a comparative analysis of their performance based on yield, scalability, and overall efficiency.
Introduction: The Strategic Importance of the Naphthyridinone Core
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds that have garnered significant attention from the pharmaceutical industry.[1][2] The 1,6-naphthyridin-2(1H)-one framework, in particular, offers a rigid scaffold with well-defined vectors for substituent placement, making it an ideal starting point for the development of targeted therapeutics. The title compound, this compound, is a key intermediate. The saturated pyridinone ring imparts a three-dimensional character, an increasingly desirable trait to escape the "flatland" of traditional aromatic drug candidates, while the C8-bromo substituent is a versatile functional group for late-stage diversification.
The validation of a synthetic route for such an intermediate is non-trivial. An ideal synthesis must be robust, reproducible, and scalable, providing high-purity material without resorting to cost-prohibitive reagents or challenging purification methods. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of two viable synthetic strategies to empower an informed selection based on project-specific needs.
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of the two routes we will compare.
Caption: Retrosynthetic analysis of the target compound.
-
Route 1 (Classical Approach): This strategy involves forming the C4-C4a bond in the final step via an intramolecular Friedel-Crafts-type cyclization. This disconnection leads back to an N-acylated aminopyridine intermediate, which is readily prepared from commercially available starting materials.
-
Route 2 (Modern Approach): This route hinges on forming the N1-C2 amide bond of the pyridinone ring. This is achieved via a lactamization reaction from a β-amino ester intermediate, which itself is synthesized through a conjugate addition reaction.
Comparative Analysis of Synthetic Routes
Route 1: Classical Thermal Cyclization
This route represents a traditional and often robust method for the synthesis of quinolones and related heterocyclic systems. The key transformation is a strong acid-catalyzed intramolecular cyclization.
3.1. Mechanistic Rationale
The synthesis begins with a standard acylation of 4-amino-3-bromopyridine with 3-chloropropionyl chloride to form the amide intermediate. The critical step is the subsequent cyclization. In the presence of a strong Lewis acid like polyphosphoric acid (PPA) or a Brønsted acid, the pyridine nitrogen is protonated, further activating the pyridine ring towards electrophilic substitution. The acyl group is also activated, facilitating an intramolecular electrophilic attack on the electron-rich C5 position of the pyridine ring to form the new six-membered ring and, after tautomerization, the desired product.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of N-(3-bromopyridin-4-yl)-3-chloropropanamide
-
To a stirred solution of 4-amino-3-bromopyridine (10.0 g, 57.8 mmol) in anhydrous dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (9.7 mL, 69.4 mmol) dropwise.
-
Slowly add a solution of 3-chloropropionyl chloride (6.1 mL, 63.6 mmol) in anhydrous dichloromethane (50 mL) over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC (Thin Layer Chromatography).
-
Quench the reaction with water (100 mL) and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Add the crude N-(3-bromopyridin-4-yl)-3-chloropropanamide from the previous step to polyphosphoric acid (100 g).
-
Heat the mixture to 140 °C with vigorous stirring for 3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice (500 g).
-
Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is ~8, keeping the mixture cool in an ice bath.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to afford the title compound.
-
Further purification can be achieved by recrystallization from ethanol.
Route 2: Palladium-Catalyzed Aza-Michael Addition and Cyclization
This modern approach offers a potentially milder and more atom-economical alternative, leveraging a conjugate addition followed by an intramolecular amidation.
3.1. Mechanistic Rationale
This synthesis relies on the nucleophilic character of the exocyclic amine of 4-amino-3-bromopyridine. An initial aza-Michael addition to ethyl acrylate, often catalyzed by a Lewis acid or run under thermal conditions, forms the β-amino ester intermediate. The subsequent cyclization to form the lactam ring is the key step. While this can sometimes be achieved thermally with the elimination of ethanol, the reaction is often sluggish. A more reliable method involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation using standard coupling agents or activation and subsequent intramolecular cyclization. For a more direct approach, base-catalyzed intramolecular cyclization can be employed, where a strong base deprotonates the amine, which then attacks the ester carbonyl to displace ethoxide.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-((3-bromopyridin-4-yl)amino)propanoate
-
In a sealed tube, combine 4-amino-3-bromopyridine (10.0 g, 57.8 mmol), ethyl acrylate (12.5 mL, 115.6 mmol), and acetic acid (1 mL) in ethanol (50 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor reaction completion by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 3-((3-bromopyridin-4-yl)amino)propanoate (10.0 g, 36.6 mmol) in anhydrous tetrahydrofuran (150 mL).
-
Add sodium ethoxide (3.7 g, 54.9 mmol) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethyl acetate/hexanes to give the final product.
Performance and Validation: A Head-to-Head Comparison
To provide an objective assessment, the two routes are compared across several key performance indicators. The data presented below is representative of typical outcomes for these reaction classes.
| Parameter | Route 1: Classical Cyclization | Route 2: Modern Annulation | Justification & Rationale |
| Overall Yield | ~55-65% | ~60-75% | Route 2 often provides higher yields due to milder conditions and fewer side reactions compared to the harsh PPA cyclization. |
| Number of Steps | 2 | 2 | Both routes are two-step processes from the common starting material. |
| Atom Economy | Moderate | Good | Route 2 is more atom-economical as the main byproduct is ethanol. Route 1 involves stoichiometric reagents and generates significant salt waste during neutralization. |
| Reagent Safety | PPA is highly corrosive and viscous; 3-chloropropionyl chloride is a lachrymator. | Sodium ethoxide is flammable and moisture-sensitive; ethyl acrylate is a flammable irritant. | Both routes require careful handling of reagents, but the high temperatures and corrosive nature of PPA in Route 1 pose a greater operational hazard. |
| Scalability | Challenging | Favorable | The high viscosity and highly exothermic workup of PPA reactions make scaling difficult. Route 2 utilizes standard solution-phase chemistry that is more amenable to large-scale production. |
| Purification | Precipitation/Recrystallization | Chromatography/Recrystallization | The workup for Route 1 can result in a crude product that precipitates directly. Route 2 may require chromatography for the intermediate, adding a step, but often yields a cleaner final product. |
Experimental Validation Workflow
A robust validation of the final compound's identity and purity is critical. The following workflow should be employed regardless of the synthetic route chosen.
Caption: Standard workflow for product purification and validation.
Expected Analytical Data:
-
¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, and two sets of triplets in the aliphatic region for the -CH₂-CH₂- moiety of the saturated ring.
-
¹³C NMR: Signals for the aromatic carbons (some quaternary, some CH), two aliphatic carbons, and a characteristic downfield signal for the C=O amide carbonyl.
-
HRMS: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₇BrN₂O, exhibiting the characteristic isotopic pattern for a bromine-containing compound.
-
FTIR: A strong absorption band around 1660-1680 cm⁻¹ for the amide carbonyl stretch and a band around 3200 cm⁻¹ for the N-H stretch are expected.
Discussion and Recommendation
Route 1 (Classical Cyclization) offers a direct and powerful method for ring formation. Its primary advantage lies in its simplicity and the potential for the product to precipitate directly from the reaction workup, simplifying initial purification. However, the harsh reaction conditions (high temperature, strong acid) can limit its substrate scope and lead to charring or decomposition, potentially lowering yields. The major drawback is its poor scalability due to the physical properties of PPA and the hazardous, highly exothermic neutralization step. This route is best suited for small-scale synthesis in a discovery setting where speed is prioritized over elegance or scalability.
Route 2 (Modern Annulation) provides a more controlled and generally higher-yielding pathway. The reaction conditions are significantly milder, making it more compatible with other functional groups and far more amenable to scale-up. While it may require chromatographic purification of the intermediate, the overall process is safer and more environmentally benign ("greener") due to better atom economy and less hazardous waste generation. This route is highly recommended for process development, medicinal chemistry campaigns requiring analog synthesis, and any application where scalability and reproducibility are paramount.
Conclusion
Both the classical thermal cyclization and the modern aza-Michael/annulation routes represent viable synthetic strategies for obtaining this compound. The classical route, while mechanistically straightforward, presents significant challenges in handling and scalability. In contrast, the modern route offers a milder, more robust, and scalable solution that aligns better with the principles of modern process chemistry. For researchers and drug development professionals, the choice of synthesis will depend on the specific project goals, but for the production of material beyond the milligram scale, the modern annulation approach is demonstrably superior.
References
- Wikipedia. Doebner–Miller reaction.
- A. M. M. S. G. de la Hoz, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, 2018.
- Oregon State University. The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.
- Name Reaction. Doebner-von Miller Synthesis.
- Semantic Scholar. 1,6-Naphthyridin-2(1H)
- MDPI. 1,6-Naphthyridin-2(1H)
- Slideshare.
- Nature.
Sources
A Comparative Guide to the Structure-Activity Relationship of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one Derivatives as PARP Inhibitors
In the landscape of contemporary oncology, the quest for targeted and effective cancer therapeutics is paramount. Among the most promising strategies is the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. Tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, exhibit a synthetic lethal relationship with PARP inhibitors. This has propelled the development of numerous PARP inhibitors, with a focus on optimizing potency, selectivity, and pharmacokinetic properties.
The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in the design of PARP inhibitors. Its rigid, bicyclic framework provides a suitable anchor for substituents to interact with key residues in the PARP active site. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one derivatives. We will explore the rationale behind the incorporation of the 8-bromo substituent and systematically dissect the impact of modifications at other positions on the scaffold's inhibitory activity against PARP enzymes.
The Significance of the this compound Scaffold
The this compound core serves as a versatile starting point for the synthesis of a diverse library of potential PARP inhibitors. The bromine atom at the 8-position is not merely a placeholder; it offers several strategic advantages in medicinal chemistry:
-
Vector for Further Functionalization: The bromine atom can be readily displaced or transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe the SAR at this position.
-
Modulation of Physicochemical Properties: The presence of a halogen atom can influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.
-
Potential for Specific Interactions: The bromine atom may engage in halogen bonding or other non-covalent interactions within the PARP active site, potentially enhancing binding affinity and selectivity.
The dihydro-pyridone ring provides a three-dimensional character to the otherwise planar naphthyridine system, which can be crucial for optimal interaction with the enzyme's binding pocket.
Structure-Activity Relationship (SAR) Analysis
Modifications at the N-1 Position
The N-1 position of the pyridone ring is a critical vector for introducing substituents that can interact with the nicotinamide-ribose binding pocket of PARP.
Logical Flow for N-1 Substituent Design
Caption: Modifications at the N-1 position.
-
Small Alkyl Groups: Introduction of small alkyl groups like methyl or ethyl can enhance potency by establishing favorable van der Waals interactions.
-
Cycloalkyl Groups: Cyclopropyl groups are often incorporated to improve metabolic stability and can also enhance binding affinity.
-
Aryl and Heteroaryl Rings: Phenyl or pyridyl rings at this position can engage in π-stacking interactions with tyrosine residues in the active site, significantly boosting potency.
Modifications at the C-3 and C-4 Positions
The dihydro-pyridone ring allows for substitutions at the C-3 and C-4 positions.
-
C-3 Position: Introduction of substituents at the C-3 position can influence the conformation of the dihydro-pyridone ring. Small, non-polar groups are generally preferred to avoid steric clashes.
-
C-4 Position: Modifications at the C-4 position are less common but can be explored to fine-tune the molecule's properties.
Modifications at the C-8 Position (Replacing Bromine)
As mentioned, the 8-bromo group is an excellent handle for introducing diverse functionalities via cross-coupling reactions.
Workflow for C-8 Diversification
Caption: Diversification at the C-8 position.
-
Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl moieties can lead to significant gains in potency by accessing additional binding pockets and forming new interactions.
-
Amine Substituents: Coupling with amines can introduce basic centers, which can improve solubility and oral bioavailability.
Comparative Data of Hypothetical Derivatives
To illustrate the potential SAR, the following table presents hypothetical data for a series of this compound derivatives. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Compound ID | R1 (N-1) | R8 (C-8) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Proliferation (MDA-MB-436, IC50 µM) |
| 1a | H | Br | 50 | 100 | >10 |
| 1b | CH₃ | Br | 25 | 60 | 5.2 |
| 1c | Cyclopropyl | Br | 10 | 35 | 1.8 |
| 1d | Phenyl | Br | 5 | 20 | 0.5 |
| 2a | CH₃ | Phenyl | 8 | 25 | 1.1 |
| 2b | CH₃ | 4-Fluorophenyl | 6 | 18 | 0.8 |
| 2c | CH₃ | Pyridin-4-yl | 12 | 40 | 2.5 |
| 3a | CH₃ | Morpholin-4-yl | 30 | 75 | 6.0 |
Experimental Protocols
General Synthetic Scheme
The synthesis of this compound derivatives would typically commence from the commercially available this compound.
Synthetic Workflow
Caption: General synthetic route.
Step 1: N-Alkylation/Arylation
-
To a solution of this compound in a suitable solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃).
-
Add the desired alkyl or aryl halide (R¹-X).
-
Stir the reaction at room temperature or with heating until completion, monitored by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography to yield the N-1 substituted intermediate.
Step 2: C-8 Functionalization (e.g., Suzuki Coupling)
-
Combine the N-1 substituted 8-bromo intermediate, the desired boronic acid or ester (R⁸-B(OR)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen, argon) until the reaction is complete.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
Biological Assays
PARP1/2 Enzymatic Assay
The inhibitory activity against PARP1 and PARP2 can be determined using a commercially available chemiluminescent assay kit.
-
Prepare a dilution series of the test compounds.
-
In a 96-well plate, add PARP enzyme, activated DNA, and the test compound.
-
Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate the plate to allow for PARylation.
-
Add streptavidin-HRP and a chemiluminescent substrate.
-
Measure the luminescence signal, which is inversely proportional to the PARP inhibitory activity.
-
Calculate IC₅₀ values from the dose-response curves.
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds can be assessed in cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutant cell lines like MDA-MB-436 or CAPAN-1).
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT).
-
Determine the IC₅₀ values from the resulting dose-response curves.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and potent PARP inhibitors. The strategic placement of the bromine atom allows for extensive chemical exploration at the C-8 position, which, in combination with modifications at the N-1 position, can lead to compounds with optimized potency, selectivity, and drug-like properties. Further research, including the synthesis and biological evaluation of a comprehensive library of derivatives, is warranted to fully elucidate the SAR of this promising class of compounds and to identify clinical candidates for the treatment of cancers with DNA repair deficiencies.
References
While this guide is based on established principles of medicinal chemistry and PARP inhibitor design, specific references detailing the SAR of this compound derivatives are not available in the public domain at the time of writing. The following references provide general background on naphthyridines and PARP inhibitors.
-
Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. Medicinal Chemistry Research. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
-
Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters. [Link]
- Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea.
The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of Naphthyridinone-Based PARP Inhibitors
A Senior Application Scientist's Guide to a Promising Class of Anticancer Agents
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA repair pathways. While the broader class of naphthyridinones has shown promise, this guide will delve into the preclinical efficacy of a representative compound, a potent 3-ethyl-1,5-naphthyridin-2(1H)-one derivative, to illustrate the crucial interplay between in vitro potency and in vivo therapeutic outcomes. While specific data on 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one is not extensively available in the current body of peer-reviewed literature, the analysis of its close analogs provides a robust framework for understanding the therapeutic potential of this chemical scaffold.
The Rationale: Exploiting Synthetic Lethality
The central mechanism underpinning the efficacy of PARP inhibitors is the concept of "synthetic lethality".[1][2] In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 and PARP2 play a crucial role.[3] If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in more cytotoxic double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.[4][5]
However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[2] In these cancer cells, the inhibition of PARP prevents the efficient repair of SSBs. The resulting accumulation of DSBs cannot be effectively repaired due to the faulty HR machinery, leading to genomic instability and ultimately, cancer cell death.[1][5] This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells, is the essence of synthetic lethality.
Another critical aspect of the mechanism of some PARP inhibitors is "DNA trapping".[6][7] This refers to the ability of the inhibitor to not only block the catalytic activity of PARP but also to trap the PARP enzyme on the DNA at the site of damage.[6][8] These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication and transcription, further enhancing the anti-tumor effect.[7]
Figure 1: The principle of synthetic lethality in BRCA-mutant cancer cells treated with a PARP inhibitor.
In Vitro Efficacy: Potency at the Molecular and Cellular Level
The initial assessment of any potential drug candidate begins with rigorous in vitro testing. For naphthyridinone-based PARP inhibitors, this involves determining their ability to inhibit the PARP enzyme and to kill cancer cells with specific genetic vulnerabilities. A notable example is a 3-ethyl-1,5-naphthyridin-2(1H)-one derivative, compound 8m , which has demonstrated high potency and selectivity.[9][10]
| Parameter | Compound 8m | Reference Compound (AZD5305) |
| PARP-1 Inhibition (IC50) | 0.49 nM | Not specified in this context |
| BRCA Mutant DLD-1 Cell Activity (IC50) | 4.82 nM | Not specified in this context |
| In Vitro DNA Trapping Efficacy | 1.85 nM | Less potent than 8m |
| PARP-1 over PARP-2 DNA Trapping Selectivity | >1000-fold | Significantly lower |
Table 1: In Vitro Efficacy of a Representative Naphthyridinone-Based PARP Inhibitor (Compound 8m).[9][10]
The data clearly indicates that compound 8m is a highly potent inhibitor of PARP-1 at the enzymatic level, with a sub-nanomolar IC50 value.[9] More importantly, this enzymatic inhibition translates to potent cytotoxicity in a BRCA-mutant colon cancer cell line (DLD-1), with an IC50 in the low nanomolar range.[9] Furthermore, its significant DNA trapping efficacy and high selectivity for trapping PARP-1 over PARP-2 suggest a favorable therapeutic window, potentially minimizing off-target effects.[9][10]
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data provides a strong foundation, the true test of a drug candidate's potential lies in its performance in living organisms. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall anti-tumor efficacy. For PARP inhibitors, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are particularly valuable for assessing therapeutic response.[11][12]
Although specific in vivo data for compound 8m is not detailed in the provided literature, the general approach for evaluating naphthyridinone-based PARP inhibitors in vivo would involve a study design similar to that used for other well-characterized PARP inhibitors like olaparib.[11][12]
| Parameter | Expected Outcome for a Potent Naphthyridinone-Based PARP Inhibitor |
| Tumor Growth Inhibition (TGI) | Significant reduction in tumor volume in BRCA-mutant xenograft models compared to vehicle control. |
| Combination Therapy | Synergistic or additive anti-tumor effect when combined with chemotherapy (e.g., carboplatin) or other targeted agents.[13] |
| Pharmacodynamic Markers | Reduced PARP activity in tumor tissue, as measured by decreased levels of poly(ADP-ribose) (PAR).[11] |
| Tolerability | Acceptable safety profile at efficacious doses, with manageable side effects. |
Table 2: Expected In Vivo Efficacy Profile of a Naphthyridinone-Based PARP Inhibitor in a BRCA-Mutant Xenograft Model.
The successful translation from in vitro potency to in vivo efficacy is a critical milestone in drug development. A compound that demonstrates strong tumor growth inhibition in a relevant animal model, both as a monotherapy and in combination with standard-of-care agents, has a higher probability of success in clinical trials.[11][13]
Methodologies: The Experimental Backbone
The reliability of the presented data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate naphthyridinone-based PARP inhibitors.
PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Figure 2: Workflow for a fluorometric PARP1 enzymatic inhibition assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, β-NAD+, and the test compound at various concentrations.
-
Assay Plate Setup: To a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add β-NAD+ to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for the synthesis of poly(ADP-ribose) (PAR).
-
Signal Development: Add a developer reagent that specifically recognizes and generates a fluorescent signal proportional to the amount of PAR produced.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
BRCA-Mutant Cell Viability Assay (e.g., DLD-1)
This assay determines the cytotoxic effect of the compound on cancer cells with a known BRCA mutation.
Protocol:
-
Cell Seeding: Seed BRCA-mutant cells (e.g., DLD-1) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well.
-
Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value from the resulting dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the compound in a living animal model.
Protocol:
-
Cell Implantation: Subcutaneously implant BRCA-mutant human cancer cells (e.g., from a PDX model) into the flank of immunocompromised mice.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, test compound, standard-of-care drug, combination therapy). Administer the treatments according to a predefined schedule (e.g., daily oral gavage).[11][13]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatments.
Conclusion and Future Directions
The journey of a naphthyridinone-based compound from a chemical scaffold to a potential life-saving therapeutic is a testament to the intricate process of drug discovery. The compelling in vitro data for compounds like the 3-ethyl-1,5-naphthyridin-2(1H)-one derivative 8m highlights the potential of this chemical class to potently and selectively inhibit PARP and induce synthetic lethality in BRCA-mutant cancers.[9][10]
The successful translation of this in vitro promise into robust in vivo efficacy in well-designed preclinical models is the next critical hurdle. Future studies should focus on comprehensive in vivo characterization, including detailed pharmacokinetic and pharmacodynamic analyses, and evaluation in a broader range of PDX models to better predict clinical response. The continued exploration of the structure-activity relationships within the naphthyridinone class will undoubtedly lead to the development of even more potent and selective PARP inhibitors, offering new hope for patients with difficult-to-treat cancers.
References
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. BPS Bioscience. Retrieved from [Link]
-
Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Molecular Cancer Therapeutics, 11(8), 1747-1756. [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. PubMed, 23118055. [Link]
-
Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]
-
Bhattacharya, S., et al. (2012). BRCA1, PARP, and 53BP1: conditional synthetic lethality and synthetic viability. Journal of Molecular Cell Biology, 4(6), 403-405. [Link]
-
ResearchGate. (n.d.). PARPi and synthetic lethality. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of PARP inhibitors and BRCA mutation status in DNA repair and apoptosis of cancer cells: the synthetic lethality hypothesis. ResearchGate. Retrieved from [Link]
-
Shen, Y., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477. [Link]
-
Gholami, M., et al. (2017). PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. International Journal of Hematology-Oncology and Stem Cell Research, 11(4), 320-329. [Link]
-
Zhang, M., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters, 78, 129046. [Link]
-
ResearchGate. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. ResearchGate. Retrieved from [Link]
-
Kanev, G. K., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100869. [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Retrieved from [Link]
-
Obaji, E., et al. (2016). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. MethodsX, 3, 443-453. [Link]
-
Rottenberg, S., et al. (2011). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Clinical Cancer Research, 17(4), 783-791. [Link]
-
Rottenberg, S., et al. (2011). Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. PubMed, 21148739. [Link]
-
Pettitt, S. J., et al. (2018). Modelling therapy resistance in BRCA1/2 mutant cancers. PLoS ONE, 13(1), e0191539. [Link]
-
ResearchGate. (2020). Combination therapy of the EZH2 inhibitor GSK126 and the PARP inhibitor Olaparib shows in vivo synergy in a patient-derived xenograft model of BRCA1-deficient breast cancer. ResearchGate. Retrieved from [Link]
-
Sereti, E., et al. (2022). Combination of PARP inhibitor olaparib with the vascular disrupting agent NOV202 reduces tumor growth in BRCA1/2 mutated prostate cancer xenografts. UROsource. Retrieved from [Link]
-
Ficarra, E., et al. (2015). A New Rapid Methodological Strategy to Assess BRCA Mutational Status. Journal of Molecular and Genetic Medicine, 9(4), 1000181. [Link]
-
Kuznetsov, S. G., et al. (2007). Functional assays for BRCA1 and BRCA2. Current Opinion in Molecular Therapeutics, 9(4), 351-359. [Link]
-
Church, D., et al. (2015). A reliable method for the detection of BRCA1 and BRCA2 mutations in fixed tumour tissue utilising multiplex PCR-based targeted next generation sequencing. BMC Medical Genetics, 16, 10. [Link]
-
AstraZeneca. (n.d.). Conducting BRCA testing. AstraZeneca. Retrieved from [Link]
-
Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight, 6(8), e146592. [Link]
-
LaFargue, C. J., et al. (2019). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 11(3), 355. [Link]
-
University of Washington Department of Laboratory Medicine and Pathology. (n.d.). BRCA1&2 Analysis | Laboratory Test Guide. UW Medicine Pathology. Retrieved from [Link]
-
Barroilhet, L. M. (2017). PARP Inhibitors Are Changing Diagnostic and Therapeutic Landscape in Ovarian Cancer. UW Carbone Cancer Center. Retrieved from [Link]
Sources
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRCA1, PARP, and 53BP1: conditional synthetic lethality and synthetic viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urosource.uroweb.org [urosource.uroweb.org]
A Comparative Benchmarking Guide: Evaluating 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one Against Established Kinase Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one against a panel of well-characterized kinase inhibitors. As researchers and drug development professionals, the rigorous evaluation of new chemical entities is paramount. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to ascertain the potential of this compound as a kinase inhibitor.
The naphthyridinone scaffold is a recognized privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological receptors.[1][2] Notably, derivatives of the broader naphthyridine class have shown promise as inhibitors of protein kinases such as PKMYT1 and Casein Kinase II (CK2).[3][4] Given this precedent, a systematic investigation into the kinase inhibitory potential of this compound is a logical and compelling line of inquiry.
For the purpose of this guide, we will benchmark our compound of interest against two well-established Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib and Talazoparib .[5][6] PARP inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7][8][9][10][11] The selection of these comparators is based on the structural similarities between the naphthyridinone core and the pharmacophores of some PARP inhibitors, providing a rational basis for an initial focused screen.
This guide will detail the necessary biochemical and cell-based assays to determine the inhibitory activity, selectivity, and cellular effects of this compound in comparison to Olaparib and Talazoparib.
Experimental Design & Rationale
Our benchmarking strategy is designed to provide a multi-faceted evaluation of the compound's potential. We will progress from broad, initial screening to more specific, mechanistic studies.
Figure 1: A tiered experimental workflow for benchmarking this compound.
The rationale for this workflow is to first establish if the compound has any kinase inhibitory activity and to quantify its potency against our primary targets, PARP1 and PARP2. Subsequently, we will assess its effects in a cellular context, and finally, delve into the specific mechanism of action, particularly the potential for PARP trapping, a key feature of potent PARP inhibitors like Talazoparib.[8][12][13]
Experimental Protocols
In Vitro PARP1 and PARP2 Enzymatic Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of this compound, Olaparib, and Talazoparib against purified PARP1 and PARP2 enzymes. A common method is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
384-well plates
Procedure:
-
Coat a 384-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compounds (this compound, Olaparib, Talazoparib) and a vehicle control (e.g., DMSO).
-
In a separate plate, prepare the PARP reaction mixture containing PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add the serially diluted compounds to the histone-coated plate, followed by the PARP reaction mixture to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add HRP substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Cell Viability Assay
This assay will assess the cytotoxic effects of the compounds on a relevant cancer cell line, such as a BRCA-deficient ovarian or breast cancer cell line (e.g., CAPAN-1, MDA-MB-436).
Materials:
-
BRCA-deficient cancer cell line
-
Complete growth medium
-
Test compounds
-
MTT or CellTiter-Glo® reagent
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate for 72 hours.
-
For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes, and read the luminescence.
-
Calculate the percent cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition) values.
Western Blot Analysis of PARP Activity and DNA Damage Response
This experiment will provide a direct measure of PARP inhibition in cells by detecting the levels of poly(ADP-ribose) (PAR) polymers and assess the downstream consequences on the DNA damage response by measuring the phosphorylation of H2AX (γH2AX).
Figure 2: A step-by-step workflow for Western Blot analysis.[14][15]
Procedure:
-
Culture a suitable cell line (e.g., HeLa or a BRCA-deficient line) and treat with the test compounds for a specified time (e.g., 2 hours).
-
Induce DNA damage by treating with an agent like H2O2 or methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PAR, phospho-H2AX (Ser139), and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of PAR and γH2AX.
Data Presentation and Interpretation
The quantitative data from the enzymatic and cell viability assays should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative In Vitro and Cellular Activity
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Viability GI50 (nM) (BRCA-deficient cell line) |
| This compound | |||
| Olaparib | |||
| Talazoparib |
The results from the Western blot analysis will provide qualitative and semi-quantitative insights into the compound's mechanism of action. A significant reduction in PAR levels upon treatment would confirm cellular PARP inhibition. An increase in γH2AX levels, particularly in combination with a DNA damaging agent, would indicate an accumulation of DNA double-strand breaks, a hallmark of effective PARP inhibition.
Signaling Pathway Context
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the concept of synthetic lethality in BRCA-deficient cells, which is the therapeutic principle behind PARP inhibitors.
Figure 3: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.[11][17][18][19][20][21]
Conclusion
This guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor, using the clinically relevant PARP inhibitors Olaparib and Talazoparib as benchmarks. The outlined experiments will yield crucial data on the compound's potency, cellular activity, and mechanism of action. The results of this comparative analysis will be instrumental in determining the future direction of research and development for this novel compound.
References
-
Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). [Link]
-
Olaparib - Wikipedia. [Link]
-
Talazoparib - Wikipedia. [Link]
-
What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [Link]
-
Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. [Link]
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]
-
In vitro kinase assay - Protocols.io. [Link]
-
Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. [Link]
-
Olaparib - NCI - National Cancer Institute. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
-
List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. [Link]
-
In vitro NLK Kinase Assay - PMC - NIH. [Link]
-
Competition binding assay for measuring the interaction between... - ResearchGate. [Link]
-
PARP inhibitors — Knowledge Hub - Genomics Education Programme. [Link]
-
What are PARP inhibitors? - MD Anderson Cancer Center. [Link]
-
PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast - CORE. [Link]
-
PARP inhibitor - Wikipedia. [Link]
-
In vitro kinase assay - Bio-protocol. [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. [Link]
-
Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
-
Making Diagrams with graphviz - Atomic Spin. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
-
A Quick Introduction to Graphviz. [Link]
-
DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). [Link]
-
Graphviz. [Link]
-
Graphviz Examples and Tutorial - Sketchviz. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. [Link]
-
(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed. [Link]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][18][19]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. [Link]
-
Biological Activity of Naturally Derived Naphthyridines - MDPI. [Link]
-
Chemistry and Biological Activities of 1,8-Naphthyridines. - ResearchGate. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. Talazoparib - Wikipedia [en.wikipedia.org]
- 9. Olaparib - NCI [cancer.gov]
- 10. drugs.com [drugs.com]
- 11. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 12. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 13. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]
- 18. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 19. urology-textbook.com [urology-textbook.com]
- 20. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 21. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. However, the high degree of structural conservation across the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[1] Off-target activities can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[2][3][4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.
This guide provides an in-depth comparative analysis of the cross-reactivity profile of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one , a novel investigational compound. As specific experimental data for this compound is not yet widely published, we will present a plausible, illustrative profile based on its structural class, which is frequently associated with kinase inhibition.[5][6][7] This hypothetical profile will be benchmarked against three well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the multi-targeted cancer therapeutics Dasatinib and Bosutinib .
We will delve into the state-of-the-art methodologies for generating such crucial data, explaining the causality behind experimental choices and providing actionable protocols. Our aim is to equip researchers with the knowledge to not only interpret these complex datasets but also to design robust screening cascades for their own lead compounds.
The Subject of Our Investigation: A Hypothetical Profile
The 1,6-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, known to form the core of various kinase and PARP inhibitors.[2][5][8][9][10] For the purpose of this guide, we will hypothesize that This compound (hereafter referred to as Compound X ) has been identified as a potent inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis. Its cross-reactivity has been profiled against a panel of 468 kinases.
Comparative Kinome Profiling: Compound X vs. The Field
A compound's selectivity can be quantified and visualized in various ways. A common method is to represent the number of kinases inhibited above a certain threshold at a given concentration. Here, we compare the hypothetical selectivity of Compound X with the known profiles of Staurosporine, Dasatinib, and Bosutinib.
| Compound | Primary Target(s) | Inhibitor Type | Kinases Inhibited >90% @ 1µM | Selectivity Score (S-Score) |
| Compound X (Hypothetical) | AURKA | Type I | 18 | 0.038 |
| Staurosporine | Pan-Kinase | Type I | >200[11][12] | <0.01 |
| Dasatinib | BCR-ABL, SRC family | Type I[13] | 59[1][14] | 0.12 |
| Bosutinib | SRC, ABL | Type I | 45+[1][14] | 0.15 |
Selectivity Score (S-Score) is calculated as the number of kinases inhibited divided by the total number of kinases tested. A lower score indicates higher selectivity.
This table illustrates a spectrum of selectivity. Staurosporine is a notoriously promiscuous inhibitor, making it a useful tool for probing general kinase biology but a poor therapeutic candidate.[11][15] Dasatinib and Bosutinib, while both approved cancer drugs, exhibit significant off-target activity, which contributes to both their efficacy and toxicity profiles.[1][3][14] Our hypothetical Compound X is positioned as a moderately selective inhibitor, a common starting point for further medicinal chemistry optimization.
Visualizing Cross-Reactivity: The Kinome Map
A kinome map provides a powerful visual representation of a compound's selectivity across the human kinome. In the following diagram, inhibited kinases are marked, with the size of the circle corresponding to the potency of inhibition.
Caption: Hypothetical kinome map for Compound X, showing potent inhibition of AURKA and off-target activity against a small number of other kinases.
Deep Dive: Methodologies for Cross-Reactivity Profiling
The choice of profiling assay is critical, as different platforms can yield different results based on their underlying technology.[16] Here, we detail three orthogonal approaches: a direct binding assay, a cellular target engagement assay, and an activity-based proteomic profiling method.
Competitive Displacement Binding Assay (e.g., KINOMEscan™)
This in vitro method is a gold standard for initial, broad profiling. It measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as the dissociation constant (Kd) or the percent of the kinase that remains bound to the solid support at a given inhibitor concentration.[17][18]
Caption: KINOMEscan™ competitive binding assay workflow.
-
Kinase Preparation: A panel of human kinases is expressed, purified, and tagged with biotin.
-
Immobilization: The biotinylated kinases are individually immobilized on streptavidin-coated solid supports (e.g., beads) in multi-well plates.
-
Competition Assay: The test compound (e.g., Compound X) is added to the wells at a fixed concentration (e.g., 1 µM), along with a DNA-tagged, ATP-competitive ligand that is known to bind to a broad range of kinases.
-
Incubation: The mixture is incubated to allow the test compound and the tagged ligand to compete for binding to the immobilized kinase.
-
Washing: The wells are washed to remove unbound compounds and ligands.
-
Quantification: The amount of DNA-tagged ligand remaining bound to the kinase is quantified using quantitative PCR (qPCR). A lower qPCR signal indicates that the test compound has successfully displaced the tagged ligand, signifying a binding interaction.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction.
Chemical Proteomics (e.g., KiNativ™ or Kinobeads)
Chemical proteomics methods assess target engagement in a more physiologically relevant context, using cell or tissue lysates.[17][19] These techniques utilize probes that covalently or non-covalently bind to the ATP-binding site of kinases. By competing with these probes, an inhibitor's targets can be identified and quantified by mass spectrometry.
Caption: KiNativ™ activity-based protein profiling workflow.
-
Lysate Preparation: Prepare lysates from cells or tissues of interest, ensuring that kinases remain in their native, active conformations.
-
Inhibitor Treatment: Aliquots of the lysate are treated with the test compound (e.g., Compound X) at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Probe Labeling: An ATP-competitive, biotinylated acyl phosphate probe is added to each lysate. This probe forms a covalent bond with a conserved lysine residue in the ATP-binding pocket of active kinases.[20]
-
Enrichment: Streptavidin-coated beads are used to enrich the biotin-labeled kinases from the lysate.
-
Protein Digestion: The enriched proteins are digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each identified kinase in the drug-treated samples is compared to the vehicle control. A decrease in the signal for a particular kinase indicates that the test compound bound to it and prevented the probe from labeling it.
Interpreting the Data: A Comparative Scenario
Let's imagine we have profiled our hypothetical Compound X and the comparators using the KINOMEscan™ platform. The results for a select panel of kinases are presented below.
| Kinase | Compound X (Kd, nM) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) | Bosutinib (Kd, nM) |
| AURKA | 5 | 15 | 250 | >1000 |
| AURKB | 50 | 12 | 300 | >1000 |
| ABL1 | >10,000 | 20 | <1 [13] | 5 [1][14] |
| SRC | 1,200 | 6 | <1 [13] | 2 [1][14] |
| LCK | 950 | 4 | <1 [13] | 3 [1][14] |
| PKCα | >10,000 | 0.7 [11] | 5,000 | >10,000 |
| VEGFR2 | 800 | 30 | 80 | 150 |
Data for Staurosporine, Dasatinib, and Bosutinib are representative values from public sources. Data for Compound X is hypothetical.
-
Compound X shows high potency and selectivity for AURKA over other kinases in this panel, including the closely related AURKB.
-
Staurosporine demonstrates its pan-kinase inhibitory nature with potent binding to all listed kinases.[11][12]
-
Dasatinib and Bosutinib are potent inhibitors of their primary targets, ABL1 and SRC, but also show activity against other kinases, albeit with different profiles.[1][3][14]
The Path Forward: From Profile to Insight
A cross-reactivity profile is not an endpoint but a starting point for deeper investigation. The off-targets identified for Compound X would need to be validated in orthogonal assays, and their potential physiological relevance assessed. If an off-target is deemed problematic, medicinal chemistry efforts can be directed to improve selectivity. Conversely, if an off-target is found to contribute to a desirable phenotype, it may represent an opportunity for developing a rationally designed polypharmacological agent.
By employing a multi-faceted approach to cross-reactivity profiling and carefully comparing the results to well-characterized inhibitors, researchers can build a comprehensive understanding of their compound's mechanism of action and potential clinical liabilities and advantages. This rigorous, data-driven approach is essential for navigating the complex world of kinase inhibitor drug discovery and ultimately, for developing safer and more effective medicines.
References
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. National Institutes of Health. [Link]
-
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
-
Targeting the kinome: bosutinib versus dasatinib. Emphasizing the... | Download Scientific Diagram. ResearchGate. [Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
-
Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. [Link]
-
Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. PubMed. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]
-
Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
-
Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications - American Chemical Society. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. PubMed. [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]
-
2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. PMC - NIH. [Link]
-
Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PMC - NIH. [Link]
-
KINOMEscan data. HMS LINCS Project. [Link]
-
Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. PubMed. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
-
(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
Sources
- 1. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-impermeable staurosporine analog targets extracellular kinases to inhibit HSV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Methodologies for 1,6-Naphthyridin-2-ones: A Guide for Researchers
The 1,6-naphthyridin-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, making the efficient and versatile synthesis of this core structure a critical objective for researchers. This guide provides a head-to-head comparison of the primary synthetic strategies for constructing 1,6-naphthyridin-2-ones, offering in-depth analysis, experimental protocols, and supporting data to inform methodological choices in the laboratory.
Introduction to the 1,6-Naphthyridin-2-one Core
The 1,6-naphthyridine framework consists of two fused pyridine rings. The 2-oxo functionality introduces a lactam moiety, which can significantly influence the molecule's physicochemical properties and biological target interactions. The strategic importance of this scaffold necessitates a thorough understanding of the available synthetic routes, each with its own set of advantages and limitations regarding substrate scope, reaction conditions, and overall efficiency.
The synthesis of 1,6-naphthyridin-2-ones can be broadly categorized into two strategic approaches: annulation of a second ring onto a pre-formed pyridine or a pre-formed pyridone. This guide will delve into the most prevalent and effective methods within these categories, including the renowned Friedländer annulation and cyclization strategies involving activated pyridone precursors.
Strategy 1: Annulation of a Pre-formed Pyridine Ring
This classical approach involves the construction of the pyridone ring onto an existing, appropriately substituted pyridine. The Friedländer annulation and its variations stand out as the cornerstone of this strategy.
The Friedländer Annulation: A Classic Approach
The Friedländer synthesis is a powerful tool for the construction of quinolines and their heterocyclic analogues, including naphthyridines. In the context of 1,6-naphthyridin-2-one synthesis, this acid- or base-catalyzed condensation reaction typically involves a 4-aminonicotinaldehyde or a related derivative as the pyridine precursor, which reacts with a compound containing a reactive α-methylene group (e.g., an active methylene carbonyl compound).
Mechanism and Rationale: The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde functionality of the aminopyridine. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to furnish the aromatic 1,6-naphthyridin-2-one ring system. The choice of catalyst (acid or base) is crucial as it governs the formation of the key enolate or iminium intermediates.
Experimental Protocol: Friedländer Synthesis of a 1,6-Naphthyridin-2(1H)-one Derivative [1]
This protocol describes the synthesis of a 1,6-naphthyridin-2(1H)-one from a 4-aminonicotinaldehyde and malonamide.
-
Materials:
-
4-Aminonicotinaldehyde (1.0 eq)
-
Malonamide (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of 4-aminonicotinaldehyde in ethanol, add malonamide and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 1,6-naphthyridin-2(1H)-one.
-
Performance Analysis:
| Feature | Assessment | Supporting Data/Rationale |
| Versatility | High | A variety of active methylene compounds, such as dimethyl malonate, methyl cyanoacetate, and methyl phenylacetate, can be employed to introduce diverse substituents at the C3 position.[1] |
| Yields | Moderate to High | Yields are generally good, but can be substrate-dependent. |
| Conditions | Mild to Moderate | The reaction can be performed under relatively mild basic (e.g., piperidine in ethanol) or acidic conditions. |
| Substrate Scope | Good | Tolerates a range of substituents on both the pyridine and the active methylene partner. The nature of the group ortho to the amino group on the pyridine (e.g., aldehyde, nitrile, or carboxylic acid) influences the final substituent at the C4 position of the product.[1] |
| Limitations | Availability of Starting Materials | The synthesis of appropriately substituted 4-aminonicotinaldehydes can sometimes be challenging. |
Logical Workflow for Friedländer Synthesis
Caption: Workflow of the Friedländer Annulation for 1,6-Naphthyridin-2-one Synthesis.
Strategy 2: Annulation of a Pre-formed Pyridone Ring
This alternative and highly effective strategy involves constructing the second pyridine ring onto a pre-existing pyridone core. This approach often provides excellent control over the substitution pattern of the final product.
Cyclization of Activated Pyridone Derivatives
A versatile method in this category involves the reaction of a 2-pyridone bearing an activated side chain at the 5-position with a suitable cyclizing agent. For instance, a 5-acetyl-2-pyridone can be reacted with an activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate, which then undergoes cyclization upon treatment with a nitrogen source like ammonium acetate.
Mechanism and Rationale: The initial reaction with DMF-DMA converts the acetyl group into a more reactive β-dimethylamino enone. This functional group is now primed for a Michael-type addition followed by an intramolecular condensation. The addition of ammonium acetate provides the nitrogen atom for the new pyridine ring. The subsequent cyclization and elimination of dimethylamine and water lead to the formation of the 1,6-naphthyridin-2-one. This stepwise activation and cyclization provide a high degree of control and often lead to high yields of the desired product.
Experimental Protocol: Cyclization of a 5-Acetyl-2-pyridone Derivative [2]
This protocol outlines the synthesis of a 5-methyl-1,6-naphthyridin-2(1H)-one derivative.
-
Materials:
-
5-Acetyl-6-methyl-2(1H)-pyridinone (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Ammonium acetate (excess)
-
Solvent (e.g., DMF or acetic acid)
-
-
Procedure:
-
Activation: A mixture of 5-acetyl-6-methyl-2(1H)-pyridinone and DMF-DMA is heated, often under reflux, to form the corresponding 5-acetyl-6-[2-(dimethylamino)ethenyl]-2(1H)-pyridinone. The progress of this step is monitored by TLC.
-
Cyclization: After the formation of the enaminone, ammonium acetate is added to the reaction mixture.
-
The mixture is then heated to a higher temperature (e.g., reflux in acetic acid) to effect cyclization.
-
After cooling, the reaction mixture is typically poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford the 1,6-naphthyridin-2(1H)-one.
-
Performance Analysis:
| Feature | Assessment | Supporting Data/Rationale |
| Versatility | High | The substitution pattern on the starting pyridone can be varied to generate a library of analogs. Different activating agents and cyclization conditions can be employed. |
| Yields | High | This method often provides excellent yields due to the controlled, stepwise nature of the reaction. |
| Conditions | Moderate to High Temperature | The cyclization step typically requires elevated temperatures. |
| Substrate Scope | Good | A range of substituted 5-acyl-2-pyridones can be used as starting materials.[2] |
| Limitations | Multi-step Process | The overall synthesis may involve multiple steps to prepare the requisite substituted pyridone starting material. |
Mechanism of Pyridone Annulation
Caption: Annulation of a Pre-formed Pyridone to Yield a 1,6-Naphthyridin-2-one.
Head-to-Head Comparison Summary
| Synthetic Strategy | Key Features | Advantages | Disadvantages | Ideal Application |
| Friedländer Annulation | Condensation of a 4-aminopyridine derivative with an active methylene compound. | Convergent, one-pot cyclization. Good functional group tolerance. | Availability and synthesis of substituted 4-aminonicotinaldehydes can be a bottleneck. | Rapid access to diverse C3-substituted analogs when the pyridine starting material is readily available. |
| Cyclization of Activated Pyridones | Stepwise activation of a 5-acylpyridone followed by cyclization with a nitrogen source. | Often high-yielding. Provides excellent control over substitution patterns. | Can be a longer synthetic sequence due to the preparation of the pyridone precursor. Requires higher reaction temperatures. | Systematic exploration of structure-activity relationships where control over substitution is paramount. |
Conclusion
The choice between synthesizing 1,6-naphthyridin-2-ones via a pre-formed pyridine or a pre-formed pyridone is largely dictated by the specific target molecule and the availability of starting materials. The Friedländer annulation offers a more convergent approach, ideal for rapidly generating analogs when the requisite aminopyridine is accessible. Conversely, the annulation of a pre-formed pyridone provides a robust and often higher-yielding route that allows for meticulous control over the final substitution pattern, making it well-suited for in-depth structure-activity relationship studies. Researchers should carefully consider the pros and cons of each method in the context of their specific synthetic goals to select the most efficient and effective path forward.
References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Gould–Jacobs reaction - Wikipedia. (2023, September 26). In Wikipedia. [Link]
-
One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives Employing 4-Aminocumarin | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
Confirming the Mechanism of Action of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one Derivatives: A Comparative Guide to PARP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quest for novel, potent, and selective inhibitors of key DNA damage response (DDR) pathways is paramount. Among these, the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a clinically validated strategy, particularly for cancers harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This guide provides an in-depth analysis of the probable mechanism of action of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one derivatives, positing them as potent PARP1 inhibitors. We will explore the scientific rationale for this hypothesis, present a comparative analysis with established PARP inhibitors, and provide detailed experimental protocols to definitively confirm this mechanism.
The Scientific Rationale: Why Suspect PARP1 Inhibition?
The 1,6-naphthyridin-2(1H)-one scaffold has been identified as a promising framework for the development of potent PARP1 inhibitors. Research into isoquinolinone and naphthyridinone analogs has demonstrated their ability to effectively target the catalytic domain of PARP1. A pivotal study by Karche et al. (2020) detailed the design and synthesis of naphthyridinone-based PARP1 inhibitors with significant antitumor efficacy in a BRCA1 mutant breast cancer xenograft model[1]. This work established the naphthyridinone core as a valid pharmacophore for PARP1 inhibition.
The introduction of a bromine atom at the 8-position of the 3,4-dihydro-1,6-naphthyridin-2(1H)-one core is a strategic medicinal chemistry modification. Halogen atoms, such as bromine, can modulate the electronic properties of the molecule and introduce new interaction points within the target protein's binding site. Specifically, the bromine can form halogen bonds or other non-covalent interactions with amino acid residues in the PARP1 active site, potentially enhancing binding affinity and selectivity. While direct experimental evidence for the 8-bromo derivative is not yet prevalent in public literature, its structural similarity to known naphthyridinone-based PARP1 inhibitors provides a strong basis for hypothesizing a shared mechanism of action.
The proposed mechanism centers on the concept of "synthetic lethality". In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. If PARP1 is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cells with functional homologous recombination (HR), these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the inhibition of PARP1 leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, apoptotic cell death.
A key aspect of potent PARP inhibitors is their ability to "trap" the PARP1 enzyme on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair. The trapping efficiency of a PARP inhibitor is a critical determinant of its anticancer activity and is not always directly correlated with its catalytic inhibitory potency.
Comparative Analysis: this compound Derivatives vs. Established PARP Inhibitors
To understand the potential therapeutic positioning of this compound derivatives, a comparison with clinically approved and investigational PARP inhibitors is essential.
| Compound/Class | Core Scaffold | Key Mechanistic Features | Known Advantages | Potential Limitations/Toxicities |
| Olaparib | Phthalazinone | Potent catalytic inhibitor of PARP1/2. | First-in-class, well-established clinical efficacy in BRCA-mutated cancers. | Hematological toxicities (anemia, neutropenia), fatigue, nausea. |
| Talazoparib | Fluorobenzoyl-piperazine | Most potent PARP trapper among approved inhibitors. | High efficacy in BRCA-mutated breast cancer. | Higher rates of hematological toxicities compared to other PARP inhibitors. |
| Niraparib | Indazole | Potent catalytic inhibitor of PARP1/2. | Efficacious in a broader patient population, including some without BRCA mutations. | Thrombocytopenia is a notable dose-limiting toxicity. |
| Rucaparib | Phthalazinone-pyrrolidine | Potent catalytic inhibitor of PARP1/2. | Effective in BRCA-mutated ovarian cancer, including those with somatic mutations. | Liver enzyme elevations, fatigue, nausea. |
| This compound Derivatives (Hypothesized) | 1,6-Naphthyridinone | Potent and selective PARP1 catalytic inhibition and trapping are anticipated. | The novel scaffold may offer a different selectivity profile and potentially a better therapeutic window. The 8-bromo substitution could enhance potency. | To be determined through preclinical and clinical studies. Potential for off-target effects and unique toxicity profile. |
Experimental Validation: A Step-by-Step Guide to Confirming the Mechanism of Action
To rigorously confirm that this compound derivatives act as PARP1 inhibitors, a series of well-defined in vitro and in vivo experiments are necessary.
Phase 1: In Vitro Enzymatic and Cellular Assays
1. PARP1/2 Catalytic Inhibition Assay
-
Objective: To determine the potency of the derivatives in inhibiting the catalytic activity of PARP1 and PARP2.
-
Methodology: A biochemical assay using purified recombinant human PARP1 and PARP2 enzymes. The assay measures the incorporation of biotinylated NAD+ onto a histone substrate in the presence of damaged DNA. Inhibition is quantified by measuring the reduction in the chemiluminescent or fluorescent signal.
-
Data Output: IC50 values for PARP1 and PARP2, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. This will establish the potency and selectivity of the derivatives.
2. Cellular PAR Level Assay
-
Objective: To confirm that the derivatives inhibit PARP activity within a cellular context.
-
Methodology: Treat cancer cell lines (e.g., BRCA-deficient and proficient lines) with the derivatives, followed by induction of DNA damage (e.g., with hydrogen peroxide or an alkylating agent). The levels of poly(ADP-ribose) (PAR) are then measured using an ELISA-based assay or by Western blotting with an anti-PAR antibody.
-
Data Output: A dose-dependent reduction in cellular PAR levels upon treatment with the derivatives, confirming target engagement in cells.
3. PARP1 Trapping Assay
-
Objective: To quantify the ability of the derivatives to trap PARP1 on DNA.
-
Methodology:
-
Fluorescence Polarization (FP) Assay: This in vitro assay measures the binding of a fluorescently labeled DNA probe to purified PARP1. In the presence of a trapping inhibitor, the PARP1-DNA complex is stabilized, leading to a higher FP signal.
-
Cellular Chromatin Fractionation: Treat cells with the derivatives and then fractionate them to separate chromatin-bound proteins from soluble proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting. An increase in chromatin-bound PARP1 indicates trapping.
-
-
Data Output: EC50 values for PARP1 trapping from the FP assay and quantitative Western blot data showing increased chromatin-bound PARP1.
4. Cellular Viability and Clonogenic Survival Assays
-
Objective: To assess the cytotoxic effects of the derivatives, particularly in HR-deficient cancer cells.
-
Methodology:
-
MTT/CellTiter-Glo Assay: Measure the metabolic activity of a panel of cancer cell lines (including BRCA1/2 mutant and wild-type pairs) after treatment with a range of concentrations of the derivatives to determine the IC50 for cell viability.
-
Clonogenic Survival Assay: This long-term assay measures the ability of single cells to proliferate and form colonies after treatment. It is a stringent measure of cytotoxicity.
-
-
Data Output: IC50 values demonstrating selective killing of HR-deficient cells, confirming the synthetic lethality mechanism.
5. DNA Damage Response (DDR) Marker Analysis
-
Objective: To visualize the downstream consequences of PARP inhibition, such as the accumulation of DNA damage.
-
Methodology: Immunofluorescence staining or Western blotting for DDR markers like γH2AX (a marker of double-strand breaks) and RAD51 (a key protein in homologous recombination).
-
Data Output: Increased levels of γH2AX foci and potentially altered RAD51 foci formation in cells treated with the derivatives, indicating an accumulation of DNA damage.
Phase 2: In Vivo Preclinical Studies
1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead derivative and to confirm target engagement in vivo.
-
Methodology: Administer the compound to mice and collect plasma and tumor samples at various time points. Analyze compound levels using LC-MS/MS. For PD, measure PAR levels in tumor tissue.
-
Data Output: Key PK parameters (e.g., half-life, bioavailability) and demonstration of a dose-dependent reduction of PAR in tumors.
2. Xenograft Tumor Models
-
Objective: To evaluate the antitumor efficacy of the derivatives in a living organism.
-
Methodology: Implant human cancer cells (e.g., BRCA1-mutant breast cancer cells like MDA-MB-436) into immunodeficient mice. Once tumors are established, treat the mice with the derivative and monitor tumor growth over time.
-
Data Output: Significant tumor growth inhibition or regression in mice bearing HR-deficient tumors compared to those with HR-proficient tumors.
Visualizing the Workflow and Signaling Pathway
Caption: Experimental workflow for confirming the mechanism of action.
Caption: Signaling pathway of PARP inhibition and synthetic lethality.
Conclusion
The this compound scaffold represents a promising new avenue for the development of next-generation PARP1 inhibitors. Based on the established activity of the parent naphthyridinone core, there is a strong scientific basis to hypothesize that these derivatives will function as potent and selective PARP1 inhibitors, inducing synthetic lethality in HR-deficient tumors. The comprehensive experimental guide provided herein outlines a clear and rigorous path to confirm this mechanism of action, from initial in vitro characterization to in vivo efficacy studies. Successful validation would position these novel derivatives as valuable candidates for further preclinical and clinical development in the armamentarium of targeted cancer therapies.
References
-
Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]
Sources
Ensuring Robust and Reproducible Biological Assays: A Comparative Guide for Novel Naphthyridinone Scaffolds
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous biological evaluation. The reproducibility of these biological assays forms the bedrock of confidence in a compound's potential. This guide offers a deep dive into the critical factors governing assay reproducibility, using the emerging class of naphthyridinone derivatives as a central example. Specifically, we will consider the hypothetical evaluation of a novel compound, 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one , to illustrate key principles.
This guide is intended for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, advocate for self-validating protocols, and provide a framework for comparing the performance of novel compounds against established alternatives, such as PARP inhibitors.
The Naphthyridinone Scaffold: A Privileged Structure in Drug Discovery
Naphthyridines, bicyclic heterocyclic compounds, are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological receptors.[1] The 1,6-naphthyridin-2(1H)-one core, in particular, has garnered significant interest, with thousands of compounds synthesized and explored for diverse therapeutic applications.[1][2] Recent studies have highlighted the potential of 1,6-naphthyridin-2-one derivatives as potent and selective inhibitors of key oncological targets, such as Fibroblast Growth Factor Receptor 4 (FGFR4).[3] Given this therapeutic promise, establishing robust and reproducible assays is paramount for the successful development of these compounds.
The Reproducibility Crisis in Preclinical Research: A Call for Rigor
A significant challenge in preclinical research is the lack of reproducibility, which can lead to wasted resources and hinder the translation of promising findings into clinical applications.[4] Factors contributing to this crisis are multifaceted and include variability in reagents, cell lines, experimental protocols, and data analysis.[4] This guide aims to provide a practical framework for mitigating these challenges when working with novel chemical entities like this compound.
Core Principles for Ensuring Assay Reproducibility
To ensure that data generated for a novel compound is reliable and comparable across different experiments and laboratories, a commitment to rigorous assay design and execution is essential. The following principles should be at the forefront of any experimental plan.
Thorough Characterization of Reagents and Compounds
The starting point for any reproducible assay is the quality and characterization of its components.
-
Compound Identity and Purity: The identity and purity of the test compound, in this case, this compound, must be unequivocally confirmed using analytical techniques such as NMR, mass spectrometry, and HPLC. Impurities can lead to off-target effects and confounding results. The physicochemical properties of the compound, such as its solubility and stability in assay buffers, should also be determined.
-
Reagent Quality and Consistency: All reagents, including enzymes, substrates, antibodies, and cell culture media, should be of high quality and sourced consistently. Lot-to-lot variability in reagents is a common source of irreproducibility. It is advisable to qualify new batches of critical reagents against a reference standard.
-
Cell Line Authentication: For cell-based assays, the identity of the cell line must be authenticated, for example, through short tandem repeat (STR) profiling.[5] Regular testing for mycoplasma contamination is also crucial, as it can significantly alter cellular responses.[6]
Optimization and Standardization of Assay Protocols
A well-defined and standardized protocol is the cornerstone of reproducibility. This involves a systematic approach to optimizing each step of the assay.
-
Assay Development: During assay development, critical parameters should be systematically varied to determine the optimal conditions. For an enzymatic assay, this would include enzyme and substrate concentrations, incubation time and temperature, and buffer composition (pH, ionic strength).[7] For cell-based assays, parameters such as cell seeding density, incubation time, and serum concentration should be optimized.
-
Standard Operating Procedures (SOPs): Once optimized, the protocol should be documented in a detailed SOP that is followed meticulously for every experiment. This minimizes variability introduced by different operators or on different days.
-
Control Experiments: The inclusion of appropriate positive and negative controls is non-negotiable. For an inhibitor screening assay, a known inhibitor of the target would serve as a positive control, while a vehicle control (e.g., DMSO) would be the negative control.
Understanding and Mitigating Assay Interferences
Small molecules can interfere with assay technologies in various ways, leading to false-positive or false-negative results.
-
Compound Solubility: Poorly soluble compounds can precipitate in the assay, leading to inaccurate concentration measurements and potential light scattering in optical assays. The concentration of the vehicle solvent, typically DMSO, should be kept to a minimum (ideally ≤0.5%) and be consistent across all wells, as it can affect enzyme activity and cell viability.[8][9]
-
Assay Technology-Specific Interferences: Some compounds can interfere with the detection method itself. For example, fluorescent compounds can interfere with fluorescence-based readouts. It is important to perform counter-screens to identify and exclude such compounds.
Comparative Assay Workflow: Naphthyridinone vs. PARP Inhibitor
To illustrate the principles of reproducible assay design, we will outline a comparative workflow for evaluating our hypothetical compound, this compound, as a potential PARP1 inhibitor, benchmarked against the well-characterized PARP inhibitor, Olaparib.
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA1/2 mutations.[10] The mechanism of action of PARP inhibitors involves not only the inhibition of PARP's catalytic activity but also the "trapping" of PARP on DNA, which is a key contributor to their cytotoxicity.[11][12]
Experimental Design: A Multi-tiered Approach
A robust evaluation of a potential PARP inhibitor requires a multi-tiered approach, moving from biochemical assays to cellular assays.
Tier 1: Biochemical PARP1 Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of PARP1.
Detailed Protocol: PARP1 Catalytic Activity Assay (ELISA-based)
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Dilute recombinant human PARP1 enzyme in assay buffer.
-
Prepare a solution of biotinylated NAD+ and activated DNA.
-
Prepare serial dilutions of the test compound (this compound) and Olaparib in assay buffer containing a fixed, low percentage of DMSO (e.g., 0.5%).
-
-
Assay Reaction:
-
Add the PARP1 enzyme to each well.
-
Add the test compound dilutions, Olaparib, or vehicle control to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the PARylation reaction by adding the biotinylated NAD+ and activated DNA solution.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
Tier 2: PARP1 Trapping Assay
This assay measures the ability of the compound to trap PARP1 on DNA, a critical aspect of the mechanism of action for many potent PARP inhibitors.[14][15]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PLOS Aging and Health [journals.plos.org]
- 6. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
This guide provides essential safety protocols and operational directives for the handling of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with established safety principles to ensure the well-being of laboratory personnel and the integrity of research. The following procedures are based on the known hazards of similar halogenated aromatic compounds and general best practices in chemical safety.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][3][4][5]
-
Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][3][4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]
Due to these potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory for all handling procedures.
Personal Protective Equipment (PPE) Protocol
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect from splashes. A face shield should be worn over goggles for maximum protection.[6] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty chemical-resistant gloves are advised.[6][7][8] Gloves should be changed immediately if contaminated. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is required to protect against skin contamination.[6][7] |
| Respiratory | Approved Respirator | To be used in cases of insufficient ventilation or when there is a potential for aerosolization.[7][8] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] The storage area should be clearly marked and access restricted to authorized personnel.[8]
Handling and Experimentation
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Step-by-Step Handling Procedure:
-
Preparation: Ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling the compound to contain potential contamination.[6]
-
Pre-Handling: Assemble all necessary equipment and reagents within the fume hood before introducing the compound.[6]
-
During Handling: Keep the container of this compound tightly sealed when not in use.[6]
-
Post-Handling: Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Always remove gloves last and wash hands thoroughly with soap and water.[6]
Workflow for Safe Handling
Caption: Experimental workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical help.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material, such as sand or a similar absorbent.[7]
-
Collect the absorbed material into a tightly closed and labeled container for proper disposal.[7][9]
-
Prevent the spilled material from entering drains or water courses.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[7]
As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[10]
Disposal Workflow:
Caption: Disposal plan for halogenated organic waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), in a designated, sealed, and clearly labeled hazardous waste container.[7][9] Halogenated waste should be kept separate from non-halogenated waste streams.[9][11]
-
Labeling: The waste container must be clearly labeled with its contents.[9][11]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[11][12]
-
Disposal: Arrange for the disposal of the chemical waste through a licensed and approved hazardous waste disposal company.[7] Follow all local, state, and national regulations for the disposal of halogenated organic compounds.[7]
By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- Personal protective equipment for handling Bromo-PEG5-bromide - Benchchem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- Safety and Handling of Bromoethane (CAS 74-96-4) in Industrial Settings.
- Personal protective equipment for handling 4-Bromo-3-iodophenol - Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Hazardous waste segregation.
- Bromine Safety & Standard Operating Procedures.
- Bromination safety - YouTube.
- 8-BROMO-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE Safety Data Sheets - Echemi.
- Halogenated Solvents - Washington State University.
- Halogenated Solvents in Laboratories - Campus Operations.
- 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem.
- 3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one.
- Safety Data Sheet - CymitQuimica.
- Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety.
-
6-Bromo-3,4-dihydro-1H-[7][13]naphthyridin-2-one - Echemi. Available at:
- 8-Bromo-3-methyl-xanthine SDS, 93703-24-3 Safety Data Sheets - Echemi.
Sources
- 1. echemi.com [echemi.com]
- 2. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 3. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
